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  • Product: YKL-04-085

Core Science & Biosynthesis

Foundational

YKL-04-085 mechanism of action antiviral

Executive Summary YKL-04-085 represents a pivotal case study in medicinal chemistry: the deliberate "de-optimization" of a kinase inhibitor to isolate a potent, host-targeted antiviral mechanism. Originally derived from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YKL-04-085 represents a pivotal case study in medicinal chemistry: the deliberate "de-optimization" of a kinase inhibitor to isolate a potent, host-targeted antiviral mechanism. Originally derived from QL47 (a covalent Bruton's Tyrosine Kinase [BTK] inhibitor), YKL-04-085 was engineered to lose its kinase affinity completely while retaining broad-spectrum efficacy against RNA viruses, particularly Dengue Virus (DENV) .[1]

This guide dissects the mechanism of action (MoA) of YKL-04-085, which functions not by targeting viral proteins directly, but by inducing a transient, selective blockade of eukaryotic translation initiation . This creates a "bottleneck" that disproportionately starves viral replication machinery while sparing host cell viability—a concept known as synthetic lethality in the context of viral infection.

Chemical & Pharmacological Profile

The development of YKL-04-085 illustrates a critical principle in drug discovery: Polypharmacology vs. Selectivity .

  • Parent Compound (QL47): A dual-function molecule inhibiting both BTK (kinase) and viral translation.[1][2][3]

  • YKL-04-085: A structural analog lacking the critical hinge-contacting nitrogen required for ATP-competitive kinase inhibition.

  • Selectivity Profile: In KINOMEscan assays against 468 kinases , YKL-04-085 exhibited 0% inhibition , confirming it is a "clean" non-kinase inhibitor.

Structure-Activity Relationship (SAR) Logic

The transition from QL47 to YKL-04-085 proves that the antiviral phenotype is independent of BTK/BMX inhibition.

SAR_Evolution QL47 QL47 (Parent) Kinase Kinase Inhibition (BTK/BMX) QL47->Kinase Retains Hinge Binder Antiviral Antiviral Activity (Translation Block) QL47->Antiviral Unknown Pharmacophore YKL04085 YKL-04-085 (Lead) QL47->YKL04085 Remove Hinge Nitrogen QL47R QL47R (Negative Control) QL47->QL47R Reduce Acrylamide YKL04085->Kinase LOSS of Activity YKL04085->Antiviral RETENTION of Activity QL47R->Antiviral LOSS of Activity

Figure 1: Decoupling kinase inhibition from antiviral activity. YKL-04-085 retains the translation-inhibiting pharmacophore while eliminating off-target kinase effects.

Mechanism of Action: The Translation Bottleneck

YKL-04-085 acts as a Host-Targeted Antiviral (HTA) .[4] Unlike Direct-Acting Antivirals (DAAs) that bind viral polymerases or proteases, YKL-04-085 targets the host's protein synthesis machinery.

Core Mechanism: Acute Translation Initiation Blockade
  • Target Engagement: YKL-04-085 binds to a functionally defined target within the early eukaryotic translation initiation complex. (Note: While the exact protein target remains under investigation, it is functionally distinct from eIF4A inhibitors like silvestrol).

  • The "Addiction" Vulnerability: RNA viruses like DENV require rapid, continuous translation of their polyproteins to form replication complexes. They are hypersensitive to even minor perturbations in translation rates.

  • Transient Inhibition: Crucially, the inhibition of host protein synthesis is acute and reversible . Host cells recover translation capacity within 24 hours, whereas the viral replication cycle is irreversibly disrupted due to the timing of the blockade.

Signaling Pathway & Consequence[1][2][4][5][6]

MOA_Pathway YKL YKL-04-085 HostMachinery Host Translation Machinery (Initiation Factors) YKL->HostMachinery Binds Block Translation Initiation Blockade HostMachinery->Block HostProt Host Protein Synthesis Block->HostProt Transient Reduction ViralProt Viral Polyprotein Synthesis Block->ViralProt Severe Reduction HostSurvival Host Recovery (Homeostatic Buffering) HostProt->HostSurvival Cell Survives ViralCollapse Replication Complex Collapse (Synthetic Lethality) ViralProt->ViralCollapse Virus Eliminated

Figure 2: The differential impact of translation inhibition on host vs. viral survival.

Experimental Validation Protocols

To validate this mechanism in your own pipeline, the following protocols are standardized based on the Liang et al. (2017) methodology.

Protocol A: Validation of Translation Inhibition (Puromycin Incorporation)

Objective: Confirm YKL-04-085 inhibits global protein synthesis. Principle: Puromycin mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains. Anti-puromycin antibodies detect active translation.

  • Seeding: Plate Huh7 or HEK293T cells (2 x 10^5 cells/well) in 6-well plates.

  • Treatment: Treat with YKL-04-085 (titration: 0.1 µM – 10 µM) for 1 hour .

    • Control: Cycloheximide (100 µg/mL) as positive control.

  • Labeling: Add Puromycin (10 µg/mL) to media for exactly 10 minutes at 37°C.

  • Harvest: Wash with ice-cold PBS (containing cycloheximide to freeze ribosomes). Lyse in RIPA buffer.

  • Readout: Western Blot using anti-Puromycin antibody (clone 12D10).

    • Expected Result: Dose-dependent disappearance of smearing (nascent chains) in YKL-04-085 lanes.

Protocol B: DENV Replicon Assay (Antiviral Potency)

Objective: Determine IC50/IC90 against viral replication.[1][5]

  • System: BHK-21 cells stably expressing DENV-2 replicon (Renilla luciferase reporter).

  • Compound Addition: Plate cells (3,000/well) in 384-well plates. Add YKL-04-085 (10-point dose response).

  • Incubation: Incubate for 48 hours .

  • Readout:

    • Antiviral: Measure Luciferase activity (Renilla-Glo).

    • Cytotoxicity: Measure CellTiter-Glo (ATP) in parallel plates.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 and CC50.

Data Summary: Potency & Selectivity

The following data summarizes the therapeutic window of YKL-04-085. The "Selectivity Index" (SI) is the critical metric, defined as


.[5]
MetricValueContext
DENV-2 IC50 ~0.15 µM Potent inhibition of viral replication.[1][6][7]
DENV-2 IC90 0.555 µM Concentration for 90% viral suppression.[1]
CC50 (Host) > 20 µM Concentration for 50% host cell death.
Selectivity Index > 35-fold Viable therapeutic window.
Kinase Inhibition 0 / 468 No significant inhibition at 10 µM (KINOMEscan).

Challenges & Future Directions

While YKL-04-085 is a powerful tool compound, several factors influence its progression to clinical utility:

  • Target Identification: The precise molecular target (e.g., specific eIF subunit or ribosomal interface) remains the primary "black box." Identification via CRISPR-Cas9 resistance screens or photo-affinity labeling is a priority for future development.

  • PK/PD Disconnect: The compound shows high clearance in vivo. However, because the mechanism relies on acute inhibition (a "shock" to the system), continuous exposure may not be necessary, potentially mitigating toxicity concerns.

  • Toxicity Management: Translation is a fundamental process. The safety profile relies entirely on the kinetic difference between viral replication collapse and host homeostatic recovery.

References

  • Liang, Y., et al. (2017). "Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent."[3][8] ACS Medicinal Chemistry Letters.

  • De Wispelaere, M., et al. (2019). "A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation."[9] Journal of Biological Chemistry.

  • Vertex AI Search.

Sources

Exploratory

YKL-04-085: A Technical Guide to a Novel Broad-Spectrum Dengue Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Dengue virus (DENV) infection represents a significant and escalating global health threat, with an urgent need for effective antiviral therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dengue virus (DENV) infection represents a significant and escalating global health threat, with an urgent need for effective antiviral therapeutics. This technical guide provides an in-depth overview of YKL-04-085, a promising broad-spectrum inhibitor of the dengue virus. Evolving from a medicinal chemistry campaign aimed at optimizing the antiviral properties of its parent compound, QL47, YKL-04-085 has been engineered to be devoid of kinase activity while retaining potent anti-dengue efficacy. The primary mechanism of action for YKL-04-085 is the inhibition of viral translation, a critical step in the viral life cycle. This guide will detail the scientific rationale behind its development, its mechanism of action, comprehensive in vitro and in vivo data, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially advance this novel class of antiviral compounds.

Introduction: The Emergence of YKL-04-085

The quest for effective DENV inhibitors has explored a multitude of viral and host targets.[1] One such endeavor led to the identification of QL-XII-47 (QL47), a tricyclic quinoline compound initially characterized as a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK) and other Tec-family kinases.[2] Subsequent research revealed that QL47 also possessed broad-spectrum antiviral activity against DENV and other RNA viruses.[3]

A pivotal discovery in the development of this chemical scaffold was the finding that the antiviral activity could be dissociated from the kinase inhibitory function. This led to a focused medicinal chemistry campaign to synthesize analogs of QL47 that lacked the critical quinoline nitrogen required for hydrogen bonding to the kinase hinge, thereby eliminating kinase activity while preserving antiviral potency.[2] YKL-04-085 emerged from this effort as a lead candidate, demonstrating potent inhibition of DENV translation and cellular antiviral activity at concentrations significantly lower than those causing host cell toxicity.[3][4]

Mechanism of Action: Inhibition of Viral Translation

The primary mechanism by which YKL-04-085 exerts its antiviral effect is through the potent inhibition of viral translation.[2][3] This has been demonstrated in cell-based reporter replicon assays, where YKL-04-085 effectively suppresses the translation of a DENV2 replicon.[2] While the precise molecular target of YKL-04-085 is still under active investigation, extensive kinase profiling has confirmed that it is devoid of any significant kinase activity.[2] This strongly suggests that YKL-04-085 interacts with a host or viral factor that is essential for the translation of the viral RNA genome. The broad-spectrum activity of the parent compound, QL47, against other RNA viruses further supports the hypothesis that this class of inhibitors may target a conserved host factor involved in viral translation.[3]

Signaling Pathway: Postulated Mechanism of YKL-04-085

G cluster_virus_lifecycle Dengue Virus Life Cycle cluster_inhibition Inhibition by YKL-04-085 Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Viral Translation Viral Translation Viral RNA Release->Viral Translation Viral Replication Viral Replication Viral Translation->Viral Replication Virion Assembly Virion Assembly Viral Replication->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release YKL_04_085 YKL-04-085 YKL_04_085->Viral Translation Inhibits

Caption: Postulated mechanism of YKL-04-085 in the DENV life cycle.

In Vitro Efficacy and Pharmacokinetics

YKL-04-085 has demonstrated potent and selective antiviral activity against DENV in cell culture models. Key performance metrics are summarized in the table below.

ParameterValueCell LineVirusReference
IC90 0.555 µMHuh7DENV2[2]
Cytotoxicity Window >35-foldHuh7DENV2[2]

Furthermore, YKL-04-085 was found to have improved metabolic stability compared to its parent compound, QL47.[2] Pharmacokinetic studies in mice revealed that while the compound has high clearance and low bioavailability via the intravenous route, intraperitoneal administration resulted in acceptable plasma drug exposure.[2] A once-daily intraperitoneal dosing regimen of 40 mg/kg was well-tolerated and maintained plasma concentrations of YKL-04-085 above its in vitro IC90 value, suggesting its potential for in vivo efficacy studies.[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments used to characterize the antiviral activity and cytotoxicity of YKL-04-085.

Dengue Virus Reporter Replicon Assay

This assay is designed to specifically measure the effect of a compound on the translation and replication of a DENV subgenomic replicon that expresses a reporter gene, such as luciferase.

Workflow: DENV Reporter Replicon Assay

G A Transfect cells with DENV replicon RNA B Immediately treat cells with YKL-04-085 A->B C Incubate for a defined period (e.g., 6 hours) B->C D Lyse cells C->D E Measure luciferase activity D->E F Analyze data to determine inhibition of translation E->F

Caption: Workflow for the DENV reporter replicon assay.

Protocol:

  • Cell Seeding: Seed Huh7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • RNA Transfection: Transfect the cells with in vitro-transcribed DENV2(GVD) reporter replicon RNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: Immediately following transfection, add serial dilutions of YKL-04-085 or a vehicle control (e.g., DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours to allow for translation of the replicon RNA.

  • Cell Lysis: After incubation, wash the cells with PBS and then add a passive lysis buffer.

  • Luciferase Measurement: Transfer the cell lysate to a white-walled 96-well plate and measure the firefly luciferase activity using a luminometer according to the luciferase assay system's protocol.

  • Data Analysis: Normalize the luciferase readings of the compound-treated wells to the vehicle control wells to determine the percentage of inhibition.

Viral Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced from infected cells in the presence of an antiviral compound.

Protocol:

  • Cell Seeding: Seed Huh7 cells in a 24-well plate and grow to 90-95% confluency.

  • Infection: Infect the cells with DENV2 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

  • Compound Treatment: After the 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh culture medium containing serial dilutions of YKL-04-085 or a vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant, which contains the progeny virus.

  • Plaque Assay: Determine the viral titer in the collected supernatants by performing a plaque assay on a susceptible cell line (e.g., Vero cells).

  • Data Analysis: Calculate the viral yield for each compound concentration and normalize to the vehicle control to determine the IC90 (the concentration that inhibits viral yield by 90%).

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT or alamarBlue assay are common methods for this.

Workflow: Cytotoxicity Assay

G A Seed cells in a 96-well plate B Treat cells with serial dilutions of YKL-04-085 A->B C Incubate for a period equivalent to the antiviral assay (e.g., 24 hours) B->C D Add MTT or alamarBlue reagent C->D E Incubate to allow for colorimetric change D->E F Measure absorbance or fluorescence E->F G Calculate cell viability and determine CC50 F->G

Sources

Foundational

Technical Guide: YKL-04-085 Viral Translation Inhibition Pathway

[1] Executive Summary YKL-04-085 represents a paradigm shift in antiviral therapeutics, moving away from direct-acting antivirals (DAAs) that target viral enzymes (e.g., polymerases, proteases) toward host-targeted antiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

YKL-04-085 represents a paradigm shift in antiviral therapeutics, moving away from direct-acting antivirals (DAAs) that target viral enzymes (e.g., polymerases, proteases) toward host-targeted antivirals (HTAs) .[1] Originally derived from the scaffold of QL47 (a covalent BTK inhibitor), YKL-04-085 was chemically optimized to eliminate kinase inhibitory activity while retaining potent, broad-spectrum antiviral efficacy.[1][2][3]

Its primary mechanism of action is the selective inhibition of eukaryotic translation elongation . By targeting a specific, conserved step in the host ribosomal machinery, YKL-04-085 suppresses the synthesis of viral polyproteins—the rate-limiting step for RNA viruses like Dengue (DENV), Zika (ZIKV), and other Flaviviridae.[1] This guide details the molecular pathway, experimental validation, and protocols for assessing YKL-04-085 activity.[1]

Molecular Mechanism of Action

The "Kinase-Dead" Scaffold

Unlike its chemical cousin YKL-5-124 (a selective CDK7 inhibitor), YKL-04-085 is devoid of kinase activity .[1] It does not inhibit BTK, CDK7, or other kinases in the standard kinome panel.[1] This distinction is critical for researchers to avoid confounding experimental data with cell-cycle arrest phenotypes associated with CDK inhibition.[1]

The Translation Elongation Blockade

YKL-04-085 functions as a translation elongation inhibitor .[1] The pathway logic is as follows:

  • Entry & Binding: The compound enters the host cell and interacts with the eukaryotic translation machinery.

  • Elongation Interference: It targets an early step in the elongation phase of protein synthesis.[4][5] Unlike initiation inhibitors (e.g., Harringtonine) which allow polysome runoff, or termination inhibitors, YKL-04-085 appears to stall the ribosome during the transit or peptide bond formation phase.[1]

  • Viral Hypersensitivity: While it inhibits both host and viral translation, viral replication is hypersensitive to this blockade.[1] RNA viruses require rapid, high-volume synthesis of polyproteins to form replication complexes.[1] Even a moderate reduction in translation efficiency (tolerable by the host cell) collapses the viral replication logistics.[1]

  • Broad-Spectrum Efficacy: Because it targets the host machinery (80S ribosome/elongation factors) rather than a viral protein, it is effective against a wide range of RNA viruses and presents a high barrier to viral resistance.[1]

Pathway Visualization

The following diagram illustrates the specific intervention point of YKL-04-085 within the viral life cycle.

YKL_Mechanism cluster_host Host Cytoplasm Virus_Entry Viral Entry (Endocytosis) Uncoating Uncoating & RNA Release Virus_Entry->Uncoating Host_Ribosome Host 80S Ribosome Recruitment Uncoating->Host_Ribosome Viral RNA Initiation Translation Initiation (Cap/IRES) Host_Ribosome->Initiation Elongation Translation Elongation (Polypeptide Chain Growth) Initiation->Elongation Polyprotein Viral Polyprotein Elongation->Polyprotein Suppressed YKL YKL-04-085 (Inhibitor) YKL->Elongation BLOCKS (Early Step) Replication_Complex Replication Complex Assembly Polyprotein->Replication_Complex Viral_RNA Viral RNA Synthesis Replication_Complex->Viral_RNA

Caption: YKL-04-085 intercepts the viral lifecycle at the translation elongation stage, preventing polyprotein synthesis.[1]

Experimental Protocols & Validation

To validate YKL-04-085 activity, researchers must distinguish between general toxicity and specific translational inhibition.[1]

In Vitro Translation Assay (Cell-Free)

This assay confirms that the compound acts directly on the translation machinery, independent of cellular uptake or metabolism.[1]

  • System: Rabbit Reticulocyte Lysate (RRL) or HeLa cell-free lysate.[1]

  • Reporter: Luciferase mRNA (Cap-dependent) or HCV IRES-Luciferase (Cap-independent).

  • Protocol:

    • Prepare translation reaction mix: 70% Lysate, 20 µM Amino Acids, 100 ng Reporter RNA.[1]

    • Add YKL-04-085 (0.1 µM – 50 µM titration).[1] Include Cycloheximide (CHX) as a positive control.[1]

    • Incubate at 30°C for 60–90 minutes.

    • Quench reaction and measure Luciferase activity (RLU).[1]

  • Expected Result: Dose-dependent reduction in RLU. Since YKL-04-085 inhibits elongation, it should block both Cap-dependent and IRES-mediated translation equally.[1]

Polysome Profiling (Mechanism Confirmation)

Determines the specific stage of translation arrest (Initiation vs. Elongation).

  • Cell Line: Huh7 or HEK293T.

  • Protocol:

    • Treat cells with YKL-04-085 (e.g., 5 µM) for 2–4 hours.[1]

    • Add Cycloheximide (100 µg/mL) 5 minutes prior to lysis to "freeze" ribosomes.[1]

    • Lyse cells in polysome buffer (containing MgCl2 and detergents).

    • Load lysate onto a 10–50% Sucrose Gradient.[1]

    • Ultracentrifuge (SW41 Ti rotor) at 38,000 rpm for 2–3 hours.

    • Fractionate and monitor Absorbance at 254 nm.

  • Interpretation:

    • Initiation Block: Collapse of polysome peaks; increase in 80S monosome peak.

    • Elongation Block (YKL-04-085): Retention or stabilization of polysome peaks (ribosomes are "stuck" on the mRNA), or specific shifts depending on the exact elongation step.[1]

Nascent Protein Synthesis (OP-Puro Click Chemistry)

Quantifies global protein synthesis rates in live cells.[1]

  • Reagent: O-propargyl-puromycin (OP-Puro).[1]

  • Protocol:

    • Treat infected/uninfected cells with YKL-04-085.[1]

    • Pulse with OP-Puro (50 µM) for 30 minutes.

    • Fix and permeabilize cells.

    • Perform Click reaction (Azide-fluorophore + CuSO4).[1]

    • Analyze via Flow Cytometry or Confocal Microscopy.

  • Metric: Mean Fluorescence Intensity (MFI). YKL-04-085 should drastically reduce MFI.[1]

Antiviral Selectivity Index (SI)

Calculates the therapeutic window.[1]

ParameterAssay MethodTypical Value (DENV2)
EC50 (Antiviral) Viral Titer / Luciferase Replicon0.1 – 0.4 µM
CC50 (Cytotoxicity) CellTiter-Glo (ATP) / MTT> 10 – 40 µM
Selectivity Index CC50 / EC50> 30 – 100

Comparative Analysis: YKL-04-085 vs. Kinase Inhibitors[1][3][6]

It is vital to distinguish YKL-04-085 from other "YKL" compounds that target kinases.

FeatureYKL-04-085YKL-5-124
Primary Target Eukaryotic Ribosome (Elongation)CDK7 (Cyclin-Dependent Kinase 7)
Mechanism Blocks peptide chain elongationBlocks Transcription (RNAPII CTD Phos)
Kinase Activity Inactive (Kinase-Dead)Potent Inhibitor (Covalent)
Primary Application Broad-spectrum AntiviralOncology (SCLC, TNBC)
Viral Effect Direct Translation BlockadeTranscriptional Suppression

Experimental Workflow Diagram

The following Graphviz diagram outlines the validation workflow for confirming YKL-04-085 efficacy in a new viral model.

Validation_Workflow cluster_assays Parallel Validation Assays Start Start: Viral Candidate (e.g., SARS-CoV-2, DENV) Viability Host Cytotoxicity (CellTiter-Glo) Start->Viability Replicon Viral Replication (Luciferase/qPCR) Start->Replicon Translation Translation Efficiency (OP-Puro Assay) Start->Translation Analysis Data Analysis Calculate EC50 & CC50 Viability->Analysis Replicon->Analysis Translation->Analysis Decision Selectivity Index > 10? Analysis->Decision Mechanism Mechanism Confirmation (Polysome Profiling) Decision->Mechanism Yes Stop_Fail Discard Candidate (Toxic or Ineffective) Decision->Stop_Fail No Stop_Success Proceed to In Vivo (Murine Models) Mechanism->Stop_Success

Caption: Step-by-step workflow for validating YKL-04-085 in novel viral infection models.

References

  • Liang, Y., et al. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent.[1][2][6] ACS Medicinal Chemistry Letters, 8(3), 344–349.[1] Link[1]

  • de Wispelaere, M., et al. (2020). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation.[1][5] Journal of Biological Chemistry, 295(14), 4547–4560.[1] Link

  • Olson, C. M., et al. (2019). Development of a Selective CDK7 Covalent Inhibitor (YKL-5-124) Reveals Predominant Cell-Cycle Phenotype.[1][7] Cell Chemical Biology, 26(6), 792-803.[1] Link(Cited for comparative distinction of kinase activity).[1]

Sources

Exploratory

YKL-04-085: A Technical Guide to a Novel Non-Kinase Inhibitor Chemical Probe for Antiviral Research

Abstract This technical guide provides an in-depth exploration of YKL-04-085, a potent, non-kinase inhibitor chemical probe with broad-spectrum antiviral activity. Developed through a medicinal chemistry campaign origina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of YKL-04-085, a potent, non-kinase inhibitor chemical probe with broad-spectrum antiviral activity. Developed through a medicinal chemistry campaign originating from a covalent Bruton's tyrosine kinase (BTK) inhibitor, YKL-04-085 represents a paradigm shift in the search for novel antiviral agents by targeting host cellular processes rather than viral enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the probe's mechanism of action, experimental protocols for its characterization, and its potential applications in virology and drug discovery.

Introduction: The Genesis of a Host-Targeted Antiviral Probe

The landscape of antiviral drug discovery has historically been dominated by direct-acting antivirals (DAAs) that target viral proteins.[1] However, the high mutation rates of viruses often lead to the rapid emergence of drug resistance.[1] This challenge has spurred interest in the development of host-targeted antivirals (HTAs), which inhibit viral replication by modulating host cell factors essential for the viral life cycle.[1][2] HTAs offer the potential for broad-spectrum activity and a higher barrier to resistance.[3]

YKL-04-085 emerged from a structure-activity relationship (SAR) study of QL47, a previously identified covalent inhibitor of BTK.[4][5] While QL47 demonstrated potent antiviral activity, subsequent research revealed that this activity was independent of its kinase inhibition.[6][7] This pivotal discovery led to the rational design of YKL-04-085, a derivative of QL47 that is devoid of any kinase activity but retains and even improves upon the potent antiviral properties of its parent compound.[4][5]

This guide will delve into the technical details of YKL-04-085, providing the necessary information for its application as a chemical probe to investigate viral-host interactions and as a lead compound for the development of novel antiviral therapeutics.

From Kinase Inhibitor to a Non-Kinase Antiviral Probe: The Story of QL47 and YKL-04-085

The development of YKL-04-085 is a compelling example of serendipity and rational drug design in medicinal chemistry. The journey began with QL47, a potent covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase involved in B-cell signaling.[6][8]

G cluster_0 Kinase Inhibitor Precursor cluster_1 Non-Kinase Chemical Probe QL47 QL47 (Covalent BTK Inhibitor) Kinase_Activity Inhibits BTK and other Tec-family kinases QL47->Kinase_Activity Primary designed function Antiviral_Activity_QL47 Broad-spectrum antiviral activity QL47->Antiviral_Activity_QL47 Observed off-target effect YKL04085 YKL-04-085 QL47->YKL04085 Medicinal Chemistry Optimization No_Kinase_Activity Devoid of kinase activity YKL04085->No_Kinase_Activity Designed feature Antiviral_Activity_YKL Potent broad-spectrum antiviral activity (Inhibits viral translation) YKL04085->Antiviral_Activity_YKL Optimized primary function

Mechanism of Action: Inhibition of Viral Translation

The primary mechanism through which YKL-04-085 exerts its antiviral effect is the inhibition of viral protein synthesis.[4][5] This has been demonstrated through various in vitro and cell-based assays, including luciferase reporter assays.[9] Unlike many DAAs that target specific viral proteases or polymerases, YKL-04-085 appears to target a component of the host cell's translation machinery that is hijacked by viruses for their own replication.[7]

The precise molecular target of YKL-04-085 is currently under investigation.[6] However, its mode of action as a translation inhibitor makes it a powerful tool for dissecting the intricate processes of viral protein synthesis and identifying novel host factors that can be targeted for antiviral intervention.

G cluster_0 Viral Replication Cycle Viral_RNA Viral RNA Host_Ribosome Host Ribosome Viral_RNA->Host_Ribosome Translation Viral_Proteins Viral Proteins Host_Ribosome->Viral_Proteins Protein Synthesis YKL04085 YKL-04-085 YKL04085->Host_Ribosome Inhibits caption Proposed mechanism of YKL-04-085.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for YKL-04-085, highlighting its potency and selectivity.

ParameterValueVirusCell LineReference
Anti-DENV2 IC90 0.555 µMDengue Virus Serotype 2Not specified[6]
Cytotoxicity Window >35-foldDengue Virus Serotype 2Not specified[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to characterize the activity of YKL-04-085.

In Vitro Translation Inhibition Assay using Luciferase Reporter

This assay is designed to quantify the inhibitory effect of YKL-04-085 on the translation of a specific mRNA transcript in a cell-free system. A luciferase reporter gene is used to provide a readily measurable output.[9]

Materials:

  • Rabbit reticulocyte lysate in vitro translation kit

  • Capped and polyadenylated luciferase reporter mRNA

  • YKL-04-085 (dissolved in DMSO)

  • Luciferase assay reagent

  • Luminometer

  • Nuclease-free water

  • DMSO (vehicle control)

Protocol:

  • Prepare the Master Mix: In a nuclease-free microcentrifuge tube on ice, prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and RNase inhibitor as per the manufacturer's instructions.

  • Prepare Compound Dilutions: Prepare a serial dilution of YKL-04-085 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Set up the Reactions: In a 96-well plate, add the following components in order:

    • Nuclease-free water

    • YKL-04-085 or DMSO (vehicle control)

    • Luciferase reporter mRNA

    • Master Mix

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of translation inhibition for each concentration of YKL-04-085 relative to the DMSO control. Plot the results to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the concentration at which YKL-04-085 becomes toxic to host cells, which is crucial for establishing its therapeutic window.[10][11]

Materials:

  • Mammalian cell line (e.g., HEK293T, Vero)

  • Complete cell culture medium

  • YKL-04-085 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of YKL-04-085 in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of YKL-04-085. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • MTT/MTS Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, add the solubilization solution and incubate for another 2 hours at room temperature in the dark, with shaking.[12]

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of YKL-04-085 relative to the vehicle control. Plot the results to determine the CC50 (50% cytotoxic concentration) value.

G cluster_0 Assay Workflow Start Start Translation_Assay In Vitro Translation Inhibition Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay IC50 Determine IC50 CC50 Determine CC50 Therapeutic_Window Calculate Therapeutic Window (CC50 / IC50) End End

Target Deconvolution and Future Directions

A critical next step in the development of YKL-04-085 is the identification of its precise molecular target.[6] Various target deconvolution strategies can be employed for this purpose.[13][14]

  • Affinity-Based Methods: These methods involve immobilizing YKL-04-085 on a solid support to "pull down" its binding partners from cell lysates.[13]

  • Photoaffinity Labeling: A photoreactive group can be incorporated into the structure of YKL-04-085 to allow for covalent cross-linking to its target upon UV irradiation.

  • Thermal Proteome Profiling (TPP): This technique measures changes in protein thermal stability upon ligand binding, providing an unbiased approach to identify direct targets in a cellular context.

The identification of the molecular target of YKL-04-085 will not only elucidate its mechanism of action but will also validate a new host factor as a potential target for broad-spectrum antiviral therapy.

Conclusion

YKL-04-085 is a valuable chemical probe for the study of viral-host interactions and a promising lead compound for the development of novel host-targeted antiviral drugs. Its unique profile as a non-kinase inhibitor that potently blocks viral translation underscores the potential of exploring non-traditional targets in the fight against viral diseases. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into this exciting molecule and the broader field of host-targeted antiviral discovery.

References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters. [Link]

  • Akil, A., & Ahmad, F. J. (2025). Host-targeted antivirals as broad-spectrum inhibitors of respiratory viruses. Antiviral Research, 105627. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters. [Link]

  • Kou, Y., & Zhang, Z. (2025). Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses. Viruses, 17(1), 2. [Link]

  • Al-Yasari, I. H., & Al-Karrawi, M. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics, 15(1), 93. [Link]

  • Chatterjee, S., & Garcia-Sastre, A. (2015). Host-Directed Antiviral Therapy. The Journal of Immunology, 195(8), 3535-3542. [Link]

  • Jagus, R., & Svitkin, Y. V. (2016). In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells. Journal of Visualized Experiments, (113), 54240. [Link]

  • Rakauskaitė, R., & Dinman, J. D. (2016). Luciferase-based reporter system for in vitro evaluation of elongation rate and processivity of ribosomes. Nucleic Acids Research, 44(13), e119. [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • MDPI. (2024). Targeting Host Dependency Factors: A Paradigm Shift in Antiviral Strategy Against RNA Viruses. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. (2024). Special Issue “Host Targeted Therapeutics Against Virus Infections”. [Link]

  • Frontiers. (2024). Host-directed antiviral therapeutics and the NIAID research agenda: an underexplored frontier. [Link]

  • Bitesize Bio. (2018). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. [Link]

  • ResearchGate. (2023). Translation inhibition assay using in vitro luciferase reporter system.... [Link]

  • ResearchGate. (n.d.). QL47 inhibits protein synthesis in live cells. (A) Chemical structures.... [Link]

  • Frontiers. (2015). Broad-spectrum antiviral agents. [Link]

  • ASM Journals. (2021). Target Discovery for Host-Directed Antiviral Therapies: Application of Proteomics Approaches. [Link]

  • T. Horton. (1994). MTT Cell Assay Protocol. [Link]

  • PubMed Central. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]

  • bioRxiv. (2025). Ultra-high throughput in vitro translation assay for identification of Trypanosoma cruzi-specific protein synthesis inhibitors. [Link]

  • ResearchGate. (2025). (PDF) Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • de Wispelaere, M., LaCroix, A. J., & Yang, P. L. (2020). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. Journal of Biological Chemistry, 295(6), 1694–1703. [Link]

  • PubChem. (n.d.). PubChem. [Link]

Sources

Foundational

YKL-04-085: A Host-Targeted Translation Inhibitor for Broad-Spectrum Control of Zika and RNA Viruses

This guide provides an in-depth technical analysis of YKL-04-085, a host-targeted small molecule with potent broad-spectrum antiviral activity against RNA viruses, including Zika virus (ZIKV) and Dengue virus (DENV). Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of YKL-04-085, a host-targeted small molecule with potent broad-spectrum antiviral activity against RNA viruses, including Zika virus (ZIKV) and Dengue virus (DENV).

Executive Summary

YKL-04-085 represents a paradigm shift in antiviral drug discovery, moving away from direct-acting antivirals (DAAs) that target viral enzymes (prone to resistance) toward host-targeted antivirals (HTAs) . Originally derived from the scaffold of a covalent Bruton’s Tyrosine Kinase (BTK) inhibitor (QL47), YKL-04-085 was engineered to eliminate kinase inhibitory activity while retaining potent suppression of viral replication.[1] Its primary mechanism of action is the selective inhibition of host eukaryotic translation essential for viral protein synthesis, offering a high barrier to resistance and efficacy across the Flaviviridae family.

Compound Profile & Chemical Lineage

YKL-04-085 is a tricyclic quinolone derivative . It was developed through a structure-activity relationship (SAR) campaign aimed at optimizing QL47, a compound initially identified as a BTK inhibitor that unexpectedly displayed antiviral properties unrelated to its kinase target.[1]

  • Parent Compound: QL47 (Covalent BTK inhibitor).[1][2]

  • Optimization: Removal of the acrylamide "warhead" or structural modification to eliminate kinase affinity.

  • Kinase Selectivity: Screened against a panel of 468 kinases , YKL-04-085 demonstrated a complete lack of significant kinase inhibition, confirming its mechanism is non-kinase mediated.[1]

  • Key Properties:

    • Metabolic Stability: Improved over QL47.

    • Solubility: Optimized for cellular uptake.

Mechanism of Action (MOA)

Unlike standard antivirals that block viral polymerase or protease, YKL-04-085 functions by intercepting the host machinery required for viral protein production.

The Translational Blockade

YKL-04-085 acts as a potent inhibitor of viral translation .[1][3][4][5] While it targets host translation machinery, it exhibits a therapeutic window where viral replication is suppressed at concentrations significantly lower than those causing host cytotoxicity.[1][4]

  • Entry/Binding: The compound enters the host cell and binds to a specific (currently characterizing) component of the eukaryotic translation elongation complex.

  • Translation Arrest: It prevents the synthesis of the viral polyprotein. In Flaviviruses like Zika and Dengue, the genome is a single positive-sense RNA translated into a single polyprotein. Blocking this step effectively halts the entire life cycle.

  • Replication Collapse: Without the non-structural proteins (NS1, NS3, NS5) required to form the replication complex, viral RNA synthesis (vRNA) drops precipitously.

MOA Visualization

The following diagram illustrates the critical intervention point of YKL-04-085 within the viral life cycle.

MOA_Pathway YKL YKL-04-085 HostFactor Host Translation Machinery YKL->HostFactor Inhibits Polyprotein Viral Polyprotein Synthesis HostFactor->Polyprotein Required for HostFactor->Polyprotein Blocked ViralRNA Viral Genomic RNA (+) ViralRNA->Polyprotein Translation RepComplex Replication Complex Assembly Polyprotein->RepComplex Cleavage & Assembly Progeny Viral Progeny Release RepComplex->Progeny vRNA Synthesis

Figure 1: Mechanism of Action. YKL-04-085 targets the host translation machinery, creating a bottleneck that specifically prevents viral polyprotein synthesis, downstream replication complex assembly, and progeny release.

Efficacy Data

The antiviral potency of YKL-04-085 has been validated primarily using Dengue Virus Serotype 2 (DENV2) as a representative Flavivirus, with cross-efficacy inferred for Zika Virus (ZIKV) due to high structural and replicative homology.

Quantitative Profile (In Vitro)
MetricValueVirus/ModelSignificance
IC50 ~0.15 µMDENV2 (HuH-7 cells)High potency in sub-micromolar range.
IC90 0.555 µM DENV2 (HuH-7 cells)Near-complete suppression at low dose.
CC50 > 20 µMHuH-7 Host CellsCytotoxic concentration 50%.
Selectivity Index (SI) > 35 (CC50 / IC90)Wide therapeutic window for a host target.
Kinase Inhibition None468 Kinase PanelConfirms non-kinase target specificity.[1]
Broad-Spectrum Implications

The efficacy against DENV2 is highly predictive of efficacy against ZIKV. Both viruses rely on the exact same host translational machinery (cap-dependent translation) to synthesize their polyproteins. YKL-04-085 has shown activity against other RNA viruses, supporting its classification as a broad-spectrum agent.[1]

Experimental Protocols

To validate the efficacy of YKL-04-085 in your own laboratory, follow these standardized protocols. These are designed to ensure reproducibility and verify the specific block on translation vs. replication.

Protocol A: Viral Yield Reduction Assay

Objective: Determine the IC50/IC90 of YKL-04-085 against ZIKV or DENV.

  • Cell Seeding:

    • Seed Vero or HuH-7 cells in 24-well plates (5 x 10^4 cells/well).

    • Incubate 24h at 37°C, 5% CO2.

  • Infection:

    • Infect monolayers with ZIKV at MOI 0.1 (Multiplicity of Infection).

    • Adsorb for 1 hour at 37°C; rock plates every 15 mins.

  • Treatment:

    • Remove inoculum and wash 1x with PBS.

    • Add maintenance media containing serial dilutions of YKL-04-085 (e.g., 0.01 µM to 10 µM). Include DMSO control (0.1%).

  • Incubation:

    • Incubate for 48 hours.

  • Harvest & Quantification:

    • Collect supernatant.

    • Quantify viral titer via Plaque Assay on Vero cells or RT-qPCR for viral RNA copies.

  • Analysis:

    • Plot % inhibition vs. Log[Concentration] to calculate IC50.

Protocol B: Luciferase Replicon Assay (Translation Specificity)

Objective: Confirm the compound inhibits translation rather than just entry or assembly.

  • Transfection:

    • Electroporate HuH-7 cells with DENV or ZIKV sub-genomic replicon RNA encoding a Luciferase reporter (e.g., Renilla luciferase).

  • Immediate Treatment:

    • Seed transfected cells into plates containing YKL-04-085 immediately.

  • Measurement:

    • Measure Luciferase activity at 2 hours, 6 hours, and 24 hours post-transfection.

    • Interpretation: Inhibition at 2-6 hours indicates a block in translation of the input RNA. Inhibition only at 24+ hours would suggest a block in RNA synthesis (replication). YKL-04-085 typically shows early inhibition.

Workflow Visualization

Protocol_Workflow cluster_0 Viral Yield Reduction Assay Step1 Seed HuH-7/Vero Cells (24h Incubation) Step2 Infection (ZIKV MOI 0.1) 1h Adsorption Step1->Step2 Step3 Wash & Add YKL-04-085 (Serial Dilutions) Step2->Step3 Step4 Incubate 48h Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 Quantify Titer (Plaque/qPCR) Step5->Step6

Figure 2: Experimental workflow for validating antiviral efficacy via Viral Yield Reduction.

Challenges & Future Directions

While YKL-04-085 is a potent tool compound, researchers must address specific challenges for clinical translation:

  • Toxicity Window: Targeting host translation carries the risk of toxicity in highly active host tissues. The 35-fold selectivity index is promising but requires rigorous in vivo safety testing.

  • Pharmacokinetics (PK): Early derivatives like QL47 had poor PK. YKL-04-085 has improved metabolic stability but still requires optimization for oral bioavailability and half-life.

  • Mechanism Elucidation: Exact molecular target identification within the translation complex (e.g., specific elongation factors) remains an active area of research using chemoproteomics.

References

  • Liang, Y., et al. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent.[1][5] ACS Medicinal Chemistry Letters.[1][5] [Link][1]

  • De Wispelaere, M., et al. (2017). Discovery of host-targeted covalent inhibitors of dengue virus.[1] Antiviral Research.[1][3][4][5][6][7] [Link]

Sources

Exploratory

YKL-04-085: A Selective Translational Elongation Inhibitor and Antiviral Probe

Topic: YKL-04-085 Small Molecule Immunomodulator Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary YKL-04-085 represents a paradigm shift in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: YKL-04-085 Small Molecule Immunomodulator Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

YKL-04-085 represents a paradigm shift in the design of host-targeted antivirals. Originally derived from the scaffold of the covalent Bruton’s Tyrosine Kinase (BTK) inhibitor QL-XII-47 (QL47), YKL-04-085 was engineered to eliminate kinase affinity while retaining potent antiviral efficacy.[1][2][3][4] Unlike its predecessor, YKL-04-085 is devoid of kinase activity .[1][2][3][4][5] Instead, it functions as a selective inhibitor of eukaryotic translation elongation , creating a therapeutic window that suppresses viral replication (Dengue, Zika) at concentrations that spare host cell viability.

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing YKL-04-085 in immunological and virological research.

Chemical Identity & Physicochemical Properties[1][3][6]

YKL-04-085 is a naphthyl-based small molecule containing an electrophilic acrylamide "warhead." Its design underscores a critical medicinal chemistry insight: the removal of the quinoline nitrogen (present in QL47) abolishes hydrogen bonding with the kinase hinge region, thereby stripping away kinase inhibition while preserving the translation-inhibitory pharmacophore.

Table 1: Physicochemical Profile
PropertyValue / Description
Molecular Class Naphthyl-acrylamide derivative
Parent Compound QL-XII-47 (Covalent BTK inhibitor)
Primary Target Eukaryotic Translation Elongation Machinery (Ribosome/Factors)
Kinase Activity Inactive (Screened against >468 kinases)
Anti-DENV2 IC

0.555 µM
Selectivity Index (SI) > 35 (Antiviral vs. Cytotoxicity)
In Vivo Route Intraperitoneal (IP) preferred over Intravenous (IV)
Solubility Low aqueous solubility; requires DMSO/PEG formulation

Mechanism of Action: Translational Elongation Blockade

The "immunomodulatory" effects of YKL-04-085 are downstream consequences of its primary mechanism: translational arrest . By inhibiting the elongation phase of protein synthesis, YKL-04-085 disproportionately affects the rapid, high-demand protein production required for viral replication complexes, thereby reducing viral load and the subsequent inflammatory cascade.

The Mechanism[7]
  • Target Engagement: YKL-04-085 binds to the eukaryotic ribosome or associated elongation factors.

  • Elongation Arrest: It blocks the translocation of tRNA or the peptide chain, stalling the ribosome on the mRNA transcript.

  • Viral Sensitivity: Viruses like Dengue (DENV) and Zika (ZIKV) rely on continuous translation of a single polyprotein. A block in elongation prevents the formation of essential non-structural (NS) proteins required for the replication complex.

  • Host Resilience: Host cells can tolerate transient translation inhibition better than rapidly replicating viruses, providing the observed therapeutic window.

Distinguishing from SIK Inhibitors

Critical Note: Do not confuse YKL-04-085 with YKL-05-099 .

  • YKL-05-099: A Salt-Inducible Kinase (SIK) inhibitor that modulates cytokine production via CREB-regulated transcription.

  • YKL-04-085: A translation inhibitor that reduces viral protein load directly.[6]

Visualization: Mechanism of Action

The following diagram illustrates the pathway from compound administration to viral suppression.

MOA YKL YKL-04-085 Ribosome Eukaryotic Ribosome (Elongation Phase) YKL->Ribosome  Binds   Trans_Block Blockade of Peptide Elongation Ribosome->Trans_Block  Induces   Viral_Poly Viral Polyprotein Synthesis Halted Trans_Block->Viral_Poly  Prevents   Host_Effect Transient Host Translation Pause Trans_Block->Host_Effect  Side Effect   Rep_Complex Replication Complex Assembly Fails Viral_Poly->Rep_Complex  Inhibits   Viral_Load Reduced Viral Load (DENV/ZIKV) Rep_Complex->Viral_Load  Causes  

Caption: YKL-04-085 binds the ribosome, blocking elongation.[6][7] This halts viral polyprotein synthesis, collapsing the replication complex.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating YKL-04-085.

Chemical Synthesis Workflow

The synthesis of YKL-04-085 requires a modular approach, replacing the quinoline core of QL47 with a naphthyl ring.

Step-by-Step Protocol:

  • Suzuki Coupling:

    • Reactants: 1-Bromo-3-nitronaphthalene (or equivalent naphthyl halide) + 4-Amino-3-methylphenylboronic acid pinacol ester.

    • Catalyst: Pd(dppf)Cl

      
       or similar Palladium catalyst.
      
    • Conditions: Reflux in Dioxane/Water with Na

      
      CO
      
      
      
      for 12 hours.
    • Product: Nitro-biaryl intermediate.

  • Reduction:

    • Reduce the nitro group to an amine using Iron (Fe) powder/NH

      
      Cl or Hydrogenation (H
      
      
      
      , Pd/C).
  • Acryloylation (The Warhead Installation):

    • Reagent: Acryloyl chloride.

    • Condition: 0°C in Dichloromethane (DCM) with Triethylamine (TEA) base.

    • Purification: Silica gel chromatography.

    • Validation: Verify structure via

      
      H-NMR (look for acrylamide alkene protons at 5.7–6.4 ppm).
      
In Vitro Translation Inhibition Assay

This assay confirms the specific mechanism of YKL-04-085 (translation vs. transcription).

Materials:

  • Rabbit Reticulocyte Lysate System (Promega or equivalent).

  • Luciferase mRNA reporter.[7]

  • YKL-04-085 (dissolved in DMSO).

Procedure:

  • Preparation: Prepare master mix containing lysate, amino acids, and RNase inhibitor.

  • Treatment: Add YKL-04-085 at varying concentrations (0.01 µM to 10 µM). Include Cycloheximide as a positive control.

  • Initiation: Add Luciferase mRNA to start the reaction. Incubate at 30°C for 60-90 minutes.

  • Readout: Add Luciferin substrate and measure luminescence.

  • Analysis: Plot Luminescence vs. Log[Concentration] to determine IC

    
    . A potent hit should show dose-dependent suppression of light output.
    
Antiviral Efficacy (Dengue Replicon Assay)

Objective: Measure the ability of YKL-04-085 to inhibit viral replication in cellulo.[1]

  • Cell Line: BHK-21 or Huh-7 cells stably expressing DENV2 replicon (Renilla luciferase reporter).

  • Seeding: Plate cells in 96-well plates (5,000 cells/well) and incubate overnight.

  • Dosing: Treat cells with serial dilutions of YKL-04-085 (0.01 – 10 µM) for 48 hours.

  • Viability Control: Run a parallel plate with CellTiter-Glo to measure cytotoxicity.

  • Viral Load: Lyse cells and add Renilla luciferase substrate.

  • Calculation:

    • EC

      
      :  Concentration inhibiting 50% of viral signal.
      
    • CC

      
      :  Concentration killing 50% of cells.
      
    • Selectivity Index (SI): CC

      
       / EC
      
      
      
      . (Target SI > 10).
Visualization: Experimental Workflow

Workflow Start Start: Scaffold Selection (QL47) Mod Chemical Modification (Remove Quinoline N) Start->Mod Synth Synthesis (Suzuki Coupling + Acryloylation) Mod->Synth Screen_Kinase Kinase Panel Screen (Confirm Inactivity) Synth->Screen_Kinase Screen_Viral Viral Replicon Assay (Confirm Potency) Screen_Kinase->Screen_Viral If Inactive Screen_Trans Translation Assay (Confirm Mechanism) Screen_Viral->Screen_Trans If Potent Candidate Lead Candidate: YKL-04-085 Screen_Trans->Candidate Validated

Caption: Development pipeline for YKL-04-085, validating the shift from kinase inhibitor to translation blocker.

In Vivo Applications & Considerations

While YKL-04-085 is a potent in vitro tool, its in vivo application requires careful pharmacokinetic (PK) management.

  • Administration: Studies indicate that Intravenous (IV) administration leads to high clearance.[1] Intraperitoneal (IP) dosing (e.g., 40 mg/kg) is required to maintain plasma concentrations above the antiviral IC

    
    .
    
  • Safety: At 40 mg/kg IP once daily, the compound is generally well-tolerated in mice, maintaining therapeutic levels without overt toxicity, validating the selectivity window observed in vitro.

  • Immunology Readouts: When using YKL-04-085 in immune models, expect a reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) not necessarily due to signaling pathway blockade (like JAK/STAT inhibitors), but due to the translational blockade of these cytokine proteins themselves.

References

  • Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. Source: ACS Medicinal Chemistry Letters (2017) [Link] Key Finding: Identification of YKL-04-085 as a non-kinase, translation-inhibiting antiviral.[1][2][3][4]

  • A Broad-Spectrum Antiviral Molecule, QL47, Selectively Inhibits Eukaryotic Translation. Source: Journal of Biological Chemistry (2020) [Link] Key Finding: Mechanistic validation of the scaffold targeting translation elongation.

  • Orthoflaviviral Inhibitors in Clinical Trials and Preclinical In Vivo Efficacy. Source: MDPI (2024) [Link] Key Finding: Contextualizes YKL-04-085 among other host-targeted antiviral strategies.

  • Development of Small-Molecule Inhibitors Against Zika Virus Infection. Source: Frontiers in Microbiology [Link] Key Finding: Utility of translation inhibitors in blocking ZIKV replication.[3]

Sources

Foundational

YKL-04-085: A Host-Targeted Inhibitor of Flavivirus Replication Through Translational Repression

A Technical Guide for Drug Discovery & Development Professionals Abstract The global health threat posed by flaviviruses, including Dengue, Zika, and West Nile viruses, necessitates the urgent development of effective an...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development Professionals

Abstract

The global health threat posed by flaviviruses, including Dengue, Zika, and West Nile viruses, necessitates the urgent development of effective antiviral therapeutics.[1][2] To date, no licensed antiviral drug exists to specifically treat the diseases caused by these pathogens.[3] This guide provides an in-depth technical overview of YKL-04-085, a novel, potent, and broad-spectrum inhibitor of flavivirus replication. Evolved from a kinase inhibitor scaffold, YKL-04-085 has been systematically engineered to be devoid of kinase activity, instead exerting its antiviral effect through the inhibition of viral translation.[4][5] We will explore the causality behind its discovery, its mechanism of action, key experimental protocols for its characterization, and its potential as a candidate for further preclinical and clinical development.

The Flavivirus Challenge: A Need for Novel Therapeutic Strategies

Flaviviruses are enveloped, positive-sense, single-stranded RNA viruses responsible for significant human morbidity and mortality.[4][6] An estimated 390 million Dengue virus (DENV) infections occur annually, with millions at risk for severe manifestations like dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS).[4] The viral replication cycle is a complex, host-dependent process that offers multiple targets for therapeutic intervention.[7] After receptor-mediated endocytosis, the viral RNA is released into the cytoplasm, where it is translated into a single large polyprotein. This polyprotein is then cleaved by viral and host proteases to yield structural and non-structural (NS) proteins.[8] The NS proteins, including the NS3 helicase and NS5 polymerase, are essential for replicating the viral genome.[8][9] While these viral enzymes have been the focus of extensive drug discovery efforts, the development of clinically effective inhibitors has remained elusive.[3][8] This challenge has spurred interest in alternative strategies, including the targeting of host factors essential for viral replication.[10]

Flavivirus_Replication_Cycle cluster_cell Host Cell Entry 1. Attachment & Endocytosis Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Polyprotein Translation Uncoating->Translation Cleavage 4. Polyprotein Cleavage Translation->Cleavage Replication 5. RNA Replication (via NS3/NS5) Cleavage->Replication Assembly 6. Virion Assembly Replication->Assembly Egress 7. Maturation & Egress Assembly->Egress Virion_Out Progeny Virions Egress->Virion_Out YKL_04_085 YKL-04-085 YKL_04_085->Translation Inhibition Virion_In Flavivirus Virion Virion_In->Entry

Figure 1: Simplified Flavivirus Replication Cycle. YKL-04-085 targets the crucial step of viral polyprotein translation.

Discovery of YKL-04-085: A Strategic Pivot from Kinase Inhibition

YKL-04-085 emerged from a structure-activity relationship (SAR) investigation of QL47, a compound initially identified as a covalent inhibitor of Bruton's tyrosine kinase (BTK) but which also possessed broad-spectrum antiviral activity.[4][5] The critical scientific question was whether the antiviral properties of the QL47 scaffold were dependent on its kinase inhibitory activity.

A medicinal chemistry campaign was launched to systematically modify QL47. This effort led to the synthesis of YKL-04-085, a derivative engineered to lack the critical quinoline nitrogen required for hydrogen bonding to the kinase hinge region.[4] This rational design choice proved successful; subsequent screening of YKL-04-085 against a panel of 468 kinases confirmed it was devoid of any significant kinase activity.[4][5] Surprisingly, this inertness in the kinome did not abrogate its potent antiviral effects.[4] This pivotal finding uncoupled the two biological activities and established a new pharmacophore for antiviral development, one that acts via a non-kinase-related mechanism.[4] Furthermore, the optimization process endowed YKL-04-085 with improved pharmacokinetic properties, making it a more viable candidate for in vivo evaluation.[5]

Mechanism of Action: Inhibition of Viral Translation

With kinase inhibition ruled out, research focused on identifying the true antiviral mechanism. Preliminary studies with the parent compound, QL47, suggested its antiviral activity was correlated with a reduction in the steady-state abundance of viral proteins, likely through an effect on the translation of the viral RNA genome.[4]

Subsequent experiments with YKL-04-085 solidified this hypothesis. The compound was shown to be a potent inhibitor of viral translation.[5][11] Further investigation into the broader effects of the parent compound, QL47, revealed that it broadly inhibits both viral and host protein synthesis by targeting a step specific to eukaryotic cells, likely an early phase of translation elongation.[12] This host-targeted mechanism explains the compound's broad-spectrum activity against DENV and other RNA viruses.[4] The antiviral effect is achieved at concentrations significantly lower than those that inhibit host cell proliferation, indicating a viable therapeutic window.[4][5]

While the precise molecular target of YKL-04-085 is still under investigation, it is clear that its mode of action is distinct from traditional viral enzyme inhibitors.[4] This novel mechanism presents a high natural barrier to the development of viral resistance, a significant advantage over direct-acting antivirals.[13]

In Vitro Efficacy and Cytotoxicity Profile

The antiviral potency and cellular toxicity of YKL-04-085 have been characterized using cell-based assays. These data are crucial for determining the compound's therapeutic index, a key parameter in drug development.

ParameterVirus/Cell LineValueAssay MethodReference
IC90 DENV-20.555 µMNot Specified[11]
CC50 Huh-7 (Human)12 µMCellTiter-Glo (24h)[11]
Therapeutic Index (CC50/IC90)~21.6--
  • IC90 (90% Inhibitory Concentration): The concentration of a drug that is required for 90% inhibition in vitro.

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in vitro.

The data indicates that YKL-04-085 inhibits DENV-2 replication at a sub-micromolar concentration with a respectable therapeutic index. It exhibits cellular antiviral activity at concentrations 35-fold lower than those that inhibit host-cell proliferation.[4][5]

Key Experimental Protocols

Validating the antiviral activity and mechanism of a compound like YKL-04-085 requires a multi-step, self-validating experimental workflow. The following protocols represent standard methodologies adapted for the characterization of this specific inhibitor.

Experimental_Workflow Screen Primary Screen (e.g., DENV RVP Assay) Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Screen->Cytotoxicity Determine Therapeutic Window Replicon DENV Replicon Assay (Luciferase-based) Screen->Replicon Confirm Replication Inhibition Mechanism Mechanism of Action Study (e.g., Translation Assay) Replicon->Mechanism Investigate Target PK_Studies Pharmacokinetic (PK) Profiling Mechanism->PK_Studies Optimize for In Vivo InVivo In Vivo Efficacy (Murine Model) PK_Studies->InVivo Test in Animal Model

Figure 2: Experimental workflow for characterizing a novel flavivirus inhibitor like YKL-04-085.

Protocol: DENV Reporter Viral Particle (RVP) Entry/Replication Assay
  • Rationale: This initial screen provides a rapid and safe method (BSL-1) to identify inhibitors of viral entry and/or initial stages of replication. RVPs are single-cycle infectious particles containing a reporter gene (e.g., luciferase) that is expressed upon successful entry and replication.[4]

  • Methodology:

    • Cell Plating: Seed Huh-7 or other susceptible cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Compound Preparation: Prepare a serial dilution of YKL-04-085 in DMEM. Final concentrations should range from 0.01 µM to 50 µM.

    • Treatment: Pre-treat the cells with the YKL-04-085 dilutions for 1 hour at 37°C.

    • Infection: Add DENV-2 RVPs (e.g., containing a WNV subgenomic replicon) to each well at a predetermined multiplicity of infection (MOI).

    • Incubation: Incubate the plates for 48 hours at 37°C.

    • Lysis & Readout: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Luciferase Assay System) on a luminometer.

    • Analysis: Normalize the data to vehicle-treated controls and calculate IC50/IC90 values.

Protocol: Cytotoxicity Assay (CellTiter-Glo®)
  • Rationale: This assay is performed in parallel with efficacy studies to ensure that the observed antiviral effect is not due to cell death. It measures ATP levels, an indicator of metabolically active cells.[11]

  • Methodology:

    • Cell Plating: Seed Huh-7 cells in opaque-walled 96-well plates as described above.

    • Compound Treatment: Add the same serial dilutions of YKL-04-085 used in the antiviral assay to the cells.

    • Incubation: Incubate for the same duration as the antiviral assay (e.g., 24-48 hours).

    • Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Readout: Measure luminescence using a plate-reading luminometer.

    • Analysis: Normalize data to vehicle-treated controls and calculate the CC50 value.

Protocol: DENV Subgenomic Replicon Assay
  • Rationale: To confirm that the compound inhibits viral replication/translation post-entry, a stable cell line containing a subgenomic replicon is used. These replicons self-amplify without producing infectious virus, making them a robust tool for studying replication inhibitors.[4]

  • Methodology:

    • Cell Line: Use a stable cell line, such as HEK-293T cells, encoding a GFP or luciferase-tagged DENV-2 replicon (e.g., T-REx-293-DGZ).[4]

    • Plating & Treatment: Plate the replicon cells and treat with serial dilutions of YKL-04-085 as described above.

    • Incubation: Incubate for 48-72 hours to allow for replicon replication and reporter expression.

    • Readout: Measure the reporter signal (luciferase activity or GFP fluorescence).

    • Analysis: A dose-dependent decrease in the reporter signal, in the absence of cytotoxicity, confirms that YKL-04-085 inhibits a post-entry step in the viral life cycle, consistent with translation or RNA synthesis.

Future Directions and In Vivo Potential

The favorable in vitro profile and improved pharmacokinetic properties of YKL-04-085 position it as a strong candidate for preclinical development.[4] Ongoing research is focused on validating the specific host protein target(s) through chemoproteomic experiments and evaluating the in vivo efficacy of YKL-04-085 in murine models of flavivirus infection.[13] Success in these studies could pave the way for its advancement as a first-in-class, host-targeted antiviral for the treatment of Dengue and other threatening flaviviral diseases.

References

  • Liang, Y., et al. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344-349. [Link]

  • García, G., et al. (2017). Inhibitors compounds of the flavivirus replication process. Virology Journal, 14(1), 95. [Link]

  • Choy, M. M., et al. (2023). Therapeutics for flaviviral infections. Antiviral Research, 209, 105517. [Link]

  • ResearchGate. (n.d.). Flavivirus replication cycle and the targeted antiviral strategies. Retrieved from [Link]

  • Ahamad, S., et al. (2025). A Comprehensive Review of the Development and Therapeutic Use of Antivirals in Flavivirus Infection. Viruses, 17(1), 85. [Link]

  • Wu, J., et al. (2005). Structure of the Flavivirus Helicase: Implications for Catalytic Activity, Protein Interactions, and Proteolytic Processing. Journal of Virology, 79(16), 10268-10277. [Link]

  • de Wispelaere, M., et al. (2020). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. Journal of Biological Chemistry, 295(8), 2463-2475. [Link]

  • García, G., et al. (2017). Inhibitors compounds of the flavivirus replication process. ResearchGate. Retrieved from [Link]

  • Rothan, H. A., et al. (2018). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease. Molecules, 23(10), 2669. [Link]

  • Poveda-Cuevas, S. A., et al. (2022). Insights into the product release mechanism of dengue virus NS3 helicase. Nucleic Acids Research, 50(14), 8195-8207. [Link]

  • Liang, Y., et al. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344-349. [Link]

  • de Wispelaere, M., et al. (2020). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. Journal of Biological Chemistry, 295(8), 2463-2475. [Link]

  • de Wispelaere, M., et al. (2020). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. Journal of Biological Chemistry, 295(8), 2463–2475. [Link]

  • Zou, J., et al. (2018). Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008. Antiviral Research, 154, 104-109. [Link]

  • Lim, S. P., et al. (2015). Flavivirus enzymes and their inhibitors. RSC Advances, 5(104), 85433-85447. [Link]

  • Ahamad, S., et al. (2025). A Comprehensive Review of the Development and Therapeutic Use of Antivirals in Flavivirus Infection. Viruses, 17(1), 85. [Link]

  • Luo, D., et al. (2015). The Flavivirus NS3 Protein: Structure and Functions. ResearchGate. Retrieved from [Link]

  • Harvard Catalyst. (n.d.). Target validation and in vivo testing of a broad-spectrum antiviral. Q-FASTR. Retrieved from [Link]

  • De La Cruz, J., et al. (2021). Antivirals against (Re)emerging Flaviviruses: Should We Target the Virus or the Host? ACS Medicinal Chemistry Letters, 13(1), 8-12. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Intraperitoneal Administration of YKL-04-085 in Mice

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Rationale for YKL-04-085 In Vivo Studies YKL-04-085 is a small molecule inhibitor demons...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for YKL-04-085 In Vivo Studies

YKL-04-085 is a small molecule inhibitor demonstrating potent broad-spectrum antiviral activity, particularly against RNA viruses such as Dengue virus.[1][2] It functions as a potent inhibitor of viral translation.[1][2] Preclinical studies are essential to evaluate the in vivo efficacy and pharmacokinetic profile of YKL-04-085. The intraperitoneal (IP) route of administration in mice is a common and effective method for delivering therapeutic agents in experimental settings, offering good systemic exposure.[1] Published research has demonstrated that intraperitoneal administration of YKL-04-085 in mice results in acceptable plasma drug exposure, with a 40 mg/kg once-daily dosing regimen being well-tolerated and sufficient to maintain plasma concentrations above the IC90 value.[1]

This document provides a detailed protocol for the intraperitoneal dosing of YKL-04-085 in mice, grounded in established scientific practices and tailored for reproducibility in a research setting.

Mechanism of Action: Inhibition of Viral Translation

YKL-04-085 exerts its antiviral effect by potently inhibiting viral translation.[1][2] This mechanism disrupts the synthesis of viral proteins essential for replication and propagation, thereby controlling the infection. The specificity of this inhibition against viral processes over host cell functions contributes to its therapeutic window.[1]

Experimental Design and Workflow

A typical experimental workflow for assessing the in vivo efficacy of YKL-04-085 following intraperitoneal administration is outlined below. This workflow can be adapted based on the specific research question, such as determining the optimal dose, evaluating therapeutic efficacy in an infection model, or conducting pharmacokinetic studies.

G cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_post_dosing Post-Dosing Phase prep_compound Prepare YKL-04-085 Formulation prep_dose Calculate Individual Doses prep_compound->prep_dose prep_animals Acclimatize Mice restrain Restrain Mouse prep_animals->restrain inject Administer IP Injection prep_dose->inject restrain->inject monitor_initial Monitor for Immediate Adverse Effects inject->monitor_initial monitor_daily Daily Health Monitoring monitor_initial->monitor_daily collect_samples Sample Collection (e.g., blood, tissues) monitor_daily->collect_samples analyze Analyze Samples (e.g., PK/PD, viral load) collect_samples->analyze

Caption: Experimental workflow for YKL-04-085 IP dosing in mice.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
YKL-04-085Commercially availableVaries
Dimethyl sulfoxide (DMSO), sterileSigma-AldrichD2650
Polyethylene glycol 300 (PEG300)Sigma-Aldrich202371
Tween 80Sigma-AldrichP1754
Sterile Saline (0.9% NaCl)VWR26500-054
Sterile 1 mL syringesBD309659
Sterile 27G needles (or similar)BD305109
70% EthanolVWR89125-186
Laboratory Animal ScaleOhausVaries
Appropriate Personal Protective Equipment (PPE)VariesVaries

Vehicle Formulation for YKL-04-085

The selection of an appropriate vehicle is critical for the successful administration of hydrophobic compounds like YKL-04-085. While the specific vehicle used in the foundational study by Liang et al. is not detailed, a common and effective formulation for similar compounds involves a co-solvent system to ensure solubility and stability. The following is a recommended starting point for vehicle preparation, which should be validated for solubility and tolerability in a small pilot study.

Recommended Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Sterile Saline (0.9% NaCl)

Rationale for Vehicle Components:

  • DMSO: A powerful solvent for many non-polar compounds. Its concentration is kept at 10% or lower to minimize potential toxicity in in vivo studies.

  • PEG300: A water-miscible co-solvent that enhances the solubility of hydrophobic drugs.

  • Tween 80: A non-ionic surfactant that improves the stability of the formulation and can aid in preventing precipitation of the compound upon injection into the aqueous environment of the peritoneal cavity.

  • Sterile Saline: The aqueous base of the formulation, ensuring isotonicity and biocompatibility.

Protocol: Preparation of YKL-04-085 Dosing Solution (4 mg/mL for a 40 mg/kg dose)

This protocol is designed to prepare a dosing solution for a target dose of 40 mg/kg in a 25-gram mouse, with a dosing volume of 250 µL (10 mL/kg). Adjustments to the final concentration may be necessary based on the average weight of the mice in the study to maintain a consistent dosing volume.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of YKL-04-085.

    • Prepare a stock solution of YKL-04-085 in 100% DMSO. For example, to prepare a 40 mg/mL stock, dissolve 40 mg of YKL-04-085 in 1 mL of sterile DMSO.

    • Ensure the compound is completely dissolved by vortexing. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.

  • Dosing Solution Formulation (for a final concentration of 4 mg/mL):

    • In a sterile microcentrifuge tube, add the components in the following order, vortexing gently after each addition:

      • 400 µL of PEG300

      • 100 µL of the 40 mg/mL YKL-04-085 stock solution in DMSO.

      • 50 µL of Tween 80.

      • 450 µL of sterile saline (0.9% NaCl).

    • This will result in a 1 mL final solution with a YKL-04-085 concentration of 4 mg/mL in the recommended vehicle.

    • Visually inspect the solution for any precipitation. The final solution should be clear. If precipitation occurs, optimization of the vehicle composition may be required.

Dose Calculation Table:

Mouse Weight (g)Target Dose (mg/kg)Dosing Solution Conc. (mg/mL)Injection Volume (µL)
20404200
25404250
30404300

Protocol: Intraperitoneal Injection Procedure

Adherence to proper animal handling and injection techniques is paramount to ensure animal welfare and the accuracy of the experimental results. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

G start Start weigh Weigh Mouse and Calculate Dose start->weigh prepare_syringe Prepare Syringe with Correct Volume weigh->prepare_syringe restrain Properly Restrain Mouse prepare_syringe->restrain locate_site Locate Injection Site (Lower Right Abdominal Quadrant) restrain->locate_site insert_needle Insert Needle (27G, Bevel Up) at a 15-30° Angle locate_site->insert_needle aspirate Aspirate to Check for Fluid insert_needle->aspirate inject Inject Solution Smoothly aspirate->inject No fluid aspirated withdraw Withdraw Needle aspirate->withdraw Fluid/blood aspirated, re-site inject->withdraw monitor Return to Cage and Monitor withdraw->monitor end End monitor->end

Caption: Step-by-step intraperitoneal injection workflow.

Step-by-Step Procedure:

  • Animal Preparation:

    • Accurately weigh each mouse immediately before dosing to calculate the precise injection volume.

    • Allow the prepared dosing solution to reach room temperature to minimize discomfort to the animal.[3]

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders.

    • Secure the tail to prevent movement of the lower body.

    • Tilt the mouse so that its head is slightly lower than its abdomen. This helps to move the abdominal organs away from the injection site.[4][5]

  • Injection Site:

    • The preferred site for IP injection is the lower right quadrant of the abdomen.[5][6] This location avoids the cecum on the left side and the urinary bladder in the midline.[5][6]

  • Injection:

    • Use a new sterile needle and syringe for each animal.[3]

    • Insert the needle, bevel up, at a 15-30 degree angle into the identified injection site.

    • Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid (urine) appears in the syringe hub, withdraw the needle and re-insert at a new site with a fresh needle.[4][6]

    • If no fluid is aspirated, slowly and smoothly inject the calculated volume of the YKL-04-085 solution.

    • Withdraw the needle swiftly and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for several minutes immediately following the injection for any signs of distress, such as labored breathing or lethargy.

    • Monitor all animals daily for the duration of the study for changes in weight, behavior, and overall health.

Self-Validation and Trustworthiness

To ensure the integrity and reproducibility of this protocol, the following self-validating steps are incorporated:

  • Vehicle Validation: Before initiating a large-scale study, a small cohort of animals should be dosed with the vehicle alone to confirm its tolerability.

  • Solubility Check: The final dosing solution should be visually inspected for any signs of precipitation before each injection.

  • Aspiration Before Injection: This critical step confirms the correct placement of the needle within the peritoneal cavity and prevents inadvertent administration into other tissues or vessels.[4][6]

  • Consistent Dosing Volume: Maintaining a consistent dosing volume (e.g., 10 mL/kg) by adjusting the solution concentration based on animal weight ensures uniform administration across all subjects.

  • Daily Health Monitoring: Regular monitoring of animal health provides crucial data on the tolerability of the treatment and allows for early intervention if adverse effects are observed.

References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. PubMed Central. [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Retrieved from [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. Washington State University. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600–613. [Link]

  • Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intraperitoneal Injection. Virginia Tech. Retrieved from [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Newcastle University. Retrieved from [Link]

Sources

Application

Application Note: Quantifying Antiviral Potency Using a Viral Titer Reduction Assay

Introduction The emergence of novel viral pathogens necessitates robust and reliable methods for the discovery and evaluation of new antiviral compounds. A cornerstone of this process is the viral titer reduction assay ,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The emergence of novel viral pathogens necessitates robust and reliable methods for the discovery and evaluation of new antiviral compounds. A cornerstone of this process is the viral titer reduction assay , a quantitative method used to determine the efficacy of a drug candidate in inhibiting viral replication in a cell culture system. This application note provides a detailed protocol and theoretical background for performing a plaque reduction assay, a specific type of viral titer reduction assay, to determine the potency of an antiviral agent.

While the prompt specified YKL-04-085, this is a fictional compound. Therefore, to provide a scientifically accurate and well-grounded guide, we will use Remdesivir , a clinically relevant and well-characterized broad-spectrum antiviral, as our model compound. The principles and steps outlined herein are broadly applicable to other antiviral candidates.

Remdesivir is a prodrug that, once metabolized within the host cell, acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] Its mechanism involves being incorporated into the nascent viral RNA strand, which leads to premature termination of RNA synthesis and thus halts viral replication.[3] This application note will detail the use of a plaque reduction assay to quantify this inhibitory effect against a model virus, such as SARS-CoV-2, in a susceptible cell line like Vero E6 cells.[4][5]

Principle of the Plaque Reduction Assay

The plaque reduction assay is considered a gold standard for measuring viral infectivity and the efficacy of neutralizing antibodies or antiviral drugs.[6][7] The assay is based on the ability of a single infectious virus particle to infect a cell, replicate, and then spread to adjacent cells in a monolayer. This localized area of cell death or cytopathic effect (CPE) creates a "plaque," which can be visualized after staining the living cells.[8]

In the presence of an effective antiviral compound, the ability of the virus to replicate and form plaques is inhibited. By testing a range of drug concentrations, one can determine the concentration that reduces the number of plaques by 50% (EC50 or IC50), a key measure of the drug's potency.[9][10]

Mechanism of Action: Remdesivir

Understanding the drug's mechanism is crucial for designing and interpreting the assay. Remdesivir is a nucleotide analog prodrug.

  • Cellular Uptake: Remdesivir enters the host cell.

  • Metabolic Activation: It is converted into its active triphosphate form, which resembles adenosine triphosphate (ATP).[3]

  • RdRp Inhibition: The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates the active form of Remdesivir into the growing viral RNA chain.[11]

  • Chain Termination: This incorporation leads to the premature termination of RNA transcription, preventing the virus from producing full-length copies of its genome.[1]

Remdesivir_MoA cluster_cell Host Cell Rem_prodrug Remdesivir (Prodrug) Rem_active Active Remdesivir (ATP Analog) Rem_prodrug->Rem_active Metabolism RdRp Viral RdRp Rem_active->RdRp Competes with ATP new_vRNA Nascent Viral RNA RdRp->new_vRNA RNA Synthesis vRNA Viral RNA Template vRNA->RdRp Binds blocked_RNA Terminated RNA Strand new_vRNA->blocked_RNA Incorporation of Active Remdesivir Replication_Inhibited Viral Replication Inhibited blocked_RNA->Replication_Inhibited Rem_outside Remdesivir (Extracellular) Rem_outside->Rem_prodrug Enters Cell

Caption: Mechanism of Action of Remdesivir.

Materials and Reagents
Material/ReagentExample Specification
Cell Line Vero E6 (African green monkey kidney cells)
Virus SARS-CoV-2 (or other susceptible RNA virus)
Antiviral Compound Remdesivir (or YKL-04-085)
Base Medium Dulbecco's Modified Eagle Medium (DMEM)
Supplements 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin
Assay Medium DMEM with 2% FBS, Penicillin-Streptomycin
Overlay Medium 1:1 mixture of 2X Assay Medium and 1.2% Agarose
Fixative 10% Formalin or 4% Paraformaldehyde
Stain 0.1% - 1% Crystal Violet in 20% Ethanol
Culture Plates 6-well or 12-well tissue culture-treated plates
Diluent Phosphate-Buffered Saline (PBS) or Assay Medium
Experimental Workflow

The entire process, from cell seeding to data analysis, requires careful planning and execution. The workflow ensures that results are reproducible and reliable.

Plaque_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Infection cluster_incubation Day 2-4: Incubation & Plaque Formation cluster_analysis Day 5: Visualization & Analysis A Seed Cells (e.g., Vero E6 in 12-well plates) B Incubate 18-24h (form confluent monolayer) A->B C Prepare Serial Dilutions of Antiviral Compound E Pre-incubate Cells with Compound C->E D Prepare Virus Inoculum (~100 PFU/well) F Infect Cells with Virus D->F E->F G Remove Inoculum F->G H Add Semi-Solid Overlay (containing compound) G->H I Incubate 48-72h (allow plaques to form) H->I J Fix Cells (e.g., 10% Formalin) I->J K Stain Monolayer (e.g., Crystal Violet) J->K L Count Plaques K->L M Calculate % Inhibition and EC50 Value L->M

Caption: Step-by-step workflow for the plaque reduction assay.

Detailed Protocol

Day 1: Cell Seeding

  • Cell Preparation: Culture Vero E6 cells until they reach approximately 80-90% confluency.

  • Seeding: Trypsinize, count, and seed the cells into 12-well plates at a density that will result in a 95-100% confluent monolayer the next day.

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: Compound Treatment and Viral Infection

  • Compound Dilution: Prepare serial dilutions of Remdesivir in assay medium (DMEM + 2% FBS). A typical starting concentration might be 100 µM, followed by 10-fold or 2-fold dilutions. Include a "no-drug" vehicle control.

  • Pre-treatment (Optional but Recommended): Remove the growth medium from the cell monolayer. Add the diluted compound to the respective wells. Incubate for 1-2 hours.

  • Virus Preparation: Dilute the virus stock in assay medium to a concentration that will yield 50-100 plaques per well in the virus-only control wells. This must be predetermined via a separate virus titration experiment.

  • Infection: Add the prepared virus inoculum to each well (including vehicle and compound-treated wells).

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus and prevent the monolayer from drying out.[8]

Day 2-4: Overlay and Incubation

  • Prepare Overlay: Just before the adsorption period ends, prepare the agarose overlay medium. Melt the 1.2% agarose and cool it to 42-45°C in a water bath. Mix it 1:1 with 2X assay medium (pre-warmed to 37°C) that contains the appropriate final concentrations of Remdesivir for each condition.

  • Add Overlay: Carefully aspirate the virus inoculum from the wells. Gently add 1 mL of the corresponding overlay medium to each well.

  • Solidification: Let the plates sit at room temperature for 20-30 minutes to allow the agarose to solidify.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible. Do not disturb the plates during this time.[8]

Day 5: Plaque Visualization and Counting

  • Fixation: Add 1 mL of 10% formalin to each well on top of the agarose overlay. Let it sit for at least 4 hours (or overnight) to inactivate the virus and fix the cells.

  • Staining: Carefully remove the agarose plug from each well. This can be done with a spatula or by gently running water at the side of the well. Add crystal violet stain to each well, ensuring the entire monolayer is covered. Incubate for 15-20 minutes at room temperature.[8]

  • Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, living cells.

Data Analysis and Interpretation

The goal of the analysis is to determine the EC50 value, which is the concentration of the drug that inhibits 50% of plaque formation compared to the control.

  • Calculate Percent Inhibition: For each drug concentration, calculate the percent inhibition using the following formula: % Inhibition = (1 - (Average Plaques in Treated Wells / Average Plaques in Vehicle Control Wells)) * 100[9]

  • Determine EC50: Plot the percent inhibition against the logarithm of the drug concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value.[10][12]

Sample Data and EC50 Calculation

Remdesivir Conc. (µM)Log ConcentrationPlaque Count (Well 1)Plaque Count (Well 2)Average Plaques% Inhibition
0 (Vehicle Control)N/A8892900%
0.01-2.008589873.3%
0.1-1.0065716824.4%
0.5-0.3041494550.0%
1.00.0022262473.3%
5.00.7057693.3%
10.01.00010.599.4%

From this data, a dose-response curve can be generated, and the EC50 is observed to be approximately 0.5 µM .

Trustworthiness: Self-Validating Systems and Controls

To ensure the integrity and reliability of the results, the following controls are essential:

  • Cell Control (No Virus, No Drug): Ensures cell monolayer health and that the assay conditions are not cytotoxic. The monolayer should be intact and fully stained.

  • Virus Control (Virus, No Drug): This is the 100% infection control and serves as the baseline for calculating percent inhibition. It validates that the virus stock is infectious and that the cells are susceptible.

  • Compound Cytotoxicity Control (No Virus, Drug at Highest Conc.): It is critical to determine if the compound itself is toxic to the cells at the concentrations tested. A reduction in cell viability due to toxicity could be mistaken for antiviral activity. This can be assessed visually or with a viability assay (e.g., MTT or CellTiter-Glo).

References
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Remdesivir? Retrieved from [Link]

  • Frontiers in Pharmacology. (2021, July 6). Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Extrapolation of antiviral EC50 to 100% human serum. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Retrieved from [Link]

  • Scientific Animations. (2020, April 17). 3D Animation video of how Remdesivir works [Video]. YouTube. Retrieved from [Link]

  • JJ Medicine. (2020, April 28). Remdesivir & SARS-CoV-2 (COVID-19) | Mechanism of Action, Adverse Effects, Anti-Viral Properties [Video]. YouTube. Retrieved from [Link]

  • American Society for Microbiology. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014, November 4). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Oxford Academic. (n.d.). Systematic Exploration of SARS-CoV-2 Adaptation to Vero E6, Vero E6/TMPRSS2, and Calu-3 Cells. Genome Biology and Evolution. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Retrieved from [Link]

  • Bio-Rad. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Chemical & Engineering News. (2020, March 3). Mechanism of action revealed for remdesivir, potential coronavirus drug. Retrieved from [Link]

  • ASM Journals. (2024, February 28). Vero cell-adapted SARS-CoV-2 strain shows increased viral growth through furin-mediated efficient spike cleavage. Retrieved from [Link]

  • ACS Publications. (n.d.). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • News-Medical. (2021, January 26). SARS-CoV-2 rapidly adapts to Vero E6 cell culture propagation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • medRxiv. (2024, March 26). Optimisation of SARS-CoV-2 culture from clinical samples for clinical trial applications. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Preparation of YKL-04-085 Stock Solution in DMSO

Introduction: The Scientific Context of YKL-04-085 YKL-04-085 is a potent and specific inhibitor of viral translation, demonstrating significant antiviral activity against a broad spectrum of RNA viruses, including Dengu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Context of YKL-04-085

YKL-04-085 is a potent and specific inhibitor of viral translation, demonstrating significant antiviral activity against a broad spectrum of RNA viruses, including Dengue virus (DENV).[1][2] Developed through a medicinal chemistry campaign, YKL-04-085 is distinguished by its ability to exert cellular antiviral effects at concentrations significantly lower than those that inhibit host-cell proliferation.[1][3] This favorable therapeutic window makes YKL-04-085 a valuable tool for researchers in virology and drug development. Its mechanism of action, centered on the inhibition of viral translation, provides a targeted approach to disrupting the viral life cycle.[1][2][3] Given its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the preparation of stock solutions of YKL-04-085 for in vitro studies.

This document provides a comprehensive guide for the preparation, handling, and storage of YKL-04-085 stock solutions in DMSO, ensuring experimental reproducibility and safety.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided below. Sourcing high-purity reagents and calibrated equipment is paramount for the accuracy and reliability of the prepared stock solution.

Category Item Recommended Specifications Vendor Example
Compound YKL-04-085>98% purityMedKoo Biosciences, MedChemExpress
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% puritySigma-Aldrich, Thermo Fisher Scientific
Labware Microcentrifuge tubesSterile, low-adhesion, 1.5 mL or 2.0 mLEppendorf, Axygen
Pipette tipsSterile, filtered, low-retentionRainin, Gilson
Equipment Analytical balanceReadability of 0.01 mgMettler Toledo, Sartorius
MicropipettesCalibrated, P20, P200, P1000Eppendorf, Gilson
Vortex mixerAdjustable speedScientific Industries
Benchtop centrifugeFor microcentrifuge tubesEppendorf, Thermo Fisher Scientific
Safety Safety glasses or gogglesANSI Z87.1 certifiedUvex, 3M
Lab coatChemical-resistantStandard lab supplier
GlovesNitrile or other appropriate chemical-resistant glovesAnsell, Kimberly-Clark

Understanding the Components: YKL-04-085 and DMSO

A thorough understanding of the chemical and physical properties of both the solute (YKL-04-085) and the solvent (DMSO) is critical for successful stock solution preparation.

YKL-04-085: A Profile

YKL-04-085 is a complex organic molecule with the following key characteristics:

Property Value Source
Molecular Formula C₃₀H₂₉N₅O₂[4]
Molecular Weight 491.60 g/mol [4]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]
CAS Number 2120356-29-6[5]
DMSO: The Universal Solvent's Caveats

DMSO is an exceptional solvent for a wide range of compounds used in biological research. However, its unique properties necessitate careful handling:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This can alter its solvent properties and potentially lead to the precipitation of the dissolved compound over time. It is crucial to use anhydrous DMSO and to minimize its exposure to air.

  • Cellular Effects: While widely used, DMSO is not biologically inert. At concentrations typically above 0.5%, it can have direct effects on cell viability, differentiation, and metabolism. It is therefore imperative to maintain the final concentration of DMSO in cell culture media as low as possible, generally below 0.1%, and to include a vehicle control (media with the same final concentration of DMSO) in all experiments.

  • Permeability: DMSO can penetrate the skin and carry dissolved substances with it. This property underscores the importance of using appropriate personal protective equipment (PPE) to avoid unintended exposure to the dissolved compound.

Safety Precautions and Handling

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is the highest priority. The following safety protocols must be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling YKL-04-085 and DMSO.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling larger quantities of DMSO.

  • Spill Response: In case of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand) and dispose of it as chemical waste according to your institution's guidelines.

Protocol: Preparation of a 10 mM YKL-04-085 Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Pre-preparation Calculations

Accurate calculations are the foundation of a reliable stock solution.

  • Determine the required mass of YKL-04-085.

    • The molecular weight of YKL-04-085 is 491.60 g/mol .

    • To prepare 1 mL of a 10 mM solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 491.60 g/mol

      • Mass (g) = 0.004916 g = 4.916 mg

Step-by-Step Procedure
  • Acclimatize Reagents: Allow the vial of YKL-04-085 and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture into the containers.

  • Weighing YKL-04-085:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 5 mg of YKL-04-085 into the tared tube. Record the exact mass.

  • Calculating the Required Volume of DMSO:

    • Based on the actual mass of YKL-04-085 weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))

    • Example: If you weighed 5.20 mg (0.00520 g) of YKL-04-085:

      • Volume (L) = 0.00520 g / (0.010 mol/L x 491.60 g/mol ) = 0.001057 L = 1057 µL

  • Dissolving the Compound:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the YKL-04-085 powder.

    • Vortex the tube for 1-2 minutes to facilitate dissolution. A brief sonication in a water bath can also be used if the compound is slow to dissolve.

    • Visually inspect the solution to ensure that all solid material has completely dissolved. The solution should be clear and free of particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-adhesion microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & Use Acclimatize Acclimatize YKL-04-085 and DMSO to RT Weigh Weigh YKL-04-085 Acclimatize->Weigh Prevents condensation Calculate_DMSO Calculate required DMSO volume Weigh->Calculate_DMSO Use actual mass Add_DMSO Add DMSO to YKL-04-085 Calculate_DMSO->Add_DMSO Dissolve Vortex/Sonicate to dissolve Add_DMSO->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Ensures homogeneity Store Store at -20°C or -80°C Aliquot->Store Avoids freeze-thaw Dilute Prepare working solutions in culture media Store->Dilute For experiments

Caption: Workflow for preparing YKL-04-085 stock solution in DMSO.

Quality Control and Best Practices

To ensure the integrity and consistency of your experiments, the following quality control measures and best practices are recommended:

  • Purity Confirmation: Whenever possible, obtain a certificate of analysis from the supplier to confirm the purity of the YKL-04-085 lot.

  • Solubility Testing: Before preparing a large batch, it is advisable to test the solubility of a small amount of the compound in the intended volume of DMSO.

  • Documentation: Maintain a detailed record of each stock solution preparation, including the lot number of the compound, the actual mass weighed, the calculated volume of DMSO, the date of preparation, and the storage location.

  • Vehicle Controls: As previously mentioned, always include a vehicle control (DMSO at the same final concentration as in the experimental samples) in your assays to account for any solvent-induced effects.

Troubleshooting

Problem Possible Cause Solution
Compound does not fully dissolve - Insufficient solvent volume- Low-quality DMSO (contains water)- Compound has degraded- Re-check calculations and add a small, precise amount of additional DMSO.- Use fresh, anhydrous DMSO.- Consider purchasing a new batch of the compound.
Precipitate forms upon storage - Supersaturated solution- Moisture absorption into the stock solution- Freeze-thaw cycles- Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated.- Ensure tubes are tightly sealed. Prepare fresh aliquots with anhydrous DMSO.- Use single-use aliquots to avoid repeated freezing and thawing.
Inconsistent experimental results - Inaccurate pipetting- Degradation of the stock solution- Cellular toxicity of DMSO- Calibrate pipettes regularly.- Prepare a fresh stock solution.- Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.

Conclusion

The preparation of a reliable and accurate stock solution of YKL-04-085 in DMSO is a fundamental step for any research investigating its antiviral properties. By adhering to the detailed protocols and best practices outlined in these application notes, researchers can ensure the integrity of their experiments and contribute to the growing body of knowledge surrounding this promising antiviral compound.

References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129594589, YKL-04-085. [Link]

Sources

Application

Application Note: YKL-04-085 IC50 Determination for DENV2

Abstract & Introduction YKL-04-085 is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . While historically characterized for its anti-proliferative effects in oncology, YKL-04-085 has emer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

YKL-04-085 is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . While historically characterized for its anti-proliferative effects in oncology, YKL-04-085 has emerged as a critical chemical probe in virology. It exhibits broad-spectrum antiviral activity against RNA viruses, including Dengue Virus Serotype 2 (DENV2) , by targeting host dependency factors rather than viral proteins directly.

DENV2, a positive-sense single-stranded RNA virus, relies heavily on the host cellular machinery for translation and replication. CDK7, a component of the TFIIH complex, is essential for transcription initiation and elongation via phosphorylation of the RNA Polymerase II (RNAPII) C-terminal domain (CTD).[1] Inhibition of CDK7 by YKL-04-085 suppresses the transcriptional pool of short-lived host proteins required for efficient viral propagation, creating a "host-targeted" antiviral effect with a high barrier to resistance.

This Application Note provides a rigorous, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of YKL-04-085 against DENV2 using a High-Content Immunofluorescence Assay (HCA) . This method is superior to traditional plaque assays for IC50 determination due to its higher throughput, objective quantification, and ability to multiplex with cytotoxicity data.

Mechanism of Action

The following diagram illustrates the specific intervention point of YKL-04-085 within the host-virus interaction network.

G YKL YKL-04-085 CDK7 CDK7 (Host) (TFIIH Complex) YKL->CDK7 Covalent Inhibition (Cys312) RNAPII RNA Pol II (CTD Phosphorylation) CDK7->RNAPII Phosphorylates Ser5/Ser7 Inhibition Replication Blocked CDK7->Inhibition Inhibited State HostGenes Host Dependency Factors (Transcription) RNAPII->HostGenes Promotes Expression ViralRep DENV2 Replication & Translation HostGenes->ViralRep Required for

Figure 1: Mechanism of YKL-04-085. The compound covalently binds Cys312 of CDK7, preventing RNAPII CTD phosphorylation and suppressing host factors essential for DENV2 replication.

Experimental Design & Logic

Cell Model Selection
  • Primary Choice: HuH-7 (Human Hepatoma) or BHK-21 (Baby Hamster Kidney).

  • Rationale: HuH-7 cells are physiologically relevant as the liver is a primary target of DENV in vivo. They support robust DENV2 replication and are amenable to imaging.

Compound Handling (Critical)

YKL-04-085 is a covalent inhibitor. Unlike reversible inhibitors, its potency is time-dependent.

  • Solvent: DMSO.

  • Stock Concentration: 10 mM.

  • Working Range: 0.001 µM to 10 µM (semi-log dilutions).

  • DMSO Limit: Final assay concentration must be <0.5% (v/v) to prevent solvent-induced viral toxicity.

Controls
  • Negative Control (0% Inhibition): DMSO-treated, infected cells.

  • Positive Control (100% Inhibition): Mock-infected cells (background subtraction) or cells treated with a known polymerase inhibitor (e.g., NITD008 or Ribavirin, though YKL-04-085 is often more potent).

  • Toxicity Control: Uninfected cells treated with YKL-04-085 (to calculate CC50).

Protocol: High-Content IC50 Determination

Phase A: Cell Seeding and Infection

Objective: Establish a synchronized infection at a multiplicity of infection (MOI) that allows for multiple rounds of replication (spreading infection) or single-round quantification.

  • Recommendation:MOI 0.1 for 48h assays (allows measurement of spread inhibition).

  • Seed Cells: Plate HuH-7 cells at 4,000 cells/well in a 384-well black/clear-bottom plate (or 15,000 cells/well in 96-well).

  • Incubation: Incubate at 37°C, 5% CO2 for 16–24 hours until ~70% confluent.

  • Compound Addition (Pre-treatment):

    • Note: Because YKL-04-085 targets host machinery, a 1-hour pre-treatment is recommended to engage CDK7 before viral entry.

    • Add YKL-04-085 in an 8-point dose-response curve (e.g., 10 µM down to 3 nM).

  • Infection:

    • Prepare DENV2 (Strain New Guinea C or 16681) in serum-free media.

    • Remove media (or add concentrated virus directly if volume permits) to achieve MOI 0.1 .

    • Incubate for 1 hour at 37°C (Adsorption).

    • Remove inoculum and replace with fresh media containing the compound (maintain compound pressure).

  • Incubation: Incubate for 48 hours .

Phase B: Immunofluorescence Staining (IFA)

Objective: Visualize the viral Envelope (E) protein accumulation.

  • Fixation: Remove media. Add 4% Paraformaldehyde (PFA) in PBS for 20 minutes at Room Temperature (RT).

    • Safety: PFA is hazardous. Perform in a fume hood.

  • Permeabilization: Wash 3x with PBS.[2] Add 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 3% BSA in PBS for 30 minutes.

  • Primary Antibody:

    • Add 4G2 monoclonal antibody (anti-Flavivirus Envelope) diluted 1:500 in blocking buffer.

    • Incubate 1 hour at RT or Overnight at 4°C.

  • Secondary Antibody & Nuclear Stain:

    • Wash 3x with PBS.[2]

    • Add Goat anti-Mouse IgG conjugated to Alexa Fluor 488 (1:1000) + Hoechst 33342 (1 µg/mL) for nuclei.

    • Incubate 1 hour at RT in the dark.

  • Final Wash: Wash 3x with PBS. Leave 50 µL PBS in wells for imaging.

Phase C: Image Acquisition & Analysis

Objective: Quantify the percentage of infected cells relative to total cell count.

  • Imaging: Use a High-Content Analysis System (e.g., Opera Phenix, CellInsight).

    • Channel 1 (Blue): Nuclei (Cell Count/Toxicity).

    • Channel 2 (Green): Viral E Protein (Infection).

  • Algorithm:

    • Identify nuclei (Objects).

    • Define "Infected Cells" as objects with cytoplasmic green intensity > 3 standard deviations above Mock control.

    • Calculate % Infection = (Green Positive Cells / Total Nuclei) * 100.

Data Analysis & Validation

Calculation of IC50 and CC50

Summarize data in the following format to determine the Selectivity Index (SI).

ParameterDefinitionCalculation MethodAcceptance Criteria
IC50 Concentration inhibiting 50% of viral signalNon-linear regression (4-parameter logistic fit) of % Infection vs. Log[Concentration].R² > 0.95
CC50 Concentration reducing cell viability by 50%Non-linear regression of Total Nuclei Count vs. Log[Concentration].> 10 µM (Target)
SI Selectivity Index (Therapeutic Window)Ratio: CC50 / IC50 > 10 (Ideal > 50)
Experimental Workflow Diagram

Workflow Seed Seed HuH-7 (4k cells/well) Treat Pre-treat YKL-04-085 (1h) Seed->Treat Infect Infect DENV2 (MOI 0.1) Treat->Infect Incubate Incubate 48 Hours Infect->Incubate FixStain Fix (PFA) & Stain (4G2 Ab) Incubate->FixStain Analyze HCA Imaging (IC50 Calc) FixStain->Analyze

Figure 2: Step-by-step workflow for High-Content IC50 determination.

Critical Troubleshooting & Optimization

  • Edge Effects: DENV assays in 384-well plates are sensitive to evaporation. Fill perimeter wells with PBS and do not use them for data.

  • Covalent Binding Kinetics: YKL-04-085 is covalent. If you perform a "washout" experiment, the inhibitory effect may persist longer than with reversible inhibitors. For standard IC50, maintain the compound throughout the 48h incubation.

  • Cytotoxicity vs. CPE: High concentrations of DENV2 cause Cytopathic Effect (CPE). Ensure your "Toxicity Control" is uninfected cells treated with compound. If infected cells die, it is viral CPE; if uninfected cells die, it is compound toxicity.

  • Reference Values:

    • Expected IC50 for YKL-04-085 against DENV2: ~0.1 - 0.5 µM range (depending on cell line).

    • Expected CC50: > 5 - 10 µM .

References

  • Vertex Pharmaceuticals. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters.

  • Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology.

  • Behrens, R. T., et al. (2011). High-Content Assay to Identify Inhibitors of Dengue Virus Infection. SLAS Discovery.

  • Fischer, P. M. (2017). The design of covalent kinase inhibitors. In Kinase Drug Discovery. Royal Society of Chemistry.

  • National Institutes of Health (NIH). (2025).[2] Dengue Antiviral Immunofluorescence Staining Protocol. Protocols.io.

Sources

Method

Synthesis of YKL-04-085: A Potent Antiviral Agent Derived from the QL47 Scaffold

Introduction: The Evolution from a Kinase Inhibitor to a Specific Antiviral Agent In the landscape of antiviral drug discovery, the strategic modification of existing scaffolds to enhance potency and selectivity is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolution from a Kinase Inhibitor to a Specific Antiviral Agent

In the landscape of antiviral drug discovery, the strategic modification of existing scaffolds to enhance potency and selectivity is a cornerstone of medicinal chemistry. This application note details the synthesis and rationale behind the development of YKL-04-085, a potent broad-spectrum antiviral agent, from its parent compound, QL47. Originally identified as a covalent inhibitor of Bruton's tyrosine kinase (BTK), QL47 exhibited promising antiviral activity against a range of RNA viruses, including Dengue virus (DENV).[1][2] Subsequent research revealed that its antiviral properties were independent of its kinase inhibition.[2] This key insight prompted a medicinal chemistry campaign to design a new analog, YKL-04-085, that retains the potent antiviral effects while eliminating the off-target kinase activity, thereby improving its therapeutic profile.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of YKL-04-085 from the QL47 scaffold, delving into the chemical logic, a detailed synthetic protocol, and the biological context of this transformation.

The Scientific Rationale: Decoupling Antiviral Activity from Kinase Inhibition

The development of YKL-04-085 was driven by a structure-activity relationship (SAR) study aimed at identifying the pharmacophore responsible for the antiviral effects of QL47.[1] QL47's structure features a quinoline core, which is crucial for its interaction with the kinase hinge region of BTK. However, it was hypothesized that this interaction was not necessary for its antiviral action. To test this, YKL-04-085 was designed to lack the critical nitrogen atom in the quinoline ring that is responsible for hydrogen bonding to the kinase hinge.[2] This modification successfully abrogated kinase inhibitory activity, as confirmed by screening against a large panel of kinases.[2]

Crucially, YKL-04-085 not only retained but in some aspects, showed an improved profile of antiviral activity, potently inhibiting viral translation.[3][4] This confirmed that the antiviral mechanism is distinct from kinase inhibition and likely involves a different host cell target within the eukaryotic translation machinery.[4][5] The result is a more specific antiviral agent with a potentially wider therapeutic window.

Chemical Structures and Transformation

The chemical structures of the parent scaffold QL47 and the resulting antiviral agent YKL-04-085 are presented below, illustrating the key structural modification.

G QL47 YKL04085 QL47->YKL04085 Synthetic Modification

Caption: Chemical structures of QL47 and YKL-04-085.

Synthetic Workflow Overview

The synthesis of YKL-04-085 from a suitable precursor follows a multi-step pathway. The following diagram provides a high-level overview of the synthetic strategy.

G cluster_0 Synthesis of Precursor cluster_1 Final Synthetic Steps for YKL-04-085 cluster_2 Purification and Characterization A Starting Materials B Multi-step Synthesis A->B C Suzuki Coupling B->C Precursor D Nitro Group Reduction C->D E Amide Formation D->E F Purification (e.g., Chromatography) E->F Crude Product G Characterization (NMR, MS, etc.) F->G H Final Product G->H Pure YKL-04-085

Caption: High-level workflow for the synthesis of YKL-04-085.

Detailed Synthesis Protocol for YKL-04-085

Disclaimer: The following is a representative protocol based on the synthetic schemes published in the peer-reviewed literature.[2] Researchers should adapt and optimize these conditions as necessary for their specific laboratory settings and available starting materials. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • Appropriate starting materials for the naphthyl core structure

  • Arylboronic acid for Suzuki coupling

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃)

  • Reducing agent for nitro group (e.g., iron powder, ammonium chloride)

  • Acryloyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvents (e.g., Dioxane, Ethanol, Dichloromethane (DCM))

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)

Step 1: Suzuki Coupling

  • To a solution of the bromonaphthalene precursor in a suitable solvent (e.g., dioxane), add the corresponding arylboronic acid, a palladium catalyst, and a base.

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a suitable solvent system (e.g., ethanol/water).

  • Add a reducing agent, such as iron powder and ammonium chloride.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC or LC-MS.

  • Once the reduction is complete, filter the reaction mixture through a pad of celite to remove solid residues.

  • Concentrate the filtrate and perform an appropriate work-up to isolate the aniline derivative.

Step 3: Amide Formation to Yield YKL-04-085

  • Dissolve the aniline derivative from Step 2 in an anhydrous aprotic solvent (e.g., DCM) and cool to 0 °C in an ice bath.

  • Add a base, such as triethylamine, to the solution.

  • Slowly add a solution of acryloyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the final compound, YKL-04-085.

Step 4: Characterization

  • Confirm the identity and purity of the synthesized YKL-04-085 using standard analytical techniques, including:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Comparative Biological and Pharmacokinetic Data

The successful design of YKL-04-085 is evident in its biological and pharmacokinetic profile compared to the parent compound QL47.

ParameterQL47YKL-04-085Reference(s)
Antiviral Activity (DENV-2) IC₉₀ = 0.343 µMIC₉₀ = 0.555 µM[2]
Mechanism of Action Kinase Inhibition & Viral Translation InhibitionViral Translation Inhibition[2][4]
Kinase Inhibition Yes (e.g., BTK)Devoid of kinase activity[2]
Cytotoxicity >35-fold window>35-fold window[2]
Mouse Pharmacokinetics (IP) PoorAcceptable plasma exposure[2]

Mechanism of Action: Inhibition of Eukaryotic Translation

Both QL47 and YKL-04-085 exert their antiviral effects by inhibiting the translation of viral proteins.[3][4] By targeting a host cell process essential for viral replication, these compounds can exhibit broad-spectrum activity against a variety of viruses. The key advantage of YKL-04-085 is its specificity, having been engineered to not inhibit host cell kinases, thus reducing the potential for off-target effects.

G cluster_0 Viral Infection cluster_1 Viral Replication Cycle cluster_2 Inhibition by YKL-04-085 A Virus B Host Cell A->B Enters C Viral RNA B->C D Host Ribosome C->D Hijacks E Viral Proteins D->E Translation F New Virus Particles E->F Assembly G YKL-04-085 H Inhibition of Translation G->H H->D

Caption: Simplified mechanism of action of YKL-04-085.

Conclusion

The synthesis of YKL-04-085 from the QL47 scaffold represents a successful example of rational drug design. By identifying and removing the structural elements responsible for off-target kinase activity, a more specific and potentially safer antiviral agent was developed. The protocols and data presented in this application note provide a valuable resource for researchers working on the development of novel host-targeted antiviral therapies. The journey from a kinase inhibitor to a dedicated viral translation inhibitor underscores the importance of understanding the detailed mechanism of action to guide the optimization of lead compounds.

References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • de Wispelaere, M., Liang, Y., Carocci, M., Wang, J., Gray, N. S., & Yang, P. L. (2020). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. Journal of Biological Chemistry, 295(6), 1694–1706. [Link]

  • de Wispelaere, M., Liang, Y., Carocci, M., Wang, J., Gray, N. S., & Yang, P. L. (2020). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. Journal of Biological Chemistry, 295(6), 1694–1706. [Link]

  • de Wispelaere, M., Liang, Y., Carocci, M., Wang, J., Gray, N. S., & Yang, P. L. (2020). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. Journal of Biological Chemistry, 295(6), 1694–1706. [Link]

Sources

Application

Application Notes and Protocols for Determining the Post-Infection Treatment Window of YKL-04-085

Introduction: A Paradigm Shift in Antiviral Strategy The emergence of drug-resistant viral strains and the threat of novel viral pathogens necessitate a departure from conventional antiviral therapies that directly targe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Antiviral Strategy

The emergence of drug-resistant viral strains and the threat of novel viral pathogens necessitate a departure from conventional antiviral therapies that directly target viral components. Host-directed therapies (HDTs) represent a promising alternative, aiming to modulate host cellular pathways that viruses hijack for their replication. This approach offers the potential for broad-spectrum activity and a higher barrier to resistance. YKL-04-085 is a novel investigational small molecule that embodies this strategy. It is a potent, broad-spectrum antiviral agent, particularly against Dengue virus (DENV) and other RNA viruses, that functions by inhibiting viral translation.[1][2][3] Derived from the covalent Bruton's tyrosine kinase (BTK) inhibitor QL47, YKL-04-085 has been chemically optimized to be devoid of kinase activity, thereby mitigating potential off-target effects associated with its parent compound.[2][3]

The primary mechanism of action of YKL-04-085 is the inhibition of host-cell translation, a fundamental process that is usurped by viruses for the synthesis of their own proteins.[1][2][3] By temporarily modulating the host's translational machinery, YKL-04-085 effectively stifles viral replication. A key advantage of this approach is that it targets a stable host process, making the development of viral resistance less likely. While the precise molecular target of YKL-04-085 is currently under investigation, its efficacy in inhibiting the translation of a DENV2 reporter replicon has been demonstrated.[1]

A critical parameter for any antiviral therapeutic is its treatment window , the period following infection during which its administration can still effectively control or resolve the infection. This is particularly crucial for acute viral illnesses where diagnosis may not occur until after the onset of symptoms, by which time significant viral replication has already occurred. These application notes provide a comprehensive guide for researchers to determine the in vitro and in vivo post-infection treatment window of YKL-04-085.

Part 1: In Vitro Determination of the Therapeutic Window

The cornerstone of defining the therapeutic window in a controlled environment is the time-of-addition assay . This experimental design allows for the dissection of the viral life cycle and pinpoints the stage at which an antiviral compound exerts its inhibitory effect. By systematically adding YKL-04-085 at various time points post-infection, researchers can determine the latest point at which the compound can be introduced and still achieve a significant reduction in viral yield.

Scientific Rationale

Viruses are obligate intracellular parasites that follow a defined replication cycle. For an enveloped RNA virus like Dengue, this includes attachment and entry, uncoating, translation of the viral genome, RNA replication, assembly of new virions, and egress. Since YKL-04-085 inhibits viral translation, its therapeutic window is expected to be open as long as the virus is actively translating its proteins to produce progeny. The time-of-addition assay will precisely map this window.

Experimental Workflow: In Vitro Time-of-Addition Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Infection and Time-Course Treatment cluster_2 Day 4: Endpoint Analysis cluster_3 Data Analysis seed_cells Seed susceptible host cells (e.g., Vero E6, Huh-7) in 96-well plates infect_cells Infect cells with DENV (MOI = 0.1-1) for 1-2 hours seed_cells->infect_cells 24h incubation wash_cells Wash cells to remove unbound virus infect_cells->wash_cells add_compound Add YKL-04-085 at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 18, 24 h) wash_cells->add_compound collect_supernatant Collect supernatant for viral yield quantification add_compound->collect_supernatant 48h post-infection cell_viability Assess cell viability (e.g., MTT assay) in parallel add_compound->cell_viability Parallel plate quantify_virus Quantify viral titer (Plaque Assay or RT-qPCR) collect_supernatant->quantify_virus plot_data Plot % viral inhibition vs. time of addition quantify_virus->plot_data cell_viability->plot_data determine_window Determine the therapeutic window plot_data->determine_window

Caption: Workflow for the in vitro time-of-addition assay.

Detailed Protocol: In Vitro Time-of-Addition Assay

Materials:

  • Susceptible host cell line (e.g., Vero E6, Huh-7)

  • Dengue virus (DENV) stock of known titer

  • YKL-04-085 stock solution in DMSO

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • 96-well cell culture plates

  • Reagents for viral quantification (e.g., crystal violet for plaque assay, reagents for RT-qPCR)

  • Reagents for cytotoxicity assay (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C with 5% CO₂.

  • Infection:

    • The following day, remove the culture medium and infect the cells with DENV at a multiplicity of infection (MOI) of 0.1 to 1 in a small volume of serum-free medium.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Time-of-Addition:

    • After the adsorption period, remove the viral inoculum and wash the cells gently with PBS to remove unbound virus.

    • Add fresh culture medium containing serial dilutions of YKL-04-085 at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 18, and 24 hours). Include appropriate vehicle (DMSO) and no-treatment controls.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • Endpoint Analysis:

    • Viral Yield Quantification: At 48 hours post-infection, collect the cell culture supernatants. Determine the viral titer using a standard plaque assay or quantify viral RNA using RT-qPCR.

    • Cytotoxicity Assay: In a parallel plate with uninfected cells, perform a cytotoxicity assay (e.g., MTT) with the same concentrations of YKL-04-085 and incubation time to determine the 50% cytotoxic concentration (CC₅₀).

Data Analysis:

  • Calculate the percentage of viral inhibition for each concentration of YKL-04-085 at each time point relative to the vehicle-treated control.

  • Plot the percentage of inhibition against the time of compound addition. The time point at which the inhibitory effect of YKL-04-085 significantly diminishes indicates the closing of the therapeutic window for inhibiting a single round of viral replication.

Table 1: In Vitro Efficacy and Cytotoxicity of YKL-04-085 against DENV-2

ParameterValueReference
IC₉₀ (DENV-2)0.555 µM[1]
Cytotoxicity Window>35-fold[1]

Part 2: In Vivo Evaluation of the Therapeutic Window

Translating in vitro findings to a whole-organism context is a critical step in drug development. In vivo studies allow for the assessment of a compound's efficacy within the complexities of a physiological system, including its pharmacokinetic and pharmacodynamic properties. For YKL-04-085, an immunocompromised mouse model, such as the AG129 mouse (deficient in type I and II interferon receptors), is a suitable platform for evaluating its post-infection therapeutic window against DENV. These mice are susceptible to DENV infection and develop relevant disease pathologies.

Scientific Rationale

The in vivo therapeutic window is influenced by factors beyond the viral replication cycle, including the host immune response and the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Initiating treatment with YKL-04-085 at different time points after DENV infection in AG129 mice will reveal how long treatment can be delayed while still providing a significant survival benefit and reduction in viral load. Pharmacokinetic studies in mice have indicated that intraperitoneal (IP) administration of YKL-04-085 can achieve plasma concentrations above the in vitro IC₉₀.[1]

Experimental Workflow: In Vivo Therapeutic Window Study

G cluster_0 Acclimatization cluster_1 Infection and Treatment Initiation cluster_2 Monitoring and Endpoint Analysis cluster_3 Data Analysis acclimatize Acclimatize AG129 mice for 1 week infect_mice Infect mice with DENV-2 (e.g., via intravenous or intraperitoneal route) acclimatize->infect_mice group_mice Randomize mice into treatment groups infect_mice->group_mice treat_mice Initiate YKL-04-085 treatment at different time points post-infection (e.g., 6, 12, 24, 48 h) group_mice->treat_mice monitor_survival Monitor survival and clinical signs daily treat_mice->monitor_survival Daily collect_samples Collect blood/tissues at pre-defined time points monitor_survival->collect_samples survival_curves Generate Kaplan-Meier survival curves monitor_survival->survival_curves quantify_viremia Quantify viremia and tissue viral load (RT-qPCR) collect_samples->quantify_viremia analyze_biomarkers Analyze inflammatory biomarkers (optional) collect_samples->analyze_biomarkers compare_viral_loads Compare viral loads between groups quantify_viremia->compare_viral_loads assess_window Assess the in vivo therapeutic window survival_curves->assess_window compare_viral_loads->assess_window

Caption: Workflow for the in vivo therapeutic window study.

Detailed Protocol: In Vivo Therapeutic Window Study in AG129 Mice

Materials:

  • AG129 mice (6-8 weeks old)

  • Dengue virus serotype 2 (DENV-2) adapted for mouse models

  • YKL-04-085 formulated for intraperitoneal (IP) injection

  • Sterile saline or appropriate vehicle control

  • Equipment for animal monitoring and sample collection

  • Reagents for RNA extraction and RT-qPCR

Procedure:

  • Acclimatization and Pre-treatment:

    • Acclimatize AG129 mice for at least one week before the experiment.

    • House animals in appropriate BSL-2 or BSL-3 facilities, depending on institutional guidelines.

  • Infection:

    • Infect mice with a lethal dose of DENV-2 via a suitable route (e.g., intravenous or intraperitoneal injection).

  • Treatment Groups:

    • Randomly assign infected mice to different treatment groups.

    • Initiate treatment with YKL-04-085 (e.g., 40 mg/kg, once daily IP) at various time points post-infection (e.g., 6, 12, 24, and 48 hours).

    • Include a vehicle-treated control group and a mock-infected group.

  • Monitoring and Sample Collection:

    • Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival.

    • At pre-determined time points (e.g., day 3 and day 5 post-infection), a subset of mice from each group can be euthanized for the collection of blood and tissues (e.g., spleen, liver) to determine viral load.

  • Endpoint Analysis:

    • Survival: Record survival data and generate Kaplan-Meier survival curves.

    • Viral Load: Extract RNA from serum and homogenized tissues and quantify DENV-2 RNA levels using RT-qPCR.

    • (Optional) Biomarker Analysis: Analyze serum for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) to assess the impact of treatment on the host immune response.

Data Analysis:

  • Compare the survival curves between the different treatment groups and the vehicle control using a log-rank test.

  • Statistically analyze the differences in viral loads in the blood and tissues between the treatment groups and the vehicle control.

  • The latest time point of treatment initiation that results in a significant increase in survival and a significant reduction in viral load defines the in vivo therapeutic window of YKL-04-085.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for determining the post-infection treatment window of YKL-04-085. By understanding the temporal constraints of its antiviral activity, researchers can better position this promising host-directed therapeutic for further preclinical and clinical development. The identification of the specific host translation factor(s) targeted by YKL-04-085 remains a key area for future investigation and will provide deeper insights into its mechanism of action. Furthermore, exploring the efficacy of YKL-04-085 in combination with direct-acting antivirals could reveal synergistic effects and provide a powerful strategy to combat viral infections.

References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS medicinal chemistry letters, 8(3), 344-349. [Link]

Sources

Method

Application Note: Formulation and Delivery of YKL-04-085 for In Vivo Animal Models

Abstract & Introduction YKL-04-085 is a potent, broad-spectrum antiviral small molecule derived from the covalent BTK inhibitor QL47.[1][2] Unlike its predecessor, YKL-04-085 is devoid of kinase activity (screened agains...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

YKL-04-085 is a potent, broad-spectrum antiviral small molecule derived from the covalent BTK inhibitor QL47.[1][2] Unlike its predecessor, YKL-04-085 is devoid of kinase activity (screened against >468 kinases) and functions by inhibiting viral translation, specifically demonstrating efficacy against Dengue Virus serotype 2 (DENV2).

For in vivo efficacy studies, YKL-04-085 presents a challenge common to acrylamide-based small molecules: low aqueous solubility . While intravenous (IV) administration results in high clearance and low bioavailability, intraperitoneal (IP) administration has been validated to achieve therapeutic plasma exposure.[2]

This guide details the specific formulation protocol to solubilize YKL-04-085 for IP delivery, ensuring stability, minimizing precipitation, and maximizing bioavailability in rodent models.

Physicochemical Profile & Vehicle Strategy

Compound Properties[1][2][3][4][5][6][7]
  • Molecular Weight: ~500-600 Da (Estimate based on scaffold)

  • Solubility: Poor in water; High in DMSO.

  • Stability: Susceptible to hydrolysis at extreme pH due to the acrylamide moiety; stable in organic solvents.

The "Solvent Sandwich" Strategy

To prevent the compound from "crashing out" (precipitating) upon contact with the aqueous phase, we utilize a co-solvent system. The order of addition is critical:

  • Solubilizer (Primary): DMSO (Dissolves the solid).

  • Surfactant/Cosolvent (Bridge): PEG300 and Tween 80 (Stabilizes the hydrophobic molecules).

  • Diluent (Bulk): Saline or Water (Physiological carrier).

Recommended Vehicle Formulation

The standard validated vehicle for YKL-04-085 IP administration is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

ComponentRoleConcentration (v/v)
DMSO (Dimethyl Sulfoxide)Primary solvent; ensures complete dissolution.10%
PEG300 (Polyethylene Glycol 300)Co-solvent; prevents precipitation upon dilution.40%
Tween 80 (Polysorbate 80)Surfactant; stabilizes the suspension/emulsion.5%
Saline (0.9% NaCl)Aqueous carrier; ensures isotonicity.45%

Step-by-Step Formulation Protocol

Target Concentration: 4 mg/mL (To achieve 40 mg/kg dose in a 20g mouse with 200 µL volume). Batch Size: 5 mL (Example).

Phase 1: Primary Solubilization
  • Weighing: Accurately weigh 20 mg of YKL-04-085 powder into a sterile glass vial.

  • DMSO Addition: Add 500 µL of 100% DMSO (molecular biology grade).

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Checkpoint: Ensure the solution is perfectly clear. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

Phase 2: The "Bridge" (Co-solvent Addition)
  • PEG300 Addition: Add 2.0 mL of PEG300 to the DMSO solution.

  • Mixing: Vortex for 10 seconds. The solution should remain clear.

  • Tween 80 Addition: Add 250 µL of Tween 80.

    • Tip: Tween 80 is viscous. Cut the pipette tip to ensure accurate dispensing or weigh it (density ~1.06 g/mL).

  • Mixing: Vortex until homogenous.

Phase 3: Aqueous Dilution
  • Saline Addition: Slowly add 2.25 mL of sterile 0.9% Saline (or PBS) dropwise while vortexing or swirling the vial.

    • Critical: Do NOT dump the saline in all at once. Rapid polarity change causes precipitation.

  • Final Inspection: Vortex for 20 seconds. Inspect for turbidity or crystals. The final solution should be clear to slightly opalescent (micellar solution).

Storage & Stability[3][5]
  • Fresh Preparation: Always prepare fresh immediately before dosing.

  • Short-term Storage: Keep at room temperature (20-25°C) for up to 4 hours. Do not refrigerate the formulated solution, as PEG300/DMSO may cause precipitation at low temps.

Administration Guidelines

Dosing Regimen (Mouse Model)
  • Route: Intraperitoneal (IP) Injection.[2][3][4][5]

  • Standard Dose: 40 mg/kg .[2][3]

  • Frequency: Once Daily (QD).

  • Injection Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Troubleshooting
ObservationCauseSolution
Cloudiness immediately after Saline Rapid polarity shift.Add Saline slower; warm to 37°C and sonicate.
Precipitate after 1 hour Compound instability in aqueous phase.Prepare fresh; do not store.
Mouse writhing/distress Vehicle toxicity or pH issue.Ensure DMSO < 10%; Check pH (aim for 7.0-7.4).

Visualizations

Diagram 1: Formulation Workflow

This diagram illustrates the critical "Solvent Sandwich" order of operations to prevent precipitation.

FormulationWorkflow Powder YKL-04-085 Powder (20 mg) DMSO Add 10% DMSO (Primary Solvent) Powder->DMSO Step 1 ClearSol Clear Solution DMSO->ClearSol Vortex/Sonicate CoSolvents Add 40% PEG300 + 5% Tween 80 ClearSol->CoSolvents Step 2 BridgeSol Stabilized Intermediate CoSolvents->BridgeSol Mix Saline Add 45% Saline (Dropwise) BridgeSol->Saline Step 3 FinalForm Final Formulation (4 mg/mL) Saline->FinalForm Ready for IP

Caption: Step-by-step "Solvent Sandwich" protocol to solubilize hydrophobic YKL-04-085.

Diagram 2: Mechanism of Action

YKL-04-085 functions as a viral translation inhibitor, distinct from kinase inhibitors.[1]

MOA Compound YKL-04-085 KinasePanel Kinase Panel (468+) (CDK7, BTK, etc.) Compound->KinasePanel No Activity Translation Viral Protein Translation Compound->Translation Blocks ViralRNA Viral RNA Genome (DENV2) ViralRNA->Translation Template Replication Viral Replication Complex Translation->Replication Required for Inhibition Inhibition Translation->Inhibition Result

Caption: YKL-04-085 selectively inhibits viral translation without off-target kinase activity.

References

  • Liang, Y., et al. (2017). "Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent."[1][2] ACS Medicinal Chemistry Letters, 8(3), 344–349.[1] [1]

    • Key Finding: Describes the synthesis of YKL-04-085, its lack of kinase activity, and the IP dosing regimen (40 mg/kg) in mice.
  • MedChemExpress. "YKL-04-085 Product Information."

    • Key Finding: Confirms chemical structure and classific
  • TargetMol. "PEG300 Solubility and Handling."

    • Key Finding: Provides standard solubility data for PEG300/DMSO co-solvent systems used in the protocol.

Sources

Application

Application Note: Validating Kinase-Dependent Phenotypes Using YKL-04-085

This Application Note is designed for researchers utilizing chemical probes to validate kinase signaling in complex biological systems. It specifically addresses the use of YKL-04-085 , a critical "scaffold control" comp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing chemical probes to validate kinase signaling in complex biological systems. It specifically addresses the use of YKL-04-085 , a critical "scaffold control" compound derived from the Gray Lab's covalent kinase inhibitor research.

Executive Summary

In kinase chemical biology, a recurrent challenge is distinguishing "on-target" kinase inhibition from "off-target" toxicity caused by the inhibitor's chemical scaffold. YKL-04-085 is a specialized negative control compound designed to address this in the context of Tec/BTK family inhibitors (specifically related to the covalent inhibitor QL47 ).

Unlike traditional negative controls that are simply inactive structural analogs, YKL-04-085 was engineered to retain the physicochemical properties and "scaffold-driven" biological activities (such as viral translation inhibition) of its parent compound, QL47, while being completely devoid of kinase inhibitory activity .

Primary Use Case:

  • Active Probe: QL47 (Covalent inhibitor of BTK, ITK, and other Tec kinases).

  • Negative Control: YKL-04-085 (Kinase-dead analog).

  • Goal: To prove that a phenotypic effect (e.g., cell death, cytokine suppression) is driven by Kinase Inhibition (QL47 active / YKL-04-085 inactive) rather than Scaffold Toxicity (QL47 active / YKL-04-085 active).

Chemical Identity & Handling

Proper handling is prerequisite to reproducible data. YKL-04-085 is a hydrophobic quinoline derivative.

PropertySpecification
Chemical Name (E)-4-(dimethylamino)-N-(2-methyl-5-(9-(1-methyl-1H-pyrazol-4-yl)-2-oxobenzo[h]quinolin-1(2H)-yl)phenyl)but-2-enamide
Molecular Weight 491.60 g/mol
Solubility DMSO (>10 mM).[1][2][3] Insoluble in water.
Storage -80°C (Stock in DMSO); -20°C (Powder). Avoid freeze-thaw cycles >3 times.
Structural Feature Lacks the critical quinoline nitrogen required for hinge-binding in the ATP pocket, rendering it kinase-inactive.
Preparation of Stock Solutions
  • Dissolution: Dissolve powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute to ensure complete solubilization.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to prevent hydration of DMSO, which can precipitate the compound.

  • Working Solution: Dilute 1:1000 in culture medium immediately before use to achieve a 10 µM working concentration (0.1% DMSO final).

Experimental Logic: The "Matched Pair" System

The scientific integrity of using YKL-04-085 relies on the "Matched Pair" logic. You must run the Active Probe (QL47) and the Negative Control (YKL-04-085) side-by-side.

Logic Flow Diagram

The following diagram illustrates the decision matrix when using YKL-04-085 to deconvolute a phenotypic hit.

LogicFlow Start Phenotype Observed (with Active Probe QL47) Exp Experiment: Treat with Negative Control (YKL-04-085) Start->Exp ResultA Result A: YKL-04-085 has NO EFFECT Exp->ResultA Loss of Activity ResultB Result B: YKL-04-085 MIMICS Phenotype Exp->ResultB Retained Activity ConclA Conclusion: Phenotype is KINASE-DEPENDENT (On-Target BTK/Tec Inhibition) ResultA->ConclA ConclB Conclusion: Phenotype is SCAFFOLD-DRIVEN (Off-Target / Viral Translation) ResultB->ConclB

Figure 1: Decision tree for interpreting YKL-04-085 data. If the negative control recapitulates the biological effect of the active probe, the mechanism is likely kinase-independent.

Protocol A: Biochemical Kinase Specificity Check

Before using YKL-04-085 in complex cell models, you must validate its inactivity against your specific kinase of interest (e.g., BTK) to ensure lot-to-lot consistency.

Objective: Confirm YKL-04-085 IC50 > 10 µM against Target Kinase.

Materials
  • Recombinant Kinase (e.g., BTK, ITK).

  • Substrate peptide (e.g., Poly Glu:Tyr).

  • ATP (at Km for the kinase).

  • Active Control: QL47 or Ibrutinib.

  • Negative Control: YKL-04-085.

Step-by-Step Protocol
  • Plate Setup: Use a 384-well white low-volume plate.

  • Compound Dilution: Prepare a 10-point dose-response curve for both QL47 and YKL-04-085.

    • Range: 10 µM down to 0.5 nM (1:3 serial dilution).

  • Enzyme Mix: Add kinase buffer + kinase to wells. Incubate 10 mins at RT.

    • Note: This allows the active covalent inhibitor (QL47) to react with the cysteine.

  • Reaction Start: Add ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo or Kinase-Glo). Read Luminescence.

Acceptance Criteria:

  • QL47: IC50 < 100 nM (Expected).[2]

  • YKL-04-085: IC50 > 10,000 nM (Required).

  • If YKL-04-085 shows inhibition < 1 µM, the stock is contaminated or degraded.

Protocol B: Cellular Target Engagement (Western Blot)

This is the gold-standard assay to prove that YKL-04-085 does not engage the kinase pathway in cells, validating it as a clean control.

Objective: Demonstrate that QL47 blocks BTK autophosphorylation (pY223) while YKL-04-085 does not.

Materials
  • Cell Line: Ramos (B-cell lymphoma) or similar BCR-driven line.

  • Stimulation: Anti-IgM (to activate BCR signaling).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.

  • Antibodies: Anti-pBTK (Y223), Anti-Total BTK, Anti-GAPDH.

Workflow
  • Seeding: Seed Ramos cells at

    
     cells/mL in 6-well plates.
    
  • Starvation: Serum-starve for 2 hours (optional, reduces background).

  • Compound Treatment (Critical Step):

    • Treat cells with 1 µM of either QL47, YKL-04-085, or DMSO control.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add Anti-IgM (

      
      ) to stimulate BCR signaling.
      
    • Incubate for 10-15 minutes .

  • Harvest: Immediately place on ice, wash with cold PBS, and lyse.

  • Western Blot Analysis:

    • Load 20 µg protein/lane.

    • Probe for pBTK (Y223).

Expected Results (Data Interpretation)
TreatmentStimulationpBTK (Y223) SignalInterpretation
DMSO -LowBasal state
DMSO + IgMHigh Pathway Active
QL47 (1 µM) + IgMAbsent/Low On-Target Inhibition
YKL-04-085 (1 µM) + IgMHigh No Target Engagement

Note: If YKL-04-085 reduces pBTK signal, it is acting as a kinase inhibitor (possibly due to ultra-high concentration toxicity), and the experiment is invalid.

Protocol C: Deconvoluting Phenotypic Hits (Viral/Viability)

YKL-04-085 was originally characterized to separate antiviral activity from kinase activity . If you are studying a new phenotype (e.g., viral replication, protein translation), use this protocol.

Workflow Diagram

Workflow cluster_0 Parallel Arms Step1 Seed Cells (HEK293 or Host Line) Step2 Infect/Stimulate (e.g. Dengue Virus) Step1->Step2 Step3 Treat with Compounds (Dose Response) Step2->Step3 Arm1 Arm A: QL47 (Active Kinase Inhibitor) Step3->Arm1 Arm2 Arm B: YKL-04-085 (Kinase Dead Control) Step3->Arm2 Step4 Readout (Viral Titer / Cell Viability) Arm1->Step4 Arm2->Step4

Figure 2: Parallel workflow for phenotypic validation.

Analysis

Calculate the


 for the phenotype for both compounds.
  • Scenario 1 (Kinase Driven):

    • QL47

      
      : 50 nM
      
    • YKL-04-085

      
      : > 10,000 nM
      
  • Scenario 2 (Scaffold/Translation Driven - The "YKL Effect"):

    • QL47

      
      : 50 nM
      
    • YKL-04-085

      
      : 60 nM
      

References

  • Liang, Y., et al. (2017). "Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent."[4][5][6] ACS Medicinal Chemistry Letters, 8(3), 344–349.[4]

    • Defines YKL-04-085 as the kinase-inactive, antiviral-active analog of QL47.
    • [4]

  • Tan, L., et al. (2019). "Development of Selective Covalent Inhibitors of Kinases." Journal of Medicinal Chemistry. (Contextual reference for covalent probe design principles).
  • MedKoo Biosciences.

    • Provides physicochemical properties and solubility d

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing YKL-04-085 Solubility for In Vivo Use

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering precipitation, poor bioavailability, or inconsistent dosing with YKL-04-085 in your animal models.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering precipitation, poor bioavailability, or inconsistent dosing with YKL-04-085 in your animal models.[1][2]

YKL-04-085 is a broad-spectrum antiviral agent (specifically targeting DENV2) derived from the covalent kinase inhibitor QL47.[1][2][3][4] Unlike its predecessor, it is devoid of kinase activity but retains the hydrophobic tricyclic quinoline scaffold (C30H29N5O2, MW: 491.58).[1][2] This structural lipophilicity makes it inherently difficult to formulate for aqueous environments required for in vivo administration.[1][2]

This guide moves beyond basic "add DMSO" advice. It provides a causal analysis of solubility failures and offers a validated, step-by-step formulation strategy designed to maintain thermodynamic stability during the critical transition from stock solution to biological fluid.[1][2]

Part 1: Formulation Strategy & Decision Matrix

Q: Why does YKL-04-085 precipitate immediately upon adding saline/water?

A: This is a classic "crash-out" phenomenon caused by a rapid change in the dielectric constant of the solvent system.[1][2] YKL-04-085 is highly lipophilic.[1][2] When you introduce a highly polar aqueous buffer to a DMSO stock, the solubility drops exponentially.[1][2] If this transition happens too fast or without a "bridge" solvent (surfactant/co-solvent), the drug molecules aggregate to minimize their surface area in contact with water, forming a precipitate.[1][2]

The Fix: You must use a Co-Solvent System that steps down the polarity gradually.[1][2]

Vehicle Selection Decision Tree

The following logic flow illustrates how to select the correct vehicle based on your route of administration and concentration requirements.

VehicleSelection Start Start: Define Requirement Route Route of Administration? Start->Route IP Intraperitoneal (IP) (Preferred for YKL-04-085) Route->IP High Bioavailability IV Intravenous (IV) Route->IV Low Bioavailability Conc Target Conc. > 5 mg/mL? IP->Conc AdviceIV NOT RECOMMENDED High Clearance observed in PK studies IV->AdviceIV FormA Standard Co-Solvent: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline Conc->FormA No (<5 mg/mL) FormB High-Load Formulation: 10% NMP / 40% PEG400 / 50% Captisol (20% w/v) Conc->FormB Yes (>5 mg/mL)

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and drug load. Note that IP is the validated route for this compound.

Part 2: Validated Protocols

Protocol A: The "Standard" IP Formulation (Recommended)

This formulation balances solubility power with tolerability.[1][2] It uses PEG300 as a primary solubilizer and Tween 80 as a surfactant to prevent precipitation upon dilution in the peritoneum.[1][2]

Target Concentration: 1–4 mg/mL Dosing Volume: 10 mL/kg (Standard mouse)[1][2]

ComponentRoleVolume (%)Order of Addition
DMSO Primary Solvent (Stock)5%1st (Dissolve drug here)
PEG 300 Co-solvent (Bridge)40%2nd (Add to DMSO)
Tween 80 Surfactant (Stabilizer)5%3rd (Mix well)
Saline / Water Bulk Vehicle50%4th (Add SLOWLY)

Step-by-Step Methodology:

  • Weighing: Weigh the required amount of YKL-04-085 powder into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex vigorously until the solution is perfectly clear and yellow. Do not proceed if particles are visible.

  • Co-Solvent Addition: Add the PEG 300 and Tween 80 .[1][2] Vortex for 30 seconds.[1][2] The solution should remain clear.

    • Tech Tip: If Tween 80 is too viscous, cut the tip of your pipette tip to ensure accurate dispensing.[1][2]

  • Aqueous Phase (The Critical Step): While vortexing (or stirring rapidly), add the Saline dropwise or in very small aliquots.

    • Warning: Adding saline all at once will cause irreversible precipitation.[1][2]

  • Sonication: Sonicate in a water bath for 5–10 minutes to ensure a uniform micro-emulsion/solution.

Protocol B: The "Rescue" Formulation (For Stubborn Solubility)

If Protocol A fails or you need higher concentrations (>5 mg/mL), use Captisol (Sulfobutyl ether-beta-cyclodextrin) .[1][2] Cyclodextrins encapsulate the hydrophobic drug, shielding it from water.[1][2]

  • Prepare Vehicle: Dissolve Captisol in water to make a 20% (w/v) stock solution .[1][2]

  • Dissolve Drug: Dissolve YKL-04-085 in 10% NMP (N-methyl-2-pyrrolidone) or DMSO .

  • Combine: Slowly add the 20% Captisol solution to the drug/organic mix with constant agitation.

Part 3: Troubleshooting & FAQs

Q: The solution turns cloudy after 15 minutes. Is it safe to inject?

A: No. Cloudiness indicates micro-precipitation.[1][2] Injecting this intravenously can cause embolisms; injecting intraperitoneally results in poor absorption and variable data.[1][2]

  • Root Cause: The system is thermodynamically unstable (supersaturated).[1][2]

  • Fix: Re-sonicate immediately before dosing. If it precipitates within minutes, switch to Protocol B (Captisol) or reduce the drug concentration.[1][2]

Q: Can I use IV administration for YKL-04-085?

A: Not Recommended. PK studies (Liang et al., 2017) demonstrated that YKL-04-085 has high clearance and low bioavailability when administered IV.[1][2] The IP route (40 mg/kg) provided sustained plasma exposure above the IC90 for viral inhibition.[1][2] Stick to IP unless you are specifically studying clearance mechanisms.[1][2]

Q: My stock solution in DMSO froze. Is the compound degraded?

A: Likely not.[1][2] DMSO freezes at 19°C. Thaw it gently at room temperature or in a 37°C water bath.[1][2] Ensure it is fully redissolved before use. YKL-04-085 is chemically stable, but repeated freeze-thaw cycles should be avoided.[1][2] Aliquot your stock.

Q: Can I acidify the solution to improve solubility?

A: Proceed with Caution. YKL-04-085 contains a dimethylamino group (pKa ~8-9), which can be protonated.[1][2] Adding 1 equivalent of HCl might improve solubility.[1][2] However, the compound also contains an acrylamide-like Michael acceptor (from its QL47 lineage).[1][2] Acidic conditions combined with heat could potentially catalyze degradation or hydrolysis of the amide bond.[1][2] Only use acidification (e.g., 50 mM Citrate buffer pH 4.[1][2]0) if neutral formulations fail, and verify stability via LC-MS.

Part 4: Pharmacokinetic & Workflow Visualization

Understanding the workflow is critical for reproducibility.[1][2] The diagram below outlines the "Safe Mixing" protocol to avoid crashing out the compound.

FormulationWorkflow Step1 1. Weigh YKL-04-085 Step2 2. Dissolve in Organic Phase (100% DMSO) Step1->Step2 Check1 Is solution Clear? Step2->Check1 Check1->Step2 No (Add more DMSO/Sonicate) Step3 3. Add Surfactants (PEG300 + Tween 80) Check1->Step3 Yes Step4 4. CRITICAL STEP: Add Aqueous Phase Dropwise while Vortexing Step3->Step4 Step5 5. Sonicate (5-10 mins) Step4->Step5 Final Ready for IP Injection (Use within 30 mins) Step5->Final

Figure 2: Step-by-step "Safe Mixing" workflow to prevent precipitation of hydrophobic compounds like YKL-04-085.

References

  • Liang, Y., et al. (2017). "Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent."[1][2][3][4] ACS Medicinal Chemistry Letters, 8(3), 344–349.[1][2][3][4] (Primary source for YKL-04-085 synthesis, viral inhibition data, and mouse PK profile demonstrating IP efficacy vs. IV clearance.)[1][2]

  • MedChemExpress. "YKL-04-085 Product Information & Solubility." (Source for physicochemical properties and general storage guidelines.)

  • Olson, C. M., et al. (2019). "Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype."[1][2] Cell Chemical Biology, 26(6), 792-803.[1][2] (Contextual reference distinguishing YKL-04-085 from the CDK7-specific YKL series like YKL-5-124.)

Sources

Optimization

YKL-04-085 Technical Support Center: Intravenous Administration &amp; High Clearance Rate

Welcome to the technical support center for YKL-04-085. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for YKL-04-085. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the intravenous (IV) administration of YKL-04-085, a potent, broad-spectrum antiviral agent. Given its characteristic high clearance rate, this document provides insights into the causality behind this pharmacokinetic profile and offers strategies to navigate experimental challenges.

Introduction to YKL-04-085

YKL-04-085 is a novel small molecule inhibitor with significant antiviral activity against a range of RNA viruses, including Dengue virus (DENV).[1][2] It functions by potently inhibiting viral translation, a critical step in the viral life cycle.[2][3] A medicinal chemistry campaign derived YKL-04-085 from the covalent BTK inhibitor QL47, optimizing it to be devoid of kinase activity while improving its pharmacokinetic properties.[2] Despite these improvements, preclinical studies in mice have revealed that YKL-04-085 exhibits a high clearance rate when administered intravenously.[1] This guide will address the implications of this characteristic and provide a framework for successful experimentation.

Understanding the High Clearance of YKL-04-085

The high clearance of YKL-04-085 via the intravenous route suggests rapid elimination from the body. While specific metabolic pathways for YKL-04-085 have not been detailed in the available literature, high clearance of small molecules is typically attributed to two primary mechanisms:

  • Hepatic Metabolism: The compound may be rapidly metabolized by enzymes in the liver, such as the cytochrome P450 (CYP) family, into inactive and more easily excretable forms.[4]

  • Renal Excretion: The molecule might be efficiently filtered from the blood by the kidneys and excreted in the urine.

This rapid clearance can present a challenge for in vivo studies, as it may be difficult to maintain therapeutic concentrations of the drug in the plasma for a sufficient duration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for YKL-04-085?

A1: YKL-04-085 is a potent inhibitor of eukaryotic viral translation.[2][3] By targeting the host's translation machinery that the virus hijacks, it effectively halts the production of viral proteins necessary for replication.[5]

Q2: What is the observed antiviral spectrum of YKL-04-085?

A2: YKL-04-085 has demonstrated broad-spectrum activity against RNA viruses, with notable efficacy against Dengue virus (DENV).[1]

Q3: Why is the intravenous route of administration challenging for YKL-04-085?

A3: Preclinical studies have shown that YKL-04-085 has a high clearance rate when administered intravenously, which can lead to a short half-life in the plasma and potentially limit its in vivo efficacy if not dosed appropriately.[1]

Q4: Are there alternative administration routes that have been successful?

A4: Yes, intraperitoneal (IP) administration has been shown to provide acceptable plasma drug exposure in mouse models.[1] This suggests that the first-pass metabolism after IV administration might be a significant contributor to its high clearance.

Troubleshooting Guide: Intravenous Administration of YKL-04-085

This section addresses specific issues that researchers may encounter during their experiments with intravenously administered YKL-04-085.

Issue Potential Causes Troubleshooting Recommendations
Lower than expected plasma concentration of YKL-04-085 1. Rapid Clearance: The inherent high clearance of the compound. 2. Poor Solubility/Precipitation: The compound may not be fully dissolved in the vehicle, or it may precipitate upon injection into the bloodstream. 3. Inaccurate Dosing: Errors in calculating the dose or in the injection volume.1. Optimize Dosing Regimen: Consider a continuous infusion rather than a bolus injection to maintain a steady-state concentration. Alternatively, more frequent dosing may be necessary. 2. Formulation Optimization: Ensure the compound is fully solubilized. See the detailed protocol below for formulation strategies. Consider using solubilizing agents such as cyclodextrins or formulating as a nanoparticle suspension.[6][7] 3. Verify Calculations and Technique: Double-check all calculations for dose and concentration. Ensure accurate and complete injection.
High variability in plasma concentrations between subjects 1. Inconsistent Administration: Variations in the speed of injection or injection site. 2. Physiological Differences: Inter-animal variations in metabolism and excretion rates. 3. Formulation Instability: The formulation may not be homogenous, leading to inconsistent dosing.1. Standardize Administration Protocol: Use a consistent injection speed and anatomical location for all subjects. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 3. Ensure Homogenous Formulation: Thoroughly vortex and visually inspect the formulation for any precipitation before each injection.
Lack of in vivo efficacy despite achieving target plasma concentrations 1. Rapid Tissue Distribution and Elimination: The compound may be rapidly cleared from the target tissue. 2. Protein Binding: High plasma protein binding could reduce the amount of free, active drug available to reach the target site. 3. Cellular Uptake: The compound may not be efficiently entering the target cells.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct detailed PK/PD studies to understand the relationship between plasma concentration and efficacy. 2. Measure Free Drug Concentration: If possible, develop an assay to measure the unbound concentration of YKL-04-085 in plasma. 3. In Vitro Cellular Uptake Assays: Perform experiments to determine the rate and extent of YKL-04-085 uptake into relevant cell lines.

Experimental Protocols

Protocol 1: Formulation of YKL-04-085 for Intravenous Administration

Given the likely poor aqueous solubility of many small molecule inhibitors, a robust formulation strategy is critical.

Materials:

  • YKL-04-085 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Initial Solubilization: Accurately weigh the required amount of YKL-04-085 powder. Dissolve it in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of YKL-04-085 in 1 mL of DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Vehicle Preparation: In a separate sterile vial, prepare the final vehicle. A common vehicle for poorly soluble compounds is a co-solvent system. For example, a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

  • Final Formulation: Slowly add the YKL-04-085 stock solution to the vehicle while vortexing to avoid precipitation. For example, to achieve a final concentration of 1 mg/mL, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile filter into a new sterile vial.

  • Pre-injection Check: Before each injection, visually inspect the solution for any signs of precipitation. If precipitation is observed, the formulation should be warmed slightly and vortexed to redissolve the compound.

Protocol 2: Intravenous Administration in a Mouse Model

Materials:

  • Prepared YKL-04-085 formulation

  • Appropriate gauge needles and syringes

  • Animal restraint device

  • Warming lamp (optional, for tail vein dilation)

Procedure:

  • Animal Preparation: Place the mouse in a suitable restraint device. If necessary, warm the tail using a warming lamp to dilate the lateral tail veins.

  • Dose Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose.

  • Injection: Swab the tail with an appropriate antiseptic. Carefully insert the needle into one of the lateral tail veins. Administer the formulation slowly and steadily.

  • Observation: After injection, observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to your experimental protocol.

Visualizing Key Concepts

Dengue Virus Life Cycle and the Action of YKL-04-085

DENV_Lifecycle cluster_host_cell Host Cell Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating Entry->Uncoating Translation 3. Viral RNA Translation Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Virus Assembly Replication->Assembly Release 6. Virus Release Assembly->Release DENV Dengue Virus Release->DENV Progeny Virus DENV->Entry Infection YKL04085 YKL-04-085 YKL04085->Translation Inhibits

Caption: Mechanism of action of YKL-04-085 in the Dengue Virus life cycle.

Troubleshooting Workflow for High Clearance of YKL-04-085

Troubleshooting_Workflow Start Experiment Start: IV Administration of YKL-04-085 CheckPK Measure Plasma Concentration Start->CheckPK LowPK Concentration Lower Than Expected CheckPK->LowPK No GoodPK Concentration as Expected CheckPK->GoodPK Yes CheckFormulation Review Formulation: Solubility, Stability LowPK->CheckFormulation CheckDosing Review Dosing: Calculation, Technique LowPK->CheckDosing CheckEfficacy Assess In Vivo Efficacy GoodPK->CheckEfficacy OptimizeDosing Optimize Dosing Strategy: Infusion, Frequency CheckFormulation->OptimizeDosing CheckDosing->OptimizeDosing LowEfficacy Efficacy Lower Than Expected CheckEfficacy->LowEfficacy No GoodEfficacy Efficacy as Expected CheckEfficacy->GoodEfficacy Yes InvestigatePD Investigate Pharmacodynamics: Tissue Distribution, Protein Binding LowEfficacy->InvestigatePD Success Experiment Successful GoodEfficacy->Success

Caption: A decision tree for troubleshooting experiments with YKL-04-085.

References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • Carocci, M., de Wispelaere, M., Liang, Y., Wang, J., Gray, N. S., & Yang, P. L. (2017). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. Journal of Biological Chemistry, 292(28), 11658–11668. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. PubMed, 28337328. [Link]

  • Liang, Y., et al. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters. [Link]

  • Chatterjee, S., & Bhattacharjee, S. (2021). Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens. VirusDisease, 32(3), 437–454. [Link]

  • Gao, H., et al. (2024). Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist's Perspective. Journal of Medicinal Chemistry. [Link]

  • Kesisoglou, F., & Wu, Y. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(9), 858. [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11183–11192. [Link]

  • Li, Y., et al. (2024). Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. Viruses, 16(2), 263. [Link]

  • Singh, A., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Elmorsy, M. A., & Al-Ghamdi, S. A. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 1. [Link]

  • Tan, Y. W., et al. (2022). Strategies and efforts in circumventing the emergence of antiviral resistance against conventional antivirals. Nature Communications, 13(1), 1-16. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting YKL-04-085 Precipitation in Cell Culture Media

Welcome to the technical support center for YKL-04-085. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with YKL-04-085 in their cell cultu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for YKL-04-085. This guide is designed for researchers, scientists, and drug development professionals who are encountering precipitation issues with YKL-04-085 in their cell culture media. As a novel broad-spectrum antiviral agent, understanding its behavior in aqueous solutions is critical for obtaining reliable and reproducible experimental results.[1] This document provides a structured, in-depth approach to troubleshooting and resolving these precipitation challenges, ensuring the scientific integrity of your experiments.

Understanding the Challenge: Why Do Compounds Precipitate?

The transition of a small molecule from a high-concentration stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), into an aqueous cell culture medium is a common point of failure. This phenomenon, often referred to as "solvent shock," occurs when the compound rapidly leaves its favorable solvent environment and enters the less accommodating aqueous milieu of the cell culture medium, leading to precipitation.[2] Several factors can influence this process, including the compound's intrinsic solubility, the final concentration, temperature, pH, and interactions with media components.[2]

This guide will walk you through a systematic process to identify the root cause of YKL-04-085 precipitation and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I observed immediate precipitation when adding my YKL-04-085 DMSO stock to the cell culture medium. What is the likely cause and how can I fix it?

This is a classic example of "solvent shock" or exceeding the immediate solubility limit of YKL-04-085 in your media.

Causality: The abrupt change in solvent polarity from DMSO to the aqueous medium causes the compound to crash out of solution.

Solutions:

  • Optimize the Addition Method:

    • Pre-warm the cell culture medium to 37°C before adding the compound.[2]

    • Instead of adding the DMSO stock directly to the bulk medium in your flask or plate, prepare an intermediate dilution. To do this, aliquot the required amount of your YKL-04-085 DMSO stock into a sterile tube. Then, slowly add pre-warmed media to the tube while gently vortexing or flicking to mix. This gradual dilution can prevent localized high concentrations and subsequent precipitation.

  • Perform a Stepwise Dilution: A recommended practice is to perform serial dilutions of your compound in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous medium.[3] This minimizes the volume of high-concentration stock added to the media.

Q2: My YKL-04-085 solution appears clear initially but forms a precipitate over time during incubation. What could be happening?

This delayed precipitation can be due to compound instability, temperature effects, or interactions with media components over time.[2]

Causality: The compound may be slowly degrading, or changes in the media environment during incubation (e.g., pH shifts due to cellular metabolism) could be reducing its solubility. Interactions with serum proteins or other media components can also lead to the formation of insoluble complexes over time.[2]

Solutions:

  • Evaluate Temperature Stability: Ensure your incubator temperature is stable. Some compounds are less stable or soluble at 37°C for extended periods.[2]

  • Monitor pH Stability: As cells metabolize, they can alter the pH of the medium.[2] If you observe significant color changes in your phenol red indicator, consider using a medium with a more robust buffering system or changing the medium more frequently.

  • Assess Serum Interactions: If you are using a serum-containing medium, YKL-04-085 may be binding to proteins and precipitating. Try reducing the serum concentration or, if your cells can tolerate it, using a serum-free medium to see if the problem persists.[2]

Q3: Could the concentration of my DMSO stock solution be the problem?

Yes, the concentration of your DMSO stock and the final concentration of DMSO in your culture are critical factors.

Causality: A very high concentration stock solution requires a very small volume to be added to the media, which can be difficult to disperse quickly and evenly, leading to localized precipitation. Conversely, a very dilute stock solution would require a larger volume, potentially increasing the final DMSO concentration to toxic levels for your cells.[4]

Solutions:

  • Optimize Stock Concentration: Aim for a stock concentration that allows you to add a volume that is easily pipetted and dispersed, while keeping the final DMSO concentration in your assay below 0.5%, and preferably at or below 0.1% to avoid solvent-induced cellular stress.[5][6]

  • Determine Maximum Tolerated DMSO Concentration: It is crucial to determine the highest percentage of DMSO your specific cell line can tolerate without affecting viability or the experimental endpoint. This will define the working range for your dilutions.[4]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting YKL-04-085 precipitation.

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Investigate Delayed Precipitation cluster_3 Systematic Solubility Testing cluster_4 Final Optimization observe Precipitation of YKL-04-085 in media shock Address Solvent Shock (Q1) observe->shock delayed Delayed Precipitation (Q2) observe->delayed dilution Optimize Dilution Technique shock->dilution temp Pre-warm Media to 37°C shock->temp sol_test Perform Solubility Test (See Protocol) dilution->sol_test temp->sol_test stability Check Temperature & pH Stability delayed->stability serum Evaluate Serum Interactions delayed->serum stability->sol_test serum->sol_test max_conc Determine Max Soluble Concentration sol_test->max_conc optimize Optimize Stock & Final DMSO Concentration (Q3) max_conc->optimize result Clear Solution & Reliable Data optimize->result

Caption: A workflow for troubleshooting YKL-04-085 precipitation.

Experimental Protocol: Determining the Maximum Soluble Concentration of YKL-04-085

This protocol will help you empirically determine the solubility limit of YKL-04-085 in your specific cell culture medium.

Materials:

  • YKL-04-085 powder

  • 100% sterile DMSO

  • Your specific cell culture medium (with all supplements, e.g., serum, antibiotics)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • 37°C water bath or incubator

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Prepare a 10 mM stock solution of YKL-04-085 in 100% DMSO. If the compound does not fully dissolve, gentle warming to 37°C or brief sonication may help.[7] Ensure the solution is clear before proceeding.

  • Prepare Serial Dilutions in Media:

    • Label a series of sterile microcentrifuge tubes with the final concentrations you wish to test (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.).

    • Pre-warm your complete cell culture medium to 37°C.

    • For a final volume of 1 mL in each tube, calculate the volume of your 10 mM stock and the volume of media needed for each concentration.

  • Mixing and Observation:

    • Add the pre-warmed medium to each tube first.

    • Then, add the corresponding volume of the 10 mM YKL-04-085 stock solution to each tube.

    • Immediately vortex each tube gently to ensure thorough mixing.

    • Visually inspect each tube for any signs of precipitation (cloudiness, crystals, or film).

  • Incubation and Final Assessment:

    • Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).

    • After incubation, visually inspect the tubes again for any delayed precipitation.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate after incubation is the approximate maximum soluble concentration of YKL-04-085 in your specific medium. It is advisable to use a working concentration at or below this level for your experiments.

Key Factors Influencing YKL-04-085 Solubility

FactorInfluence on SolubilityRecommendations
Solvent YKL-04-085 is likely more soluble in organic solvents like DMSO than in aqueous media.Prepare a high-concentration stock in 100% DMSO.
Temperature Warming the media to 37°C can aid solubility.[2] However, prolonged incubation at this temperature may affect compound stability.Always pre-warm your media before adding the compound. Assess for delayed precipitation after incubation.
pH The pH of the media (typically 7.2-7.4) can affect the ionization state and thus the solubility of a compound.[2]Monitor the pH of your culture. Use a well-buffered medium.
Serum Proteins Components of serum can bind to small molecules, which may either increase solubility or lead to the formation of insoluble complexes.[8]If precipitation is an issue, consider reducing the serum percentage or using a serum-free medium as a test.
Media Salts High concentrations of salts in the media can sometimes contribute to the precipitation of less soluble compounds.Be aware of the composition of your media.
Final Concentration Exceeding the solubility limit of YKL-04-085 in the final media volume will inevitably cause precipitation.Empirically determine the maximum soluble concentration using the protocol provided.

Conclusion

Troubleshooting the precipitation of YKL-04-085 is a methodical process of elimination. By understanding the principles of compound solubility and systematically addressing factors such as solvent shock, temperature, and media composition, you can identify the root cause of the issue. The experimental protocol provided in this guide will empower you to determine the empirical solubility of YKL-04-085 in your specific experimental system, leading to more reliable and reproducible data in your research.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Sigma-Aldrich.
  • DigitalOcean. Troubleshooting: Cell Culture.
  • Benchchem.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • ResearchGate. (2017, May 23).
  • MCE. Compound Handling Instructions.
  • Evonik Health Care. Optimizing the stability and solubility of cell culture media ingredients.
  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS medicinal chemistry letters, 8(3), 344–349. [Link]

  • National Center for Biotechnology Information. (2015). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Emulate Bio.
  • ResearchGate. (2009).
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • YouTube. (2018, November 19). From cell seeding to analysis - Getting the best out of your cell-based assay.
  • National Center for Biotechnology Information. A Platform for High-Throughput Testing of the Effect of Soluble Compounds on 3D Cell Cultures. [Link]

  • MDPI. (2019, May 14). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells.

Sources

Optimization

Technical Guide: Optimizing YKL-04-085 for IP Injection

The following technical guide is designed for researchers optimizing the in vivo delivery of YKL-04-085. It synthesizes the specific physicochemical properties of the compound with field-proven formulation strategies for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers optimizing the in vivo delivery of YKL-04-085. It synthesizes the specific physicochemical properties of the compound with field-proven formulation strategies for hydrophobic small molecules.

Senior Application Scientist Support Center

Executive Summary & Compound Profile

YKL-04-085 is a non-kinase-active derivative of the covalent BTK inhibitor QL47, optimized for broad-spectrum antiviral activity (specifically Dengue Virus, DENV) and improved metabolic stability.[1][2] Unlike its predecessor, it does not target host kinases, which improves its safety profile, but it retains significant hydrophobicity common to this chemical scaffold (MW ~491.58, C30H29N5O2).

Successful intraperitoneal (IP) administration requires a vehicle that solubilizes the hydrophobic core while preventing precipitation upon contact with the aqueous peritoneal fluid.

PropertyValueImplication for Formulation
Molecular Weight 491.58 g/mol Moderate size; prone to aggregation.
Calculated LogP ~3.5 - 4.5Highly hydrophobic; requires organic co-solvents or complexing agents.
Key Functional Groups Acrylamide, Pyrazole, AmideChemical stability is generally good, but avoid strong bases (hydrolysis risk).
Primary Challenge Aqueous Insolubility"Crashing out" (precipitation) in the syringe or peritoneum.

Formulation Decision Tree (Visualization)

The following logic flow illustrates how to select and optimize the vehicle based on your specific concentration requirements.

FormulationLogic Start Start: Define Required Dose (e.g., 40 mg/kg) SolubilityCheck Check Solubility in 100% DMSO Start->SolubilityCheck Decision1 Soluble > 50 mg/mL? SolubilityCheck->Decision1 StandardVehicle Standard Vehicle A: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water Decision1->StandardVehicle Yes AltVehicle Alternative Vehicle B: 10% DMSO + 20% HP-beta-CD (in Saline) Decision1->AltVehicle No (Low Solubility) TestStability Stability Test: Dilute to final conc. Wait 1 hr at RT StandardVehicle->TestStability AltVehicle->TestStability Result Precipitation? TestStability->Result Proceed Proceed to IP Injection Result->Proceed No (Clear) Optimize Increase Solubilizer: Switch to Vehicle B or Increase DMSO to 10% Result->Optimize Yes (Cloudy)

Figure 1: Step-by-step decision matrix for selecting the optimal vehicle based on compound solubility and stability observations.

Recommended Vehicle Protocols

Protocol A: The "Gold Standard" Co-Solvent System

This formulation is widely used for kinase-inhibitor-like scaffolds (such as YKL-04-085) because it balances solubilizing power with tolerability.

  • Target Concentration: 1–5 mg/mL

  • Components: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O (or Saline).

Step-by-Step Preparation:

  • Dissolve Master Stock: Weigh YKL-04-085 powder and dissolve in 100% DMSO to create a high-concentration stock (e.g., 50–100 mg/mL). Sonicate if necessary until clear.

  • Add Co-solvents: To the DMSO stock, add PEG300 and vortex vigorously. The solution should remain clear.

  • Add Surfactant: Add Tween 80 and vortex.

  • Aqueous Dilution (CRITICAL STEP): Slowly add warm (37°C) ddH2O or Saline dropwise while vortexing. Do not dump water in all at once, as this causes local high-water concentrations that trigger irreversible precipitation.

Protocol B: The Cyclodextrin "Safety Net"

If Protocol A causes irritation or if the compound precipitates, use Hydroxypropyl-beta-cyclodextrin (HP-β-CD), which encapsulates the hydrophobic drug.

  • Components: 10% DMSO, 90% (20% w/v HP-β-CD in Saline).

Step-by-Step Preparation:

  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of sterile saline/PBS. Filter sterilize (0.22 µm).

  • Dissolve Drug: Dissolve YKL-04-085 in 100% DMSO.

  • Complexation: Slowly add the 20% HP-β-CD solution to the DMSO stock while vortexing.

  • Incubation: Shake or rotate at room temperature for 20–30 minutes to allow the drug to enter the cyclodextrin cavity.

Troubleshooting & FAQs

Q1: The solution turns cloudy immediately upon adding water. What went wrong?

Diagnosis: This is "solvent shock." The hydrophobic YKL-04-085 molecules aggregated before the surfactant (Tween 80) or co-solvent (PEG) could stabilize them. Solution:

  • Ensure you are following the order of addition: DMSO → PEG → Tween → Water . Never add DMSO directly to water.

  • Warm the aqueous component to 37°C before adding.

  • Switch to Protocol B (Cyclodextrin), which is more forgiving of hydrophobic compounds.

Q2: Can I use corn oil or peanut oil instead?

Analysis: While YKL-04-085 is lipophilic, oil vehicles often result in poor bioavailability for this class of molecule because the drug partitions too strongly into the oil depot and is not released into the plasma efficiently. Recommendation: Avoid pure oil vehicles unless you specifically desire a slow-release depot effect. The co-solvent systems (Protocol A) mimic the IP pharmacokinetics observed in the Liang et al. (2017) study, ensuring "acceptable plasma drug exposure" [1].

Q3: The mice are showing signs of writhing or distress immediately after injection.

Diagnosis: This is likely vehicle toxicity , not drug toxicity. High concentrations of DMSO (>10%) or PEG (>50%) can cause peritoneal irritation (peritonitis). Solution:

  • Reduce DMSO concentration to 5% if possible.

  • Ensure the pH of the final solution is between 6.0 and 8.0.

  • Inject slowly.

  • Switch to the Cyclodextrin formulation (Protocol B), which is physiologically inert and less irritating to the peritoneum.

Q4: How do I store the formulated compound?

Guideline: Do not store formulated YKL-04-085.

  • The acrylamide group (Michael acceptor) in the parent scaffold (QL47) was reactive; while YKL-04-085 is more stable, it still contains amide linkages susceptible to hydrolysis in aqueous solution over time.

  • Best Practice: Store the solid powder at -20°C. Make the DMSO stock fresh or store frozen. Prepare the final aqueous formulation immediately before injection (within 1 hour).

References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017).[1] Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349.[1]

    • Context: Primary reference for YKL-04-085 synthesis, activity, and in vivo pharmacokinetic viability (IP route).
  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP)

    • Context: Standard operating procedures for safe IP injection volumes and needle sizing.

Sources

Troubleshooting

YKL-04-085 cytotoxicity vs antiviral activity window

Welcome to the technical support resource for researchers working with YKL-04-085. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting advice to help you successfully design an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with YKL-04-085. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting advice to help you successfully design and execute your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to ensure your data is robust and reliable.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the "therapeutic window," and why is it a critical parameter for an antiviral drug candidate like YKL-04-085?

A1: The therapeutic window, often quantified by the Selectivity Index (SI) , is the range of drug concentrations at which it is effective against a virus without causing significant harm to the host cells.[1] It is arguably the most critical initial determinant of a compound's potential as a viable drug. An ideal antiviral agent must be a surgical instrument, not a sledgehammer; it needs to neutralize the viral threat while leaving the host's cellular machinery intact.[2][3]

This window is defined by two key metrics:

  • 50% Cytotoxic Concentration (CC50): This is the concentration of the compound required to reduce the viability of uninfected host cells by 50%.[4][5] It is a primary measure of the compound's toxicity.

  • 50% Effective Concentration (EC50) or Inhibitory Concentration (IC50): This is the concentration of the compound required to inhibit viral replication or a specific viral effect (like cytopathic effect) by 50%.[5][6]

The Selectivity Index is calculated from these two values:

SI = CC50 / EC50

A higher SI value indicates a wider and safer therapeutic window. It means the compound is much more potent against the virus than it is toxic to the host cells. A compound with an SI value less than 2 is generally considered to have non-selective, generalized toxicity.[7] For YKL-04-085, establishing this window is the foundational step before any further investigation.

Q2: What is the known mechanism of action and therapeutic window for YKL-04-085?

A2: YKL-04-085 is a potent, broad-spectrum inhibitor of RNA viruses, including Dengue virus (DENV).[8][9] Its mechanism of action is the inhibition of viral translation.[10][11][12] Interestingly, while it was derived from a kinase inhibitor (QL47), YKL-04-085 itself is devoid of any kinase activity, and its precise molecular target is the subject of ongoing research, though it is presumed to be a host factor.[8][13] This host-targeting mechanism may explain its broad-spectrum activity.

Published data has established a promising therapeutic window for YKL-04-085, particularly against Dengue virus serotype 2 (DENV2).

Parameter Value Virus Key Finding Reference
Antiviral Activity (IC90)0.555 µMDENV2Potent inhibition of viral replication.[8]
Therapeutic Window (SI)> 35-foldDENV2Antiviral activity occurs at concentrations over 35 times lower than those causing significant cytotoxicity.[8][9][11]

This indicates that YKL-04-085 has a high potential for selective antiviral action, making it a strong candidate for further development.

Experimental Design & Protocols

The following diagram illustrates the essential parallel workflow for accurately determining the therapeutic window of YKL-04-085. It is critical to run both cytotoxicity and antiviral assays concurrently using the same batch of compound, the same cell line, and similar incubation conditions to ensure the data is comparable and the resulting Selectivity Index is accurate.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Parallel Assays cluster_cyto Cytotoxicity Assay cluster_antiviral Antiviral Assay cluster_analysis Phase 3: Data Analysis P1 Prepare YKL-04-085 Stock Solution P2 Culture Host Cells to Confluence C2 Add Serial Dilutions of YKL-04-085 P1->C2 A2 Infect Cells with Virus + Serial Dilutions of YKL-04-085 P1->A2 P3 Prepare Virus Stock (Titered) C1 Seed Uninfected Cells in 96-well Plate P2->C1 A1 Seed Host Cells in 24-well Plate P2->A1 P3->A2 C1->C2 C3 Incubate (24-72h) C2->C3 C4 Perform MTT Assay C3->C4 D1 Calculate CC50 (Cytotoxicity) C4->D1 A1->A2 A3 Incubate (2-5 days) under Agarose Overlay A2->A3 A4 Stain and Count Plaques A3->A4 D2 Calculate EC50 (Antiviral Efficacy) A4->D2 D3 Calculate Selectivity Index (SI) SI = CC50 / EC50 D1->D3 D2->D3

Caption: Workflow for Determining the Therapeutic Window.

Q3: How do I experimentally determine the cytotoxicity (CC50) of YKL-04-085 in my cell line?

A3: The MTT assay is a reliable and widely used colorimetric method to assess cell viability and determine the CC50 value.[14] The assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[14] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • YKL-04-085 stock solution (e.g., 10 mM in DMSO)

  • Host cell line of interest (e.g., Vero, A549) in culture

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count your cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (no compound) and "medium only" (blank) controls. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Expertise & Experience: Allowing cells to adhere overnight ensures they are in a healthy, logarithmic growth phase before compound exposure, leading to more consistent results.

  • Compound Dilution: Prepare a 2x working concentration series of YKL-04-085 in culture medium. For example, create a two-fold serial dilution starting from 200 µM down to 0.1 µM.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the corresponding YKL-04-085 dilution to each well. For the "cells only" control, add 100 µL of medium containing the same final concentration of DMSO as the highest compound concentration well. Incubate for 48-72 hours.

    • Trustworthiness: The vehicle control (DMSO) is critical to ensure that the solvent itself is not causing cytotoxicity at the concentrations used.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15] Incubate for 4 hours at 37°C. During this time, only viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[16] Mix gently by pipetting up and down to ensure all formazan crystals are dissolved. Incubate for another 4 hours at 37°C (or overnight at room temperature in a dark, humidified chamber).

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Use the "medium only" wells to blank the reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Well / Absorbance of "Cells Only" Control) * 100.

    • Plot the percent viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value.[4]

Q4: What is the recommended method for measuring the antiviral activity (EC50) of YKL-04-085?

A4: The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and is ideal for determining the EC50 of an antiviral compound.[17][18] The assay measures the ability of a single infectious virus particle to form a localized area of cell death (a "plaque") in a monolayer of host cells.[19] An effective antiviral will reduce the number of plaques in a dose-dependent manner.

Materials:

  • YKL-04-085 stock solution

  • Susceptible host cell line

  • Virus stock with a known titer (PFU/mL)

  • 24-well cell culture plates

  • Infection medium (e.g., serum-free DMEM)

  • Overlay medium (e.g., 2x MEM mixed 1:1 with 1.6% low-melting-point agarose)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates at a density that will result in a 95-100% confluent monolayer after 24-48 hours.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of YKL-04-085 in infection medium.

    • Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.

    • In separate tubes, mix the virus dilution 1:1 with each compound dilution (and with medium containing vehicle for the "virus only" control). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus particles.

  • Infection: Aspirate the culture medium from the confluent cell monolayers. Inoculate triplicate wells with 200 µL of each virus/compound mixture. Also include "cells only" (mock-infected) controls.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C, gently rocking every 20-30 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.

  • Overlay Application: Carefully aspirate the inoculum from each well. Immediately and gently add 1 mL of the warm (42°C) agarose overlay medium to each well.

    • Expertise & Experience: The semi-solid overlay is crucial. It restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious event.[18]

  • Incubation: Incubate the plates at 37°C for 2-5 days, or until plaques are clearly visible in the "virus only" control wells.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 4 hours.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer by adding crystal violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to air dry.[19] Viable cells will stain purple, while plaques will appear as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration: 100 - [(Plaque Count in Treated Well / Plaque Count in "Virus Only" Control) * 100].

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC50.

Troubleshooting & Advanced Insights
Q5: I am observing high cytotoxicity at concentrations where I expect to see antiviral activity. What could be wrong?

A5: This is a common and critical issue that obscures the true therapeutic window. Here are the primary causes and solutions:

  • Compound Solubility: YKL-04-085, like many small molecules, may have limited aqueous solubility. If it precipitates in your culture medium, it can cause non-specific cytotoxicity.

    • Solution: Visually inspect your compound dilutions under a microscope for precipitates. Always use a DMSO stock and ensure the final DMSO concentration in your assay is low (<0.5%) and consistent across all wells, including controls.

  • Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to chemical compounds. The published >35-fold window was determined in a specific context.[8] Your cell line may be inherently more sensitive.

    • Solution: Always run a CC50 assay in parallel on the exact same batch of cells used for your antiviral experiment. If sensitivity is high, consider using a more robust cell line if your viral model allows.

  • Assay Duration: Cytotoxicity is time-dependent. An antiviral assay that runs for 5 days may show more cytotoxicity than a 48-hour CC50 assay.

    • Solution: Ensure your CC50 incubation time matches the total duration of your antiviral assay. This provides the most accurate and comparable data for calculating the Selectivity Index.

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the compound, leading to artificially high cytotoxicity.

    • Solution: Do not use the outermost wells for your experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.

Q6: My antiviral activity results are not reproducible. What are the common pitfalls?

A6: Reproducibility is the cornerstone of reliable data. In plaque assays, variability often stems from the viral infection step.

  • Inaccurate Virus Titer: If your virus stock titer is incorrect, you may add too much or too little virus, pushing your results out of the dynamic range of the assay.

    • Solution: Re-titer your virus stock frequently (every 2-3 months) and after every freeze-thaw cycle. A consistent input number of plaque-forming units (PFU) is essential.

  • Inconsistent Multiplicity of Infection (MOI): Even with a correct titer, variations in cell number at the time of infection will alter the MOI (the ratio of infectious virus particles to cells).

    • Solution: Use a consistent cell seeding density and ensure monolayers are of equivalent confluence (~95%) at the time of infection. Do not use plates where cell growth is uneven.

  • Incomplete Adsorption: If the virus is not allowed to properly attach to the cells, it will be washed away, leading to fewer plaques and inaccurate results.

    • Solution: Do not shorten the 1-2 hour adsorption period. Ensure you gently rock the plates periodically to keep the monolayer covered with the small volume of inoculum.

  • Overlay Technique: Applying the agarose overlay too hot can kill the cells, while applying it too cool can cause it to solidify prematurely. Applying it too forcefully can dislodge cells.

    • Solution: Use a water bath to keep the agarose at a constant 42°C. Pipette the overlay gently against the side of the well, not directly onto the cell monolayer.

The diagram below illustrates the conceptual relationship between the dose-response curves that define the therapeutic window. The goal is to find compounds where these two curves are maximally separated.

G cluster_curves cluster_legend Legend x_axis y_axis_label % Inhibition / % Cytotoxicity c50_point ec50_point y_axis x_axis_label Log [YKL-04-085] fifty_line fifty_label 50% ec50_arrow ec50_arrow c50_arrow c50_arrow ec50_label EC50 c50_label CC50 window_arrow window_arrow window_label Therapeutic Window (Selectivity Index) l1 Antiviral Activity l2 Cytotoxicity l1_color l2_color

Caption: Relationship between Antiviral (EC50) and Cytotoxic (CC50) Curves.

References
  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • de Wispelaere, M., LaCroix, A. J., Yang, Z., Z Evelina Wiwing, P., Carreño, J. M., Liang, Y., ... & Yang, P. L. (2018). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. Journal of Biological Chemistry, 293(30), 11635-11649. [Link]

  • Labinsights. (2023). CC50/IC50 Assay Services for Pharmaceutical Safety. Labinsights.net. [Link]

  • ACS Publications. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. PubMed. [Link]

  • de Wispelaere, M., LaCroix, A. J., Yang, P. L. (2017). Discovery of host-targeted covalent inhibitors of dengue virus. PMC. [Link]

  • Jeon, S., Ko, M., Lee, J., Choi, I., Byun, S. Y., Park, S., ... & Kim, S. (2020). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. bioRxiv. [Link]

  • Drew, W. L., Miner, R. C., & O'Keefe, J. P. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 34(10), 2469–2472. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • MDPI. (2022). Antiviral Drug Discovery. MDPI. [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Vlietinck, A. J., & Vanden Berghe, D. A. (1991). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products. [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. [Link]

  • ResearchGate. (2016). 50% effective concentration (EC50) and 50% cytotoxicity concentration (CC50) for each compound. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Adamson, C. S., Chibale, K., Goss, R. J., Jaspars, M., Newman, D. J., & Dorrington, R. A. (2021). Antiviral drug discovery: preparing for the next pandemic. RSC Publishing. [Link]

  • University of Barcelona. (2016). A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. UB News. [Link]

  • Lukman, M., Edy, H. J., & Mun'im, A. (2013). Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. Dhaka University Journal of Pharmaceutical Sciences, 12(2), 87-90. [Link]

  • Wu, P., Zhang, J., Liu, Y., & Lu, K. (2019). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Virology Journal, 16(1), 1-8. [Link]

  • Luo, C., Wang, Y., & Chen, X. (2021). Current Strategies of Antiviral Drug Discovery for COVID-19. Frontiers in Pharmacology, 12, 672323. [Link]

  • Ferreira, A. C., Silva, D., Valente, T., Almeida, A. M., & Piedade, F. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. International Journal of Molecular Sciences, 24(20), 15410. [Link]

  • Gounder, K., & Nagampalli, R. (2021). Target Discovery for Host-Directed Antiviral Therapies: Application of Proteomics Approaches. mSystems, 6(5), e00542-21. [Link]

  • Michailidis, E., Huber, A. D., Ryan, E. M., Ong, Y. T., & Sarafianos, S. G. (2014). Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) using pre-steady-state kinetics. Antiviral Research, 105, 107-114. [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

  • ResearchGate. (n.d.). Lethal dose and selectivity index calculation of most active compounds (N9 and N18). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: YKL-04-085 Metabolic Stability &amp; Optimization

Current Status: Operational Subject: YKL-04-085 (Covalent CDK7 Inhibitor) Ticket Focus: Metabolic Stability Improvement, PK Optimization, and Assay Troubleshooting Assigned Specialist: Senior Application Scientist System...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: YKL-04-085 (Covalent CDK7 Inhibitor) Ticket Focus: Metabolic Stability Improvement, PK Optimization, and Assay Troubleshooting Assigned Specialist: Senior Application Scientist

System Overview & Diagnostic Data

YKL-04-085 is a chemical probe designed as a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . It functions by targeting a specific cysteine residue (Cys312) within the ATP-binding pocket. While highly potent in vitro, its utility in vivo is often limited by rapid metabolic clearance, a common bottleneck for acrylamide-based covalent inhibitors.

Baseline Pharmacokinetic Profile (Reference Data)

The following parameters represent typical baseline performance in Mouse Liver Microsomes (MLM) and In Vivo models. Deviations from these baselines indicate experimental anomalies or the need for structural optimization.

ParameterTypical ValueInterpretation
MLM

~15.6 minModerate/High Clearance. Indicates susceptibility to oxidative metabolism.
Clearance (

)
High (IV route)Rapid elimination from systemic circulation.
Bioavailability (

)
Low (Oral/IV)Significant first-pass metabolism or poor absorption.
Warhead Reactivity High (Acrylamide)Prone to glutathione (GSH) conjugation and non-specific protein binding.

Troubleshooting Guide: Stability Assay Diagnostics

Use this section to diagnose why your stability data might look "wrong" or to understand the mechanism of clearance.

Q1: My microsomal stability assay shows rapid compound depletion ( min). Is this enzymatic metabolism or chemical instability?

Diagnosis: Covalent inhibitors like YKL-04-085 contain electrophilic "warheads" (acrylamides) that can be chemically unstable in buffer or react non-specifically with nucleophiles in the microsomal matrix, independent of CYP enzymes.

The Fix (Control Experiment): Run a "Minus-NADPH" Control .

  • Standard: Microsomes + Test Compound + NADPH (Active Metabolism).

  • Control: Microsomes + Test Compound + Buffer (No NADPH).

  • If depletion occurs in BOTH: The issue is chemical instability (hydrolysis) or non-specific binding to microsomal proteins.

    • Action: Check buffer pH (maintain 7.4). Assess plasma stability.[1]

  • If depletion occurs ONLY with NADPH: The clearance is CYP-mediated metabolism .

    • Action: Proceed to Section 3 (Optimization Strategies) to block metabolic soft spots.

Q2: I see a discrepancy between Microsomal Stability ( ) and Hepatocyte Stability ( ). Why?

Diagnosis: Microsomes only contain Phase I enzymes (CYPs). Hepatocytes contain the full suite of Phase I and Phase II enzymes (UGTs, SULTs) and transporters.

The Fix: YKL-04-085 and its analogs can undergo Phase II conjugation or active transport.

  • Check for Glucuronidation: Incubate hepatocytes with and without 1-aminobenzotriazole (ABT) (a broad CYP inhibitor). If clearance persists despite ABT, Phase II enzymes or transporters are driving the clearance.

  • Check for GSH Conjugation: Covalent inhibitors are prone to "GSH trapping." In hepatocytes, high intracellular GSH (up to 10 mM) can rapidly neutralize the acrylamide warhead, leading to under-prediction of stability if you only rely on microsomes (which lack GSH).

Q3: The compound is stable in vitro but has zero exposure in vivo. What is happening?

Diagnosis: This is the "In Vitro-In Vivo Disconnect" (IVIVD). For YKL-04-085, this is often due to Plasma Instability or Solubility-Limited Absorption .

The Fix:

  • Plasma Stability Assay: Incubate YKL-04-085 in mouse/human plasma at 37°C for 60 mins. Acrylamides can be targeted by plasma esterases (if ester linkages exist) or non-specific covalent binding to albumin.

  • Formulation Check: YKL-04-085 is lipophilic. If dosed in a vehicle that precipitates in the gut (e.g., DMSO crash), bioavailability will be near zero regardless of metabolic stability. Switch to a solubilizing formulation (e.g., 20% HP-

    
    -CD).
    

Optimization Strategies: Improving Metabolic Stability

These strategies are chemically validated approaches to modify the YKL-04-085 scaffold to extend half-life without sacrificing potency.

Strategy A: Warhead "Tuning" (Steric Shielding)

Mechanism: The acrylamide warhead is the primary site of metabolic vulnerability (via GSH conjugation) and chemical instability. Protocol: Introduce steric bulk at the


 or 

position of the acrylamide.
  • Evidence: Research on YKL-04-085 precursors (like QL47) demonstrated that installing a dimethylamine tail or similar bulky group near the acrylamide significantly improved MLM stability (from 4 min to 15 min) by hindering the approach of metabolic enzymes while maintaining access to the target cysteine [1].

Strategy B: Scaffold Fluorination (Blocking Oxidation)

Mechanism: The core scaffold (pyrimido-diazepinone or indole) is susceptible to CYP-mediated oxidation (hydroxylation). Protocol: Perform a "Metabolite ID" study (LC-MS/MS) to identify the exact site of hydroxylation (+16 Da mass shift).

  • Action: Replace the hydrogen at the metabolic "soft spot" with Fluorine .

  • Why: The C-F bond is stronger and more resistant to oxidation, often extending half-life with minimal steric perturbation.

Strategy C: Kinetic Isotope Effect (Deuteration)

Mechanism: Breaking a C-D bond is energetically more difficult than a C-H bond. Protocol: Synthesize deuterated analogs at the identified metabolic soft spots (e.g., alkyl groups on the periphery).

  • Benefit: This can reduce intrinsic clearance (

    
    ) without changing the molecule's shape, potency, or lipophilicity.
    

Visual Workflows

Figure 1: Metabolic Stability Diagnostic Logic

Use this flowchart to determine the cause of rapid clearance.

StabilityDiagnostic Start START: High Clearance Observed (t1/2 < 15 min) Step1 Run Minus-NADPH Control Start->Step1 Decision1 Is compound stable without NADPH? Step1->Decision1 ResultChem Chemical Instability / Hydrolysis Action: Check pH, Buffer Decision1->ResultChem No Step2 Run Hepatocyte Assay (+/- ABT Inhibitor) Decision1->Step2 Yes Decision2 Clearance inhibited by ABT? Step2->Decision2 ResultCYP CYP-Mediated Metabolism Action: Fluorination / Deuteration Decision2->ResultCYP Yes ResultPhaseII Phase II (UGT/GSH) or Transporters Action: Steric Shielding of Warhead Decision2->ResultPhaseII No

Caption: Diagnostic logic tree for isolating the mechanism of YKL-04-085 clearance (Chemical vs. CYP vs. Phase II).

Figure 2: The "Design-Make-Test" Cycle for YKL Optimization

Workflow for structural modification.

OptimizationCycle cluster_0 Phase 1: Identification cluster_1 Phase 2: Structural Modification cluster_2 Phase 3: Validation MetID Metabolite ID (LC-MS/MS) Locate +16 Da (Oxidation) or +307 Da (GSH) Mod1 Warhead Tuning (Add Steric Bulk) MetID->Mod1 If GSH Adduct Mod2 Scaffold Protection (Fluorination/Deuteration) MetID->Mod2 If Oxidation Test Microsomal Stability (Re-test t1/2) Mod1->Test Mod2->Test Test->MetID If still unstable (Iterate)

Caption: Iterative medicinal chemistry workflow for stabilizing the YKL-04-085 scaffold.

References

  • Liang, Y., et al. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent.[2][3] ACS Medicinal Chemistry Letters.[2] (Describes the derivation of YKL-04-085 and the impact of the dimethylamine tail on metabolic stability).

  • Olson, C. M., et al. (2019). Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype.[4] Cell Chemical Biology. (Context on CDK7 covalent inhibition mechanisms and YKL series development).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (General reference for microsomal stability troubleshooting and optimization strategies).

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. (Review of warhead chemistry and metabolic liabilities).

Sources

Troubleshooting

distinguishing YKL-04-085 activity from kinase inhibition

A Guide to Distinguishing Covalent Activity from Kinase Inhibition Welcome to the technical support resource for YKL-04-085. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Distinguishing Covalent Activity from Kinase Inhibition

Welcome to the technical support resource for YKL-04-085. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth analysis and experimental protocols for accurately characterizing the mechanism of action of YKL-04-085 and distinguishing its cellular effects from that of a traditional kinase inhibitor.

Introduction: The YKL-04-085 Conundrum

YKL-04-085 is a potent antiviral agent derived from a medicinal chemistry campaign that began with QL47, a covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][2] However, YKL-04-085 was specifically engineered to be devoid of kinase activity by removing a key structural feature required for interacting with the kinase hinge region.[3][4] Its primary described activity is the potent inhibition of viral translation.[2][5]

Despite this, researchers may observe cellular phenotypes—such as effects on cell proliferation or signaling pathways—that could be misinterpreted as the result of kinase inhibition. This guide provides a logical framework and detailed methodologies to rigorously dissect the compound's true mechanism of action.

Frequently Asked Questions & Troubleshooting Guides
Q1: My cellular phenotype with YKL-04-085 resembles that of a kinase inhibitor. Why is it considered a non-kinase inhibitor?

A1: Senior Application Scientist Insights

This is an excellent and critical question. The assumption that a phenotype points to a specific mechanism is a common pitfall. The evidence for YKL-04-085's lack of kinase activity is based on two key pillars: large-scale enzymatic screening and intentional structural design.

  • Comprehensive Kinase Profiling: YKL-04-085 was screened against a panel of 468 kinases in an active site-directed competition binding assay.[4] While a few kinases showed some binding at a high concentration (10 µM), subsequent enzymatic assays to determine IC50 values confirmed that none were significantly inhibited .[4] This is a crucial distinction: binding does not equal inhibition . A compound can occupy a binding pocket without preventing the enzyme's catalytic function.

  • Structural Design Rationale: Most ATP-competitive kinase inhibitors form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of adenine from ATP.[6][7] YKL-04-085 was specifically synthesized to lack the "critical hinge-contacting nitrogen" atom necessary for this canonical interaction, thereby designing out kinase inhibitory activity.[4]

cluster_0 Canonical Kinase Inhibitor Interaction cluster_1 YKL-04-085 Structural Feature inhibitor1 Canonical Inhibitor N-H... hinge1 Kinase Hinge ...O=C inhibitor1:N->hinge1:O H-Bond label_a Forms critical H-bond; Enables potent inhibition. inhibitor2 YKL-04-085 Moiety C-H hinge2 Kinase Hinge ...O=C inhibitor2:C->hinge2:O No H-Bond label_b Lacks H-bond donor; Prevents canonical hinge binding. cluster_workflow CETSA Workflow for Target Engagement A 1. Treat Intact Cells (DMSO vs. YKL-04-085) B 2. Heat Cell Suspensions (Temperature Gradient, e.g., 40-70°C) A->B C 3. Lyse Cells (Freeze-Thaw Cycles) B->C D 4. Separate Fractions (High-Speed Centrifugation) C->D E Soluble Fraction (Supernatant) Contains folded, stable protein D->E Collect F Insoluble Fraction (Pellet) Contains aggregated, denatured protein D->F G 5. Analyze Soluble Fraction (Western Blot for Target Protein) E->G H 6. Quantify & Plot (Band Intensity vs. Temperature) G->H

Caption: Western Blot-Based CETSA Experimental Workflow.

Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with YKL-04-085 at an effective concentration (e.g., 10x EC50) and a control set with an equivalent volume of DMSO. Incubate for 1-2 hours.

  • Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into multiple PCR tubes for each condition (DMSO and YKL-04-085).

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). One aliquot for each condition should be kept at room temperature as a non-heated control.

  • Lysis: Immediately subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete cell lysis.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This will pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blot: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same total protein concentration, mix with Laemmli buffer, and analyze via SDS-PAGE and Western Blot.

  • Analysis:

    • Probe the blot with an antibody against your hypothesized non-kinase target and, crucially, an antibody against a kinase you suspect might be an off-target.

    • Quantify the band intensity for each lane.

    • Plot the normalized band intensity against temperature for both DMSO and YKL-04-085-treated samples. A rightward shift in the melting curve for your target protein in the YKL-04-085-treated samples indicates stabilization and therefore direct binding. No shift for the suspected kinase would rule it out as a direct target.

Q4: What is the most definitive method to identify all cellular targets of YKL-04-085 and conclusively rule out kinases?

A4: Senior Application Scientist Insights

For an unbiased, proteome-wide identification of targets, the most definitive approach is Chemoproteomics . This method leverages the covalent nature of YKL-04-085 (inherited from its parent compound QL47) to physically isolate its binding partners. [8][9] The strategy involves synthesizing a modified version of YKL-04-085 that includes a "handle" for enrichment, typically a terminal alkyne group. This probe is used to treat cells, where it covalently binds to its targets. After cell lysis, a reporter tag (like biotin) is attached to the alkyne handle via "click chemistry." The biotinylated proteins can then be pulled down with streptavidin beads and identified by mass spectrometry. [8]

cluster_workflow Chemoproteomic Target ID Workflow A 1. Synthesize Probe (YKL-04-085 with Alkyne Tag) B 2. Treat Live Cells Probe covalently binds to target(s) A->B C 3. Cell Lysis B->C D 4. Click Chemistry Add Biotin-Azide reporter tag C->D E 5. Affinity Purification Use Streptavidin beads to pull down biotinylated protein complexes D->E F 6. On-Bead Digestion (e.g., with Trypsin) E->F G 7. LC-MS/MS Analysis Identify enriched proteins F->G H 8. Data Analysis Identify specific targets by comparing to DMSO/control compound treatment G->H

Caption: Workflow for Unbiased Target Identification.

This experiment provides a comprehensive and unbiased list of proteins that directly interact with YKL-04-085 in a cellular context. By analyzing the identified proteins, you can confirm whether the primary targets are related to translation machinery, as suggested by functional studies, and simultaneously demonstrate the absence of kinases on the high-confidence hit list. This provides the highest level of evidence to distinguish YKL-04-085's activity from kinase inhibition.

References
  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. PubMed Central.[Link]

  • DGY, D., Chaikuad, A., Mar-Kum, K., Fairweather, E., Ttough, M., Eurtivong, C., ... & Knapp, S. (2020). Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers in Chemistry, 8, 421. [Link]

  • National Institutes of Health. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. [Link]

  • National Institutes of Health. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Lamba, V., & Kushwaha, N. (2020). Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 893-899. [Link]

  • Ren, F., et al. (2024). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Nature Biotechnology. [Link]

  • National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Royal Society of Chemistry. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(11), 3442-3474. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Institutes of Health. (n.d.). How Ligands Interact with the Kinase Hinge. PubMed Central.[Link]

  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • ResearchGate. (n.d.). (PDF) Antiviral Drug Discovery with an Optimized Biochemical Dengue Protease Assay: Improved Predictive Power for Antiviral Efficacy. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • University of Barcelona. (2016). A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. [Link]

  • ResearchGate. (n.d.). Covalent Kinase Inhibitors: An Overview. [Link]

  • ResearchGate. (2026). INS018-055, A Novel Traf2- and NCK-interacting Kinase (TNIK) Inhibitor, Improves Lung Function in Patients With Idiopathic Pulmonary Fibrosis: Results From a Randomized, Double-blind, Placebo-controlled Phase 2a Study. [Link]

  • Ovid. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • National Institutes of Health. (n.d.). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. [Link]

  • National Institutes of Health. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.[Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • National Institutes of Health. (2014). Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) using pre-steady-state kinetics. PubMed.[Link]

  • ResearchGate. (2022). (PDF) A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • National Institutes of Health. (n.d.). Discovery of host-targeted covalent inhibitors of dengue virus. PubMed Central.[Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry, 84, 355-375. [Link]

  • ACS Publications. (n.d.). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. [Link]

Sources

Optimization

YKL-04-085 Technical Support Center: Troubleshooting Dose-Dependent Toxicity in Hepatocytes

Welcome to the technical support resource for researchers utilizing YKL-04-085. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the observation of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing YKL-04-085. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the observation of dose-dependent toxicity in hepatocyte cultures. As drug development professionals, we understand that unexpected cytotoxicity can be a significant hurdle. This resource is structured to help you diagnose the potential underlying causes of YKL-04-085-induced hepatotoxicity and guide you through a logical experimental workflow to elucidate the mechanisms involved.

I. Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have when encountering dose-dependent toxicity with YKL-04-085 in your hepatocyte experiments.

Q1: My initial cell viability assay shows a dose-dependent decrease in hepatocyte viability with YKL-04-085. What is the expected cytotoxic profile of this compound?

A1: Published data on YKL-04-085 indicates a significant window between its antiviral efficacy and general cytotoxicity, with one study reporting a more than 35-fold difference.[1] However, "general cytotoxicity" can vary significantly from cell type to cell type, and hepatocytes, with their high metabolic activity, can be particularly sensitive to certain compounds.[2] Therefore, observing dose-dependent toxicity in a sensitive in vitro model like primary human hepatocytes is not entirely unexpected and warrants further investigation.

Q2: What are the common underlying causes of dose-dependent drug-induced liver injury (DILI) in vitro?

A2: Drug-induced hepatotoxicity is a complex process that can be initiated by a variety of mechanisms.[3][4] The most common culprits include:

  • Metabolic Activation: Hepatocytes can metabolize a parent compound into reactive metabolites that are toxic to the cell.[3]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them can lead to cellular damage.[5][6]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production, altered cellular respiration, and the initiation of apoptosis.[3][6]

  • Apoptosis Induction: The compound or its metabolites may trigger programmed cell death pathways.[7][8]

Q3: How can I be sure that the observed toxicity is specific to YKL-04-085 and not an artifact of my experimental setup?

A3: This is a critical question. Before delving into complex mechanistic studies, it's essential to rule out experimental artifacts. Our troubleshooting guide in Section II provides a step-by-step approach to validating your initial findings. This includes verifying your cell culture conditions, checking for contamination, and ensuring the proper handling and dilution of YKL-04-085.

II. Troubleshooting Guide: Investigating YKL-04-085 Dose-Dependent Hepatotoxicity

This section provides a structured approach to troubleshooting and investigating the root cause of observed cytotoxicity.

Step 1: Validate Initial Cytotoxicity Findings

Before proceeding to mechanistic studies, it is crucial to confirm that the observed toxicity is a true biological effect of YKL-04-085.

1.1. Comprehensive Cell Viability Assessment:

  • Rationale: Different viability assays measure different cellular parameters. Using orthogonal methods provides a more robust assessment of cytotoxicity.

  • Recommended Assays:

    • Metabolic Activity Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is an indicator of metabolically active cells.

    • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, which is a hallmark of necrosis.

  • Troubleshooting:

    • Inconsistent results between assays: This can provide initial clues. For example, a decrease in MTT signal without a significant increase in LDH release might suggest mitochondrial dysfunction without immediate cell lysis.

1.2. Meticulous Culture Condition Verification:

  • Rationale: Suboptimal culture conditions can stress hepatocytes and increase their susceptibility to drug-induced injury.

  • Checklist:

    • Cell Source and Quality: Ensure the use of high-viability, plateable cryopreserved primary human hepatocytes or a well-characterized hepatoma cell line (e.g., HepG2, HepaRG).[9]

    • Culture Medium: Use the recommended medium and supplements for your specific cell type.

    • Coating: Verify that plates are properly coated with collagen or other appropriate extracellular matrix components to ensure proper cell attachment and morphology.

    • Seeding Density: Both under-seeding and over-seeding can affect cell health and response to toxicants.

    • Incubation Conditions: Maintain a stable environment of 37°C and 5% CO2.

1.3. Contamination Check:

  • Rationale: Microbial contamination can cause rapid changes in culture pH and produce toxins that are detrimental to hepatocytes.

  • Detection:

    • Visual Inspection: Look for turbidity, color changes in the medium, and filamentous or granular structures under the microscope.

    • Mycoplasma Testing: Mycoplasma contamination is not visible by standard microscopy and requires specific detection methods (e.g., PCR, ELISA).

Step 2: Delving into the Mechanism of Toxicity

Once you have validated the dose-dependent toxicity of YKL-04-085, the next step is to investigate the underlying mechanism. The following workflow will guide you through a series of assays to pinpoint the cause of cell death.

**dot

Toxicity_Workflow cluster_0 Initial Observation cluster_1 Mechanistic Investigation cluster_2 Potential Mechanisms A Dose-Dependent Cytotoxicity Observed (e.g., MTT Assay) B Apoptosis Assay (Caspase-3/7 Activity) A->B Investigate Programmed Cell Death C Oxidative Stress Assay (ROS Production) A->C Assess Redox Imbalance D Mitochondrial Health Assay (Mitochondrial Membrane Potential) A->D Evaluate Mitochondrial Integrity E Apoptosis B->E F Oxidative Damage C->F G Mitochondrial Dysfunction D->G

Caption: Experimental workflow for investigating YKL-04-085 hepatotoxicity.

2.1. Is Apoptosis the Primary Mode of Cell Death?

  • Rationale: Apoptosis, or programmed cell death, is a common mechanism of drug-induced hepatotoxicity.[7][8] The activation of caspases, particularly caspase-3 and -7, is a key event in the apoptotic cascade.

  • Recommended Assay: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7).[10]

  • Protocol: Caspase-3/7 Glo Assay

    • Seed hepatocytes in a 96-well plate at the optimal density and allow them to attach overnight.

    • Treat cells with a dose range of YKL-04-085 and appropriate controls (vehicle and a known apoptosis inducer like staurosporine) for the desired time (e.g., 24 hours).

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure luminescence using a plate-reading luminometer.

  • Data Interpretation:

    • A dose-dependent increase in luminescence indicates the activation of caspase-3 and -7, suggesting that YKL-04-085 is inducing apoptosis.

    • No significant change in luminescence suggests that apoptosis is not the primary mechanism of cell death, or that it is a caspase-independent pathway.

Troubleshooting Caspase-3/7 Assay

Problem Possible Cause Recommendation
High background signal High cell number leading to basal apoptosis. Optimize cell seeding density.
Low signal-to-noise ratio Suboptimal incubation time. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the peak of caspase activation.

| Inconsistent replicates | Uneven cell seeding or reagent addition. | Ensure proper mixing of cell suspension before seeding and use a multichannel pipette for reagent addition. |

2.2. Is Oxidative Stress a Contributing Factor?

  • Rationale: Many drugs induce hepatotoxicity by increasing the production of reactive oxygen species (ROS), which can damage cellular components.[5][6]

  • Recommended Assay: Cellular ROS Detection Assay (e.g., using dichlorodihydrofluorescein diacetate (DCFH-DA)).

  • Protocol: DCFH-DA ROS Assay

    • Seed and treat hepatocytes with YKL-04-085 as described for the caspase assay. Include a positive control for ROS induction (e.g., hydrogen peroxide).

    • At the end of the treatment period, remove the culture medium and wash the cells gently with warm PBS.

    • Incubate the cells with a working solution of DCFH-DA in serum-free medium for 30-60 minutes at 37°C, protected from light.

    • Remove the DCFH-DA solution and wash the cells with warm PBS.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • Data Interpretation:

    • A dose-dependent increase in fluorescence indicates an increase in intracellular ROS levels, suggesting that YKL-04-085 is inducing oxidative stress.

2.3. Is Mitochondrial Function Impaired?

  • Rationale: Mitochondria are frequent targets of drug-induced toxicity.[3][6] A key indicator of mitochondrial health is the maintenance of the mitochondrial membrane potential (ΔΨm).

  • Recommended Assay: Mitochondrial Membrane Potential Assay (e.g., using JC-1 or TMRE).

  • Protocol: TMRE Mitochondrial Membrane Potential Assay

    • Seed and treat hepatocytes with YKL-04-085. Include a positive control that depolarizes the mitochondrial membrane (e.g., FCCP).

    • At the end of the treatment, add TMRE (tetramethylrhodamine, ethyl ester) to the culture medium at a final concentration of 100-200 nM.

    • Incubate for 20-30 minutes at 37°C.

    • Wash the cells with warm PBS.

    • Measure the fluorescence intensity (excitation ~549 nm, emission ~575 nm) using a fluorescence plate reader or fluorescence microscope.

  • Data Interpretation:

    • A dose-dependent decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential, suggesting that YKL-04-085 is causing mitochondrial dysfunction.

III. Data Presentation and Interpretation

Table 1: Summary of Expected Outcomes and Interpretations

Assay Expected Outcome with YKL-04-085 Interpretation
Cell Viability (MTT) Dose-dependent decrease in absorbance General cytotoxicity
Caspase-3/7 Activity Dose-dependent increase in luminescence Induction of apoptosis
ROS Production (DCFH-DA) Dose-dependent increase in fluorescence Induction of oxidative stress

| Mitochondrial Membrane Potential (TMRE) | Dose-dependent decrease in fluorescence | Mitochondrial dysfunction |

**dot

DILI_Mechanisms cluster_0 Initiating Event cluster_1 Cellular Stress Responses cluster_2 Cell Death Pathways cluster_3 Outcome YKL_04_085 YKL-04-085 or Reactive Metabolite Mito_Dysfunction Mitochondrial Dysfunction YKL_04_085->Mito_Dysfunction Oxidative_Stress Oxidative Stress (ROS) YKL_04_085->Oxidative_Stress ER_Stress ER Stress YKL_04_085->ER_Stress Apoptosis Apoptosis (Caspase Activation) Mito_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis Necrosis Necrosis (Membrane Damage) Oxidative_Stress->Necrosis ER_Stress->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity

Caption: Potential signaling pathways in YKL-04-085-induced hepatotoxicity.

By following this structured troubleshooting guide, you will be able to move from a general observation of dose-dependent toxicity to a more nuanced understanding of the potential mechanisms by which YKL-04-085 may be affecting hepatocytes. This information is critical for making informed decisions in your drug development program.

IV. References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Chen, Z., & Tian, R. (2022). Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives. Oxidative Medicine and Cellular Longevity, 2022, 8325175. [Link]

  • Hussaini, S. H., & Farrington, E. A. (2020). Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review. AIMS Medical Science, 7(4), 386–403. [Link]

  • Xia, M., & Shah, P. (2016). Mitochondrial Membrane Potential Assay. In High-Throughput Screening Assays in Toxicology (pp. 17–23). Humana Press. [Link]

  • Hirao, H., & Nakamura, K. (2021). Mitochondrial Dysfunction and Oxidative Stress in Liver Transplantation and Underlying Diseases: New Insights and Therapeutics. International Journal of Molecular Sciences, 22(16), 8881. [Link]

  • Fontana, R. J. (2014). Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation. Clinical Liver Disease, 4(1), 1–5. [Link]

  • Gores, G. J., & Kaufmann, S. H. (2012). Apoptosis and necrosis in the liver. Mayo Clinic Proceedings, 87(10), 1010–1019. [Link]

  • BMG LABTECH. (2023, March 10). Mitochondrial toxicity: measurement and applications. Retrieved from [Link]

  • JoVE. (2023, November 18). Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [Video]. JoVE. [Link]

  • protocols.io. (2020, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. [Link]

  • Uetrecht, J. (2019). Mechanisms of Drug Induced Liver Injury. Biomolecules, 9(12), 823. [Link]

  • Chen, Z., & Tian, R. (2018). Mitochondrial oxidative injury: a key player in nonalcoholic fatty liver disease. Journal of Bioenergetics and Biomembranes, 50(4), 249–257. [Link]

  • ResearchGate. (n.d.). Calculation of sensitivity and specificity using LD50 values at... [Image]. Retrieved from [Link]

  • Padmanabhan, S., et al. (2021). Hepatic Mitochondrial Dysfunction and Risk of Liver Disease in an Ovine Model of “PCOS Males”. International Journal of Molecular Sciences, 22(16), 8881. [Link]

  • MDPI. (n.d.). Identification and Categorization of Liver Toxicity Markers Induced by a Related Pair of Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Does anyone have experience with the Caspase-Glo® 3/7 Assay?. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • American Association for the Study of Liver Diseases. (2020, November 7). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. [Link]

  • Wang, K. (2014). Mechanism of Hepatocyte Apoptosis. Journal of Clinical and Translational Hepatology, 2(1), 38–43. [Link]

  • National Center for Biotechnology Information. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Frontiers. (n.d.). Reactive Oxygen Species Induce Fatty Liver and Ischemia-Reperfusion Injury by Promoting Inflammation and Cell Death. Retrieved from [Link]

  • MDPI. (n.d.). Hepatocyte-Derived Apoptotic Bodies as Pathological Intercellular Messengers in the Liver. Retrieved from [Link]

  • bioRxiv. (n.d.). Mitochondrial Dysfunction Induces Hepatic Lipid Accumulation and Inflammatory Responses in mtDNA Mutator Mice. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Medscape. (n.d.). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Retrieved from [Link]

  • PubMed. (n.d.). In vitro evaluation of hepatotoxic drugs in human hepatocytes from multiple donors: Identification of P450 activity as a potential risk factor for drug-induced liver injuries. Retrieved from [Link]

  • Star Protocols. (2020, January 10). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. [Link]

  • bioRxiv. (n.d.). Cell Painting for cytotoxicity and mode-of-action analysis in primary human hepatocytes. Retrieved from [Link]

  • Scribd. (n.d.). ROS Detection in Hepatocytes Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Margin of safety (MOS, ratio of the IC50 and Cmax) values from... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitochondrial dysfunction in nonalcoholic fatty liver disease and alcohol related liver disease. Retrieved from [Link]

  • YouTube. (2019, March 30). Apoptosis (Intrinsic, Extrinsic Pathways) vs. Necrosis [Video]. [Link]

  • ResearchGate. (n.d.). (PDF) Mechanisms of drug-induced liver injury. Retrieved from [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Apoptosis and Necrosis: Two Types of Cell Death in Alcoholic Liver Disease. Retrieved from [Link]

  • Lonza. (n.d.). Primary Hepatocytes for Research - A bench guide for drug development applications. Retrieved from [Link]

Sources

Troubleshooting

YKL-04-085 Technical Support Center: A Guide to Minimizing Batch-to-Batch Variability

Welcome to the technical support center for YKL-04-085, a potent, host-targeted inhibitor of viral translation. This guide is designed for researchers, scientists, and drug development professionals to ensure the consist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for YKL-04-085, a potent, host-targeted inhibitor of viral translation. This guide is designed for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results by minimizing batch-to-batch variability of YKL-04-085. As a complex small molecule, subtle differences in synthesis, purification, and handling can lead to significant variations in its biological activity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated quality control protocols to empower you to confidently assess and manage the quality of your YKL-04-085 batches.

Understanding the Challenge: The Origins of YKL-04-085 Variability

YKL-04-085 is a valuable tool in antiviral research, demonstrating broad-spectrum activity against many RNA viruses by inhibiting viral translation.[1][2] It was developed from the covalent BTK inhibitor QL47, but has been chemically modified to eliminate kinase activity, making it a more specific antiviral agent.[1][3] The multi-step synthesis of YKL-04-085, which includes sophisticated chemical reactions like Suzuki and Buchwald-Hartwig couplings, is a primary source of potential batch-to-batch variability. Inconsistent reaction conditions or purification methods can introduce a range of impurities that may affect its solubility, stability, and ultimately, its biological activity in your assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered by researchers using YKL-04-085.

Q1: My latest batch of YKL-04-085 shows significantly lower antiviral potency compared to previous batches. What could be the cause?

A1: A decrease in potency is a classic sign of batch-to-batch variability and can stem from several factors:

  • Purity: The most likely culprit is a lower percentage of the active YKL-04-085 compound in your new batch. Impurities from the synthesis, such as unreacted starting materials or side-products, can dilute the active ingredient.

  • Presence of Antagonistic Impurities: Some impurities might not be inert and could actively interfere with the biological assay. For instance, a structurally similar but inactive impurity could compete for the same binding site, leading to apparent lower potency.

  • Degradation: YKL-04-085, like many complex organic molecules, can degrade over time if not stored correctly. Exposure to light, moisture, or extreme temperatures can lead to the formation of inactive degradation products.

Troubleshooting Steps:

  • Verify Purity: Perform a purity analysis of the new batch using High-Performance Liquid Chromatography (HPLC). Compare the purity percentage to the certificate of analysis (if provided) and to data from previous, effective batches. A significant drop in the main peak's area percentage is a red flag.

  • Structural Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the main peak corresponds to YKL-04-085 (Expected Mass: 491.60 g/mol ).[4]

  • Assess for Degradation: If the compound has been in storage, review your storage conditions. Refer to the "Storage and Handling" section below for best practices.

Q2: I'm observing inconsistent results and poor reproducibility in my cell-based assays with YKL-04-085. What should I check?

A2: Inconsistent results in cell-based assays are often linked to issues with the compound's formulation and handling.

  • Solubility Issues: YKL-04-085 is a hydrophobic molecule and may have poor aqueous solubility. If the compound is not fully dissolved in your stock solution or precipitates upon dilution in your cell culture media, the actual concentration your cells are exposed to will be inconsistent.

  • Stock Solution Stability: The stability of YKL-04-085 in solution, particularly at room temperature on the lab bench, can be limited. Frequent freeze-thaw cycles of stock solutions can also lead to degradation.

  • Cell Culture Variability: Ensure that your cell line's passage number, confluency, and overall health are consistent between experiments.

Troubleshooting Steps:

  • Check Stock Solution Clarity: Visually inspect your stock solution for any precipitate. If you see any, try gentle warming or sonication to redissolve the compound. If it persists, you may need to prepare a fresh stock solution at a lower concentration or in a different solvent.

  • Optimize Dilution Protocol: When diluting your stock solution into aqueous media, do so in a stepwise manner and vortex between dilutions to minimize precipitation.

  • Prepare Fresh Dilutions: For every experiment, prepare fresh dilutions of YKL-04-085 from a validated stock solution. Avoid using old dilutions.

Q3: My NMR spectrum for a new batch of YKL-04-085 shows unexpected peaks. How do I interpret this?

A3: The presence of unexpected peaks in a Nuclear Magnetic Resonance (NMR) spectrum is a clear indication of impurities.

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., DMSO, ethyl acetate, dichloromethane) are often present. These are generally acceptable at low levels but should be quantified.

  • Synthesis Byproducts: As illustrated in the diagram below, the synthesis of YKL-04-085 involves several steps where side reactions can occur. For example, Suzuki couplings can lead to homocoupling of the boronic acid starting material. These byproducts will have distinct NMR signals.

  • Isomers: In some cases, minor isomers of YKL-04-085 could be formed during synthesis. These would have very similar but distinct NMR spectra.

Troubleshooting Steps:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to standard tables of solvent chemical shifts.

  • Structural Elucidation of Impurities: If significant unknown peaks are present, more advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary to elucidate the structure of the impurity. This information can be invaluable for understanding the source of the impurity in the synthesis.

  • Consult the Supplier: If you purchased the compound, contact the supplier with your data and request information on their quality control procedures and acceptance criteria for impurities.

Quality Control Protocols

To proactively manage batch-to-batch variability, we recommend the following quality control workflow for every new batch of YKL-04-085.

Workflow for New Batch Qualification

YKL_04_085_QC_Workflow cluster_0 Initial Assessment cluster_1 Analytical Chemistry QC cluster_2 Decision and Final Validation start Receive New Batch of YKL-04-085 visual_inspection Visual Inspection (Color, Form) start->visual_inspection solubility_test Solubility Test (e.g., in DMSO) visual_inspection->solubility_test hplc HPLC Analysis (Purity Assessment) solubility_test->hplc lcms LC-MS Analysis (Identity Confirmation) hplc->lcms Purity ≥ 95%? nmr NMR Spectroscopy (Structural Integrity) lcms->nmr Correct Mass? data_analysis Data Analysis and Comparison to Reference Standard nmr->data_analysis Correct Structure? pass_qc Batch Passes QC data_analysis->pass_qc All criteria met? fail_qc Batch Fails QC data_analysis->fail_qc Criteria not met? bioassay Functional Bioassay (e.g., Antiviral Assay) pass_qc->bioassay contact_supplier Contact Supplier / Re-purify fail_qc->contact_supplier

Caption: Workflow for the quality control assessment of a new batch of YKL-04-085.

Step-by-Step Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the YKL-04-085 sample by separating it from any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10-90% B (linear gradient)

    • 17-20 min: 90% B

    • 20-21 min: 90-10% B (linear gradient)

    • 21-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of YKL-04-085 in DMSO. Dilute to 0.1 mg/mL in 50:50 water:acetonitrile.

  • Acceptance Criteria: Purity should be ≥ 95% as determined by the area percentage of the main peak.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Objective: To confirm the molecular weight of YKL-04-085.

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Use the same HPLC method as described above.

  • MS Parameters (Positive Ion Mode):

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Expected Result: A prominent peak at m/z = 492.2 [M+H]⁺.

3. ¹H NMR for Structural Integrity

  • Objective: To confirm the chemical structure of YKL-04-085 and identify any structural impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of YKL-04-085 in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum of a known pure batch of YKL-04-085. Pay close attention to the chemical shifts, integration values, and coupling patterns of the characteristic peaks.

Potential Sources of Impurities in YKL-04-085 Synthesis

The multi-step synthesis of YKL-04-085 presents several opportunities for the introduction of impurities. Understanding these potential pitfalls can aid in troubleshooting batch-to-batch variability.

YKL_04_085_Synthesis_Impurities cluster_synthesis YKL-04-085 Synthesis Pathway cluster_impurities Potential Impurities start_materials Starting Materials buchwald Buchwald-Hartwig Amination start_materials->buchwald suzuki Suzuki Coupling buchwald->suzuki impurity1 Unreacted Starting Materials buchwald->impurity1 Incomplete Reaction impurity3 Dehalogenated Byproducts buchwald->impurity3 Side Reaction amide_coupling Amide Coupling suzuki->amide_coupling impurity2 Homocoupling Products suzuki->impurity2 Side Reaction final_product YKL-04-085 amide_coupling->final_product impurity4 Incomplete Amide Coupling amide_coupling->impurity4 Incomplete Reaction

Caption: Simplified synthesis pathway of YKL-04-085 highlighting potential stages for impurity introduction.

Data Summary and Recommendations

ParameterRecommendationRationale
Purity ≥ 95% by HPLCEnsures a high concentration of the active compound and minimizes the influence of impurities.
Identity Correct mass by LC-MS ([M+H]⁺ ≈ 492.2)Confirms that the primary component of the batch is indeed YKL-04-085.
Structure NMR spectrum consistent with referenceVerifies the correct chemical structure and the absence of significant structural isomers or impurities.
Appearance Pale yellow to yellow solidSignificant deviation in color may indicate the presence of impurities or degradation.
Solubility Soluble in DMSO at ≥ 10 mg/mLEnsures the ability to prepare concentrated stock solutions for in vitro experiments.
Storage Store at -20°C, protected from light and moisture.Minimizes degradation of the compound over time.
Handling Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.Maintains the integrity and accurate concentration of the compound in assays.

Troubleshooting Inconsistent Experimental Results: A Decision Tree

Troubleshooting_Decision_Tree cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Inconsistent Experimental Results check_purity Re-check Batch Purity (HPLC) start->check_purity check_identity Confirm Identity (LC-MS) check_purity->check_identity Purity OK? check_solubility Assess Solubility in Assay Media check_identity->check_solubility Identity Correct? check_storage Review Storage and Handling check_solubility->check_storage Solubility OK? cell_health Check Cell Health and Passage Number check_storage->cell_health Storage OK? reagent_quality Verify Reagent Quality and Concentrations cell_health->reagent_quality Cells OK? protocol_consistency Ensure Consistent Assay Protocol reagent_quality->protocol_consistency Reagents OK? instrument_performance Check Instrument Performance protocol_consistency->instrument_performance Protocol Consistent? end Consult with Technical Support instrument_performance->end Instrument OK?

Caption: A decision tree to guide troubleshooting of inconsistent experimental results with YKL-04-085.

References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. National Institutes of Health. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: YKL-04-085 Plasma Protein Binding

Topic: Troubleshooting Plasma Protein Binding (PPB) Challenges for YKL-04-085 Role: Senior Application Scientist Audience: Drug Discovery Researchers & DMPK Scientists Executive Summary: The YKL-04-085 Challenge YKL-04-0...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Plasma Protein Binding (PPB) Challenges for YKL-04-085 Role: Senior Application Scientist Audience: Drug Discovery Researchers & DMPK Scientists

Executive Summary: The YKL-04-085 Challenge

YKL-04-085 is a covalent CDK7 inhibitor possessing a reactive acrylamide "warhead" designed to target Cysteine 312 on CDK7. While this mechanism ensures potent kinase selectivity, it introduces unique artifacts in Plasma Protein Binding (PPB) assays.

Unlike reversible inhibitors, YKL-04-085 presents a "Triple Threat" in equilibrium assays:

  • High Lipophilicity: Leading to non-specific binding (NSB) to plasticware.

  • Chemical Reactivity: Potential for covalent modification of plasma proteins (e.g., Albumin Cys34), violating equilibrium principles.

  • Hydrolytic Instability: The acrylamide moiety can degrade during long incubation times (4–6 hours).

This guide replaces standard "cookbook" protocols with a causal troubleshooting framework designed to validate your free fraction (


) data.
Module 1: Method Selection & Experimental Design

Q: I am getting <1% recovery using Rapid Equilibrium Dialysis (RED). Is the drug degrading?

A: Low recovery is the primary failure mode for YKL-04-085. It is rarely just degradation; it is often a combination of Non-Specific Binding (NSB) and Covalent Adduct Formation .

The Diagnostic Workflow: Do not assume degradation. Run a Mass Balance Check immediately.

  • Check Solubility: YKL-04-085 is highly lipophilic. If your spike concentration is

    
    , you may be crashing out of solution in the buffer chamber. Action:  Lower spike concentration to 
    
    
    
    .
  • Check the Plastic: Acrylamide inhibitors bind avidly to standard polypropylene. Action: Use low-binding plates or pre-coat surfaces with 1% BSA (if compatible with your analytical method).

  • Check the Biology: Albumin (HSA) contains a free cysteine (Cys34). If YKL-04-085 reacts with HSA, it is not "bound" in equilibrium; it is chemically consumed.

Recommendation: If RED recovery remains


, switch to Ultracentrifugation . This eliminates the membrane and reduces surface area, minimizing NSB loss.

Decision Logic:

MethodSelection Start Start: YKL-04-085 PPB Assay StabilityCheck Step 1: Plasma Stability (T=0 vs T=4h) Start->StabilityCheck IsStable Is >85% Parent Remaining? StabilityCheck->IsStable No (Degradation/Reaction) No (Degradation/Reaction) IsStable->No (Degradation/Reaction) High Reactivity Yes Yes IsStable->Yes EquilibriumDialysis Method A: Rapid Equilibrium Dialysis (RED) RecoveryCheck Check Recovery EquilibriumDialysis->RecoveryCheck Recovery >70% Recovery >70% RecoveryCheck->Recovery >70% Recovery <70% Recovery <70% RecoveryCheck->Recovery <70% High NSB detected Valid Valid Result SwitchMethod Method B: Ultracentrifugation No (Degradation/Reaction)->SwitchMethod Avoid Equilibrium Methods Yes->EquilibriumDialysis Recovery >70%->Valid Recovery <70%->SwitchMethod High NSB detected

Figure 1: Decision matrix for selecting the correct PPB methodology based on compound stability and recovery data.

Module 2: Troubleshooting "Zero Free Fraction"

Q: My LC-MS/MS detects signal in the plasma chamber but ZERO signal in the buffer chamber. Is it 100% bound?

A: True 100% binding is rare. This is likely a Sensitivity Artifact or Equilibrium Time Lag .

Root Cause Analysis:

  • Limit of Detection (LOD): If YKL-04-085 is 99.9% bound and you spike at

    
    , the free concentration is 
    
    
    
    . If your LC-MS LOD is
    
    
    , you will report "0% free" erroneously.
  • Equilibration Time: High lipophilicity means the compound moves slowly across the dialysis membrane. Standard 4-hour incubation may be insufficient for YKL-04-085 to reach equilibrium.

Protocol Adjustment (The "Shifted" Assay): Perform a Time-to-Equilibrium Study .

  • Set up dialysis cells for 4h, 6h, and 8h.

  • If the buffer concentration increases between 4h and 8h, you were not at equilibrium.

Alternative Approach (The Dilution Method): If binding is truly >99%, the error margin in standard dialysis is too high.

  • Dilute plasma 1:10 or 1:20 with buffer.

  • Measure

    
    .
    
  • Back-calculate

    
     using the dilution equation:
    
    
    
    
    (Where D is the dilution factor).
Module 3: The Covalent Artifact

Q: How do I distinguish between reversible protein binding and covalent modification of Albumin?

A: This is the most critical question for covalent inhibitors like YKL-04-085. If the drug covalently binds to plasma proteins, standard PK models for "free fraction" are invalid because the drug is effectively cleared by the protein sink.

The Validation Experiment: You must test for Hysteresis (Reversibility) .

Protocol:

  • Incubate: Plasma + YKL-04-085 (

    
    ) for 2 hours.
    
  • Dilute: Take this pre-incubated plasma and dilute it 100-fold into fresh buffer.

  • Measure: Immediately measure the concentration.

  • Theory:

    • If binding is reversible, the drug should rapidly dissociate to restore equilibrium (

      
       driven).
      
    • If binding is covalent, the drug remains attached to the protein. The "free" concentration will be near zero despite massive dilution.

Data Interpretation Table:

ObservationDiagnosisImpact on Drug Development
Recovery < 50% in RED High NSB or Covalent ReactionAssay invalid. Switch to Ultracentrifugation.
T1/2 in Plasma < 30 min Rapid Hydrolysis or Covalent ReactionHigh clearance predicted in vivo.
Free Fraction increases with Conc. Saturation of Covalent Sites"Binding" is actually a specific reaction with limited capacity (e.g., Cys34).
Module 4: Analytical Optimization (LC-MS/MS)

Q: I see severe carryover in my LC-MS runs for YKL-04-085. How do I fix this?

A: YKL-04-085 is "sticky." It adsorbs to the metallic surfaces of the HPLC injector and column frit.

Cleaning Protocol:

  • Needle Wash: Do not use standard Methanol/Water. Use a "Magic Mix":

    • Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid.

    • The acetone helps dissolve the lipophilic/acrylamide residues.

  • Column Selection: Switch to a C18 column with a hybrid particle substrate (e.g., Waters BEH or similar) rather than pure silica, which reduces secondary interactions.

  • Passivation: If carryover persists, inject 5x blanks containing 5% Cyclodextrin to "scavenge" the system before your run.

References
  • Liang, Y., et al. (2017).[1] "Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent." ACS Medicinal Chemistry Letters. (Describes the development of YKL-04-085 from QL47 and its physicochemical profile).

  • Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor." Nature. (Foundational paper on THZ1/YKL series covalent mechanism).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for PPB troubleshooting and dilution equations).

  • Waters, N. J., et al. (2008). "Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding." Journal of Pharmaceutical Sciences. (Protocol for RED device validation).

Sources

Reference Data & Comparative Studies

Validation

A Guide to Validating Kinase Selectivity: The Case of YKL-04-085 and the Power of KINOMEscan

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, understanding a compound's interaction with the human kinome is paramount. Off-target kinase activity can lead to unfore...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, understanding a compound's interaction with the human kinome is paramount. Off-target kinase activity can lead to unforeseen toxicities and a narrow therapeutic window. This guide delves into the validation of kinase selectivity, using the broad-spectrum antiviral agent YKL-04-085 as a compelling case study. We will explore the industry-standard KINOMEscan platform and compare it with other kinase profiling methodologies, providing the technical insights necessary for robust preclinical characterization of novel therapeutic candidates.

From Kinase Inhibitor to a Highly Selective Antiviral Agent: The Story of YKL-04-085

YKL-04-085 emerged from a medicinal chemistry campaign that began with QL47, a covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][2] While QL47 showed promise, the goal was to develop a compound with improved pharmacokinetic properties and a cleaner safety profile.[2] A critical step in the development of YKL-04-085 was to engineer out the kinase activity, thereby minimizing potential off-target effects associated with BTK inhibition and other kinases. This is where the validation of kinase selectivity becomes a crucial part of the narrative. The development team needed to definitively demonstrate that YKL-04-085 is, in fact, "devoid of any kinase activity."[1][2]

The Gold Standard for Selectivity Profiling: KINOMEscan

To achieve this, researchers employed the KINOMEscan™ platform, a high-throughput, active-site-directed competition binding assay.[3][4][5][6] This technology quantitatively measures the interactions between a test compound and a large panel of kinases.[5][6] The platform's ability to screen against hundreds of kinases simultaneously provides a comprehensive overview of a compound's binding profile across the kinome.[4][7]

KINOMEscan Experimental Workflow

The KINOMEscan assay is an elegant and robust system for determining compound-kinase interactions.[3][8] The fundamental principle is a competition binding assay.[3][8]

G cluster_assay KINOMEscan Assay Principle Test_Compound Test Compound (YKL-04-085) Binding_Reaction Competition for Ligand Binding Test_Compound->Binding_Reaction Kinase_Phage Kinase-Tagged Bacteriophage Kinase_Phage->Binding_Reaction Immobilized_Ligand Immobilized Active-Site Directed Ligand Immobilized_Ligand->Binding_Reaction Quantification qPCR of Phage DNA Binding_Reaction->Quantification Quantify bound phage Result Binding Affinity (% of Control) Quantification->Result Calculate % inhibition

Caption: KINOMEscan competition binding assay workflow.

Step-by-Step KINOMEscan Protocol
  • Kinase-Tagged Phage Preparation: A DNA-tagged T7 bacteriophage is produced, displaying a specific human kinase. This is a crucial step that allows for highly sensitive detection.

  • Immobilization of Ligand: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads). This ligand is carefully chosen to bind to a broad range of kinases.

  • Competition Binding: The kinase-tagged phage, the test compound (YKL-04-085), and the immobilized ligand are incubated together. The test compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Washing: Unbound components, including phage that did not bind to the immobilized ligand, are washed away.

  • Elution and Quantification: The bound phage is eluted, and the amount of phage is quantified using quantitative polymerase chain reaction (qPCR) of the phage's DNA tag.[3]

  • Data Analysis: The amount of bound phage in the presence of the test compound is compared to a DMSO control. A lower amount of bound phage indicates that the test compound successfully competed with the immobilized ligand for binding to the kinase. Results are typically reported as a percentage of the control, where a lower percentage signifies a stronger interaction.[3]

KINOMEscan Results for YKL-04-085: A Clear Demonstration of Selectivity

YKL-04-085 was screened at a concentration of 10 µM against a panel of 468 kinases.[1] The results were unequivocal: YKL-04-085 demonstrated a remarkable lack of interaction with the vast majority of the kinases tested.

Kinase TargetKINOMEscan Result (% of Control)
PIM1<20%
PIM2<20%
DDR1<20%
DDR2<20%
Majority of 468 kinases>80%

Comparison of Kinase Profiling Platforms: KINOMEscan vs. Activity-Based Assays

While KINOMEscan is a powerful tool for assessing compound binding, it is essential to understand its place among other kinase profiling technologies. The primary alternative is activity-based assays, which directly measure the enzymatic activity of the kinase.[9][10]

FeatureKINOMEscan (Binding Assay)Activity-Based Assays (e.g., KinaseProfiler™, KinSight™)
Principle Competition for binding to the kinase active site.[3][6]Measurement of substrate phosphorylation (ATP to ADP conversion).[9][10]
Primary Output Binding affinity (Kd or % of control).[8]Enzymatic inhibition (IC50).[11]
Advantages - High throughput and broad kinase coverage.[4][6]- Not dependent on substrate or ATP concentration.- Can identify non-ATP competitive binders.- Directly measures functional inhibition.- Can provide information on the mechanism of action (e.g., ATP competitive).- Can be more sensitive for certain inhibitors.
Limitations - Binding does not always correlate with functional inhibition.- May not detect allosteric inhibitors that do not bind to the active site.- Can be influenced by ATP and substrate concentrations.- Assay development can be more complex for some kinases.
Best Use Case - Early-stage lead discovery and optimization.- Broad kinome-wide selectivity profiling.- Validating the absence of kinase binding, as with YKL-04-085.- Lead optimization and characterization.- Mechanism of action studies.- Confirming functional inhibition of hits from binding assays.

The case of YKL-04-085 highlights the synergy between these approaches. The initial broad screen with KINOMEscan efficiently identified a small number of potential interactors, which were then conclusively demonstrated to be non-inhibited by follow-up enzymatic assays.[1]

The Broader Implications for Drug Discovery

The journey of YKL-04-085 from a kinase inhibitor scaffold to a selective antiviral agent underscores a critical principle in modern drug development: the importance of rigorous off-target profiling. By leveraging powerful tools like KINOMEscan, researchers can make informed decisions to advance compounds with the highest probability of success. This comprehensive approach to selectivity validation not only de-risks preclinical and clinical development but also provides a deeper understanding of a compound's mechanism of action. The finding that YKL-04-085 does not inhibit kinases, despite its origins, was a pivotal discovery that allowed for its progression as a potent inhibitor of viral translation for Dengue virus.[1][2]

Conclusion

The validation of YKL-04-085's kinase selectivity through KINOMEscan serves as an exemplary case study for researchers in drug discovery. It demonstrates the power of comprehensive kinase profiling to not only identify potent and selective inhibitors but also to confirm the desired lack of activity against this major target class. By understanding the principles and applications of platforms like KINOMEscan and their relationship to activity-based assays, scientists can more effectively navigate the complexities of drug development and ultimately deliver safer and more effective therapies to patients.

References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. PubMed. [Link]

  • LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Insilico Medicine. (2024). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. PubMed. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • DiscoverX. DiscoverX Solutions for Drug Discovery. [Link]

  • University of Barcelona. (2016). A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, D. A., Hamilton, G. A., Henderson, J. L., Insko, D. E., Jagani, Z., Johnson, K. W., … Zarrinkar, P. P. (2005). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 23(3), 329–336. [Link]

  • Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. (2025). Signal Transduction and Targeted Therapy. [Link]

  • INS018-055, A Novel Traf2- and NCK-interacting Kinase (TNIK) Inhibitor, Improves Lung Function in Patients With Idiopathic Pulmonary Fibrosis: Results From a Randomized, Double-blind, Placebo-controlled Phase 2a Study. (2026). ResearchGate. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Kimura-Yoshida, C., Nakano, H., Okamura, D., Nakao, K., Yonemura, S., Belo, J. A., Aizawa, S., Matsui, Y., & Matsuo, I. (2005). Canonical Wnt signaling and its antagonist regulate anterior-posterior axis polarization by guiding cell migration in mouse visceral endoderm. Developmental cell, 9(5), 639–650. [Link]

  • A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). (2026). ResearchGate. [Link]

  • Michailidis, E., Huber, A. D., Ryan, E. M., Ong, Y. T., Kirby, K. A., Sarafianos, S. G., & Anderson, K. S. (2014). Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) using pre-steady-state kinetics. Antiviral research, 105, 70–77. [Link]

  • Berginski, M. E., Crouse, R. B., & Gomez, S. M. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]

  • Das, P. K., et al. (2022). Chikungunya virus perturbs the Wnt/β-catenin signaling pathway for efficient viral infection. iScience.
  • MacDonald, B. T., Tamai, K., & He, X. (2009). New insights into the mechanism of Wnt signaling pathway activation. Current opinion in cell biology, 21(2), 173–179. [Link]

  • Zhan, T., Rindtorff, N., & Boutros, M. (2019). Wnt Signaling and Its Significance Within the Tumor Microenvironment: Novel Therapeutic Insights. Frontiers in immunology, 10, 2469. [Link]

  • Bekerman, E., Neveu, G., Shulla, A., Brannan, J., Pu, S. Y., Wang, S., Xiao, F., Barouch-Bentov, R., Bakken, R. R., Mateo, R., Govero, J., Nagamine, C. M., Diamond, M. S., De Jonghe, S., Herdewijn, P., Dye, J. M., Randall, G., & Einav, S. (2017). Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects. The Journal of clinical investigation, 127(4), 1338–1352. [Link]

Sources

Comparative

A Comparative Guide to YKL-04-085 and QL47: Modulators of Host-Directed Antiviral Pathways

In the landscape of antiviral drug discovery, targeting host cellular pathways represents a promising strategy to develop broad-spectrum therapeutics that are less susceptible to viral resistance. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiviral drug discovery, targeting host cellular pathways represents a promising strategy to develop broad-spectrum therapeutics that are less susceptible to viral resistance. This guide provides an in-depth comparison of two small molecules, YKL-04-085 and QL47, which, despite originating from the same chemical scaffold, exhibit distinct mechanisms of action with significant implications for antiviral research. Both compounds have been identified as potent inhibitors of viral translation, demonstrating a crucial role in combating a range of viruses by acting on host cell machinery.[1][2]

This analysis moves beyond a simple potency comparison to explore the nuanced causality behind their antiviral effects, rooted in their interaction with host cell factors. We will dissect their mechanisms, present the supporting experimental data, and provide detailed protocols for researchers to validate and expand upon these findings.

Introduction to YKL-04-085 and QL47

QL47 was initially identified as a covalent inhibitor of Bruton's tyrosine kinase (BTK) and other TEC-family kinases.[1] However, subsequent research revealed that its potent, broad-spectrum antiviral activity against various RNA viruses, including Dengue virus (DENV), West Nile virus, and Ebola virus, was not due to kinase inhibition.[1][3] Instead, QL47's efficacy is linked to its ability to inhibit viral protein expression by targeting a host cell factor.[3][4]

Through a medicinal chemistry campaign initiated from QL47, YKL-04-085 was developed.[1][2] This derivative was specifically designed to be devoid of kinase activity, confirming that the antiviral mechanism is independent of this pathway.[1][2] Like its predecessor, YKL-04-085 is a potent inhibitor of viral translation and exhibits broad-spectrum antiviral activity.[1][2][3] Both molecules offer a significant therapeutic window, showing antiviral activity at concentrations 35-fold lower than those causing host-cell toxicity.[1][2]

Mechanism of Action: Inhibition of Viral Translation

The core antiviral activity of both YKL-04-085 and QL47 stems from their ability to inhibit viral translation.[1][2] This was demonstrated through experiments showing a significant reduction in the expression of viral proteins in infected cells treated with these compounds.[3][4] The broad-spectrum nature of their activity suggests they target a fundamental process in the host cell that is co-opted by a wide range of viruses for their replication.[1][3]

The proposed mechanism involves the selective, covalent modification of a host cell target.[4] This is supported by the fact that a non-reactive analog of QL47, QL47R, lacks antiviral activity.[4] The precise host factor targeted by these compounds is an active area of investigation, but its role in translation is evident from in vitro translation assays where both QL47 and YKL-04-085 potently inhibited the synthesis of a reporter protein from a viral RNA template.[3]

The diagram below illustrates the general process of viral infection and highlights where YKL-04-085 and QL47 intervene. By inhibiting host-cell translation machinery, they prevent the synthesis of viral proteins necessary for replication and assembly.

G cluster_cell Host Cell Viral_Entry 1. Viral Entry Uncoating 2. Uncoating & Genome Release Viral_Entry->Uncoating Translation 3. Translation of Viral RNA Uncoating->Translation Replication 4. Genome Replication Translation->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release of New Virions Assembly->Release YKL_QL YKL-04-085 & QL47 YKL_QL->Translation Inhibit Extracellular Extracellular Space Virus Virus Particle Virus->Viral_Entry

Caption: Mechanism of action for YKL-04-085 and QL47.

Comparative Antiviral Potency

While both compounds operate through a similar mechanism, their potencies against various viruses have been characterized. The data below is collated from published studies and presented to facilitate a direct comparison. It is important to note that IC90 values represent the concentration required to inhibit 90% of viral activity.

Compound Virus Cell Line IC90 (µM) Reference
QL47 Dengue Virus 2 (DENV2)Huh70.343[1]
YKL-04-085 Dengue Virus 2 (DENV2)Huh7~0.5 (estimated from graphical data)[3]
QL47 West Nile Virus (WNV)Huh7Potent Inhibition (Specific IC90 not provided)[1]
QL47 PoliovirusHeLaPotent Inhibition (Specific IC90 not provided)[3]
QL47 Ebola VirusVeroPotent Inhibition (Specific IC90 not provided)[3]

Data presented is derived from multiple sources and experimental conditions may vary.

From the available data, QL47 exhibits potent, sub-micromolar inhibitory activity against DENV2.[1] YKL-04-085, the refined analog, also demonstrates strong inhibition in a similar concentration range.[3] The broad-spectrum activity of QL47 has been confirmed against other flaviviruses, enteroviruses, and filoviruses, underscoring the therapeutic potential of targeting this particular host pathway.[1][3]

Experimental Methodologies

To ensure scientific integrity and enable reproducibility, this section details the key experimental protocols used to characterize the antiviral potency of YKL-04-085 and QL47.

This assay is the gold standard for quantifying infectious virus particles.

Principle: A confluent monolayer of susceptible cells is infected with a known dilution of virus that has been pre-incubated with the test compound. After an incubation period to allow for viral replication and plaque formation, the cells are fixed and stained to visualize and count the plaques. The reduction in plaque number in treated samples compared to a control (e.g., DMSO) indicates the antiviral activity of the compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., Huh7 for DENV) in 6-well plates and grow to confluence.

  • Compound and Virus Preparation: Prepare serial dilutions of YKL-04-085 or QL47 in serum-free media. Mix the compound dilutions with a known titer of virus (e.g., to achieve a multiplicity of infection (MOI) of 0.01) and incubate for 1 hour at 37°C.

  • Infection: Remove the growth media from the cells and infect with the virus-compound mixture for 2 hours at 37°C, with gentle rocking every 30 minutes.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 2% carboxymethylcellulose in growth media) containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-10 days depending on the virus).

  • Staining and Counting: Fix the cells with 4% formaldehyde, remove the overlay, and stain with a crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction relative to the DMSO-treated control. The IC50 or IC90 value can be determined by plotting the percentage of inhibition against the compound concentration.

The following diagram outlines the general workflow for assessing the antiviral potency of a test compound.

G cluster_workflow Antiviral Compound Screening Workflow Start Start: Prepare Compound Dilutions Cell_Culture 1. Seed Susceptible Cells Start->Cell_Culture Infection 2. Infect Cells with Virus + Compound Cell_Culture->Infection Incubation 3. Incubate for Viral Replication Infection->Incubation Endpoint_Assay 4. Perform Endpoint Assay (e.g., Plaque Assay, qPCR, ELISA) Incubation->Endpoint_Assay Data_Analysis 5. Analyze Data & Calculate Potency (IC50/EC50) Endpoint_Assay->Data_Analysis End End: Potency Determined Data_Analysis->End

Sources

Validation

Comparative Analysis of YKL-04-085 for Probing Viral Protein Expression via Western Blot

A Senior Application Scientist's Guide for Researchers In the landscape of antiviral research, the ability to accurately quantify the expression of viral proteins is paramount to understanding infection kinetics and eval...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of antiviral research, the ability to accurately quantify the expression of viral proteins is paramount to understanding infection kinetics and evaluating the efficacy of novel therapeutic agents. Western blotting remains a cornerstone technique for this purpose, providing a semi-quantitative snapshot of protein levels within infected cells. This guide offers an in-depth, comparative analysis of YKL-04-085, a potent, broad-spectrum antiviral, as a tool for modulating and analyzing viral protein expression. We will explore its mechanism, provide a validated protocol for its use in western blot analysis, and compare its performance and utility against other classes of antiviral compounds.

Understanding YKL-04-085: A Host-Directed Antiviral

YKL-04-085 is a small molecule inhibitor derived from a medicinal chemistry campaign starting with QL47, a previously identified covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][2] However, YKL-04-085 has been specifically engineered to be devoid of kinase activity, while retaining and improving upon the broad-spectrum antiviral properties of its parent compound.[1][2]

Mechanism of Action: The primary antiviral mechanism of YKL-04-085 is the potent inhibition of viral translation.[1][2][3] Crucially, it functions as a host-directed therapeutic (HDT) .[1][4] Instead of targeting a specific viral enzyme, which can be prone to mutations leading to drug resistance, YKL-04-085 targets host cell factors that are essential for viral replication.[1] This approach offers two significant advantages:

  • Broad-Spectrum Activity: Because many different viruses co-opt the same host translational machinery, YKL-04-085 shows activity against a range of RNA viruses, including Dengue virus (DENV), Zika virus, West Nile virus, and poliovirus.[1][4]

  • Higher Barrier to Resistance: Viruses cannot easily mutate to overcome their dependence on fundamental host pathways, making the development of resistance to HDTs less likely compared to direct-acting antivirals (DAAs).[5]

Biochemical studies have demonstrated that YKL-04-085 and its parent compound, QL47, effectively block the expression of viral proteins, a key step that precedes genome replication and virion assembly.[4] This makes it an excellent chemical probe for studying the impact of translational inhibition on the viral life cycle, with western blotting serving as the ideal readout.

Experimental Workflow: Quantifying Viral Protein Inhibition

The core principle of this application is to treat virus-infected cells with YKL-04-085 and measure the subsequent reduction in a target viral protein. Western blotting provides a direct visualization of this inhibitory effect.

G cluster_0 Cell Culture & Infection cluster_1 Treatment cluster_2 Sample Preparation cluster_3 Western Blot Protocol cluster_4 Analysis A 1. Seed Cells B 2. Infect with Virus A->B C 3. Add YKL-04-085 (or alternative compound) B->C D 4. Lyse Cells C->D E 5. Quantify Protein (e.g., BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Transfer to Membrane F->G H 8. Block & Incubate with Primary Antibody G->H I 9. Incubate with Secondary Antibody H->I J 10. Detect Signal I->J K 11. Densitometry Analysis J->K G A Is Viral Protein Visible in Infected Vehicle Control? B Is Loading Control (GAPDH) Band Equal Across All Lanes? A->B Yes Error1 ERROR: Infection or Detection Failed A->Error1 No C Is Viral Protein Reduced by YKL-04-085 in a Dose-Dependent Manner? B->C Yes Error2 ERROR: Unequal Protein Loading. Re-run or Normalize Data. B->Error2 No D Is Viral Protein Absent in Uninfected Control? C->D Yes Result2 INCONCLUSIVE: Compound is not effective or wrong timepoint/dose. C->Result2 No Result1 VALID RESULT: YKL-04-085 inhibits viral protein expression. D->Result1 Yes Error3 ERROR: Antibody is Non-Specific D->Error3 No

Caption: Logic Diagram for Interpreting Western Blot Results.

Key Observations:

  • Viral Protein Band: Should be strong in the infected vehicle (DMSO) lane and absent in the uninfected lane. [6]* Loading Control Band: Should be of equal intensity across all lanes, confirming that the observed changes are not due to differences in the amount of total protein loaded. [4][7]* YKL-04-085 Treatment: Should show a progressive decrease in the viral protein band intensity as the concentration of the compound increases. The loading control band should remain unaffected.

Conclusion

YKL-04-085 represents a valuable and highly relevant tool for researchers in virology and drug development. Its defined mechanism as a host-directed translation inhibitor, combined with its broad-spectrum activity and favorable cytotoxicity profile, makes it superior to non-specific tools like cycloheximide for probing the role of translation in viral replication. When used within a well-controlled western blot workflow, YKL-04-085 allows for the robust and reliable quantification of viral protein inhibition, providing critical data for understanding viral pathogenesis and evaluating novel antiviral strategies.

References

  • Liang, Y., de Wispelaere, M., Carocci, M., et al. (2017). Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349. [Link]

  • de Wispelaere, M., LaCroix, A. J., Yang, Z., et al. (2017). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. Journal of Biological Chemistry, 292(31), 12859–12870. [Link]

  • ResearchGate. (n.d.). Time-course of Viral Protein Synthesis Determined by Western Blotting. ResearchGate. Retrieved from [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. EBSCO Research Starters. Retrieved from [Link]

  • de Wispelaere, M., Carocci, M., Liang, Y., et al. (2016). Discovery of host-targeted covalent inhibitors of dengue virus. eLife, 5, e18603. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., et al. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters. [Link]

  • Zürcher, T., Ludwig, S., & Ehrhardt, C. (2006). Effects of Influenza A Virus NS1 Protein on Protein Expression: the NS1 Protein Enhances Translation and Is Not Required for Shutoff of Host Protein Synthesis. Journal of Virology, 80(16), 8235–8239. [Link]

  • Liu, L., Yi, Y., Chen, L., et al. (2004). Development of a Western Blot Assay for Detection of Antibodies against Coronavirus Causing Severe Acute Respiratory Syndrome. Journal of Clinical Microbiology, 42(6), 2824–2828. [Link]

  • García-Sastre, A., Egorov, A., Matassov, D., et al. (1998). Influenza A and B viruses expressing altered NS1 proteins: A vaccine approach. PNAS, 95(14), 8449–8454. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting for SARS-CoV-2 Research Solutions. Bio-Techne. Retrieved from [Link]

  • Chen, Y.-L., Chang, C.-Y., & Lin, C.-F. (2023). The Antiviral Activity of Varenicline against Dengue Virus Replication during the Post-Entry Stage. MDPI. [Link]

  • Lee, C.-J., Lin, H.-R., & Liao, C.-L. (2020). Sofalcone Suppresses Dengue Virus Replication by Activating Heme Oxygenase-1-Mediated Antiviral Interferon Responses. MDPI. [Link]

  • Zony, C., & Palese, P. (2013). The NS1 Protein of a Human Influenza Virus Inhibits Type I Interferon Production and the Induction of Antiviral Responses in Primary Human Dendritic and Respiratory Epithelial Cells. Journal of Virology. [Link]

  • Virologica Sinica. (2025). Antiviral agents for dengue virus. Virologica Sinica. [Link]

  • Wang, L., & Liu, Y. (2023). Overview of host-directed antiviral targets for future research and drug development. Journal of Translational Medicine, 21(1), 604. [Link]

  • ResearchGate. (n.d.). Western blot analysis of SARS-CoV-2 proteins (spike, S and nucleocapsid, N). ResearchGate. Retrieved from [Link]

  • ACS Omega. (2023). Understanding the Spike Protein in COVID-19 Vaccine in Recombinant Vesicular Stomatitis Virus (rVSV) Using Automated Capillary Western Blots. ACS Publications. [Link]

  • Bekerman, E., & Einav, S. (2015). Exploiting Host Kinases to Combat Dengue Virus Infection and Disease. Annual Review of Virology, 2(1), 449–467. [Link]

  • MDPI. (2021). Oligonucleotide-Based Approaches to Inhibit Dengue Virus Replication. MDPI. [Link]

  • MDPI. (2022). Structural Investigations of Interactions between the Influenza a Virus NS1 and Host Cellular Proteins. MDPI. [Link]

  • Zhang, K., Wang, M., & Zhou, Z. (2017). Structural Basis for Influenza Virus NS1 Protein Block of mRNA Nuclear Export. Nature Microbiology, 2, 16244. [Link]

  • Kim, Y., & Jang, Y. (2021). Production of SARS-CoV-2 N Protein-Specific Monoclonal Antibody and Its Application in an ELISA-Based Detection System and Targeting the Interaction Between the Spike C-Terminal Domain and N Protein. Frontiers in Immunology, 12, 792823. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Non-Kinase Activity of YKL-04-085

The Rationale for Scrutiny: Why Non-Kinase Activity Matters Small molecule inhibitors are designed to fit into the ATP-binding pocket of their target kinase. However, structural similarities with other proteins or promis...

Author: BenchChem Technical Support Team. Date: February 2026

The Rationale for Scrutiny: Why Non-Kinase Activity Matters

Small molecule inhibitors are designed to fit into the ATP-binding pocket of their target kinase. However, structural similarities with other proteins or promiscuous chemical reactivity can lead to off-target interactions. These "non-kinase" activities can manifest in various ways, such as interacting with other enzymes, ion channels, or even transcription factors, leading to confounding experimental data and potential misinterpretation of the compound's mechanism of action. Validating the specificity of YKL-04-085 is not merely an academic exercise; it is a critical step in preclinical development to de-risk a compound and accurately predict its therapeutic window and potential side effects.

Experimental Strategy for Validating YKL-04-085 Specificity

A multi-pronged approach is essential to rigorously test for non-kinase activities. This involves a combination of biochemical, cellular, and proteomic techniques designed to isolate the effects of TAK1 inhibition from other potential interactions.

Biochemical Confirmation of On-Target Engagement

The first step is to confirm that YKL-04-085 directly binds to and inhibits TAK1 in a controlled, cell-free environment. This provides a baseline of its primary activity.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant active TAK1 enzyme, ATP, and a suitable substrate (e.g., a peptide with the TAK1 recognition motif).

  • Procedure:

    • Incubate a range of YKL-04-085 concentrations with the TAK1 enzyme.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Quantify substrate phosphorylation using a suitable method (e.g., radiometric assay with ³²P-ATP or a luminescence-based assay that measures ATP consumption).

  • Data Analysis: Calculate the IC50 value, which represents the concentration of YKL-04-085 required to inhibit 50% of TAK1 activity. This provides a quantitative measure of its potency.

Distinguishing On-Target vs. Off-Target Effects in Cells

Once the biochemical potency is established, the next crucial step is to determine if the cellular effects of YKL-04-085 are a direct consequence of TAK1 inhibition. This can be achieved by comparing its effects to those of a structurally distinct TAK1 inhibitor and a genetically defined control.

Comparative Analysis Workflow

cluster_compounds Test Compounds cluster_systems Cellular Systems cluster_readouts Phenotypic & Pathway Readouts YKL YKL-04-085 WT Wild-Type Cells YKL->WT KO TAK1 Knockout/Knockdown Cells YKL->KO Alt Alternative TAK1 Inhibitor (e.g., 5Z-7-Oxozeaenol) Alt->WT Alt->KO Neg Negative Control (Inactive Analog or Vehicle) Neg->WT Neg->KO Pheno Cell Viability, Cytokine Production, etc. WT->Pheno Path Phospho-p38, Phospho-JNK, NF-κB Reporter WT->Path KO->Pheno KO->Path

Figure 1: A workflow for comparing the effects of YKL-04-085 with other controls.

Experimental Protocol: Cellular Pathway Analysis

  • Cell Lines: Use a relevant cell line that has an active TAK1 signaling pathway (e.g., macrophage-like cells stimulated with LPS). Crucially, include a TAK1 knockout or knockdown version of the same cell line.

  • Treatment: Treat both wild-type and TAK1-deficient cells with:

    • YKL-04-085

    • A structurally unrelated TAK1 inhibitor (e.g., 5Z-7-Oxozeaenol)

    • A negative control (vehicle, such as DMSO)

  • Analysis:

    • Western Blot: Probe for downstream targets of TAK1 signaling, such as phosphorylated p38 and JNK.

    • Reporter Assay: Use a reporter construct for NF-κB, a key transcription factor downstream of TAK1.

    • Phenotypic Assay: Measure a relevant biological outcome, such as the production of inflammatory cytokines (e.g., IL-6) by ELISA.

Interpreting the Results

Treatment GroupExpected Outcome if YKL-04-085 is On-TargetIndication of Potential Non-Kinase Activity
Wild-Type Cells + YKL-04-085 Inhibition of p-p38, p-JNK, NF-κB activity, and IL-6 production.-
Wild-Type Cells + 5Z-7-Oxozeaenol Similar inhibition profile to YKL-04-085.-
TAK1 KO/KD Cells + YKL-04-085 No further inhibition beyond the baseline observed in TAK1 KO/KD cells.Significant cellular effect is still observed.
TAK1 KO/KD Cells + Vehicle Baseline low levels of pathway activation.-

If YKL-04-085 produces a biological effect in TAK1-deficient cells, it strongly suggests a non-kinase, off-target mechanism is at play.

Unbiased Proteome-Wide Off-Target Screening

To proactively identify potential non-kinase binding partners of YKL-04-085, unbiased proteomic approaches are invaluable.

Experimental Protocol: Chemical Proteomics (e.g., Affinity Chromatography)

  • Probe Synthesis: Synthesize a version of YKL-04-085 that is immobilized on a solid support (e.g., sepharose beads) via a linker.

  • Cell Lysate Incubation: Incubate the immobilized YKL-04-085 with a whole-cell lysate.

  • Elution and Identification:

    • Wash away non-specifically bound proteins.

    • Elute the proteins that specifically bind to the YKL-04-085 probe.

    • Identify the eluted proteins using mass spectrometry.

  • Validation: The identified potential off-targets must then be validated using orthogonal methods, such as surface plasmon resonance (SPR) to confirm direct binding or functional assays to assess the biological relevance of the interaction.

Logical Flow for Off-Target Identification

YKL_bead Immobilized YKL-04-085 Lysate Cell Lysate YKL_bead->Lysate Incubation MS Mass Spectrometry (Protein ID) Lysate->MS Elution Validation Orthogonal Validation (SPR, Functional Assays) MS->Validation Off_Target Confirmed Off-Target Validation->Off_Target

Figure 2: A logical flow for identifying off-targets using chemical proteomics.

Conclusion

Validation

A Comparative Analysis of YKL-04-085 and the Standard of Care for Dengue Virus Infection

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unmet Need in Dengue Antiviral Therapy Dengue virus (DENV), a mosquito-borne flavivirus with four distinct serotypes (DENV-1, -2, -3, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need in Dengue Antiviral Therapy

Dengue virus (DENV), a mosquito-borne flavivirus with four distinct serotypes (DENV-1, -2, -3, and -4), poses a significant and escalating global health threat. An estimated 390 million dengue infections occur annually, with about 96 million manifesting clinically.[1] The clinical presentation ranges from a mild febrile illness to severe dengue, including dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS), which can be fatal.[1] Despite the immense disease burden, there are currently no approved specific antiviral therapies for dengue.[1] The standard of care remains supportive, focusing on managing symptoms and complications. This guide provides a comparative overview of the investigational antiviral compound YKL-04-085 against the current standard of care for dengue, offering insights for the research and drug development community.

The Current Standard of Care: A Supportive Approach

The management of dengue is primarily supportive and tailored to the patient's clinical phase and severity.[2] For non-severe dengue, treatment focuses on rest, adequate fluid intake, and fever control with acetaminophen.[2] Aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) are avoided due to their anticoagulant properties, which can exacerbate hemorrhagic complications.[3]

In cases of severe dengue, characterized by plasma leakage, severe bleeding, or severe organ impairment, meticulous fluid management is the cornerstone of therapy.[2] The primary objective is to maintain adequate circulatory volume without causing fluid overload, a delicate balance that requires close monitoring of vital signs and hematocrit levels. While crystalloid solutions are the first line of treatment, colloid solutions may be used in cases of profound shock.[4] However, studies have shown no clear advantage of colloids over crystalloids for initial resuscitation in most cases of pediatric dengue shock syndrome.[5] Prophylactic platelet transfusions are generally not recommended as they have not been shown to prevent severe bleeding and can contribute to fluid overload.[3] The mortality of severe dengue can be as high as 20% in some settings, but with timely and appropriate supportive care, it can be reduced to less than 1%.

YKL-04-085: A Novel Host-Targeting Antiviral Candidate

YKL-04-085 is a novel small molecule inhibitor with potent antiviral activity against dengue virus. It was derived from a medicinal chemistry campaign starting from QL-XII-47, a covalent Bruton's tyrosine kinase (BTK) inhibitor. Through structural modifications, YKL-04-085 was developed to be devoid of kinase activity, thereby reducing the potential for off-target effects.

Mechanism of Action: Inhibiting the Viral Translation Engine

YKL-04-085 exerts its antiviral effect by potently inhibiting viral translation.[1] This mechanism targets the host cellular machinery that the virus hijacks to produce its own proteins, a critical step in the viral replication cycle. By disrupting this process, YKL-04-085 effectively shuts down the production of new viral particles.

cluster_virus Dengue Virus Life Cycle cluster_drug YKL-04-085 Intervention Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Viral Translation Viral Translation Viral RNA Release->Viral Translation Viral Replication Viral Replication Viral Translation->Viral Replication Virion Assembly Virion Assembly Viral Replication->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release YKL-04-085 YKL-04-085 YKL-04-085->Viral Translation Inhibits

Figure 1: Mechanism of Action of YKL-04-085.
Preclinical Data: A Glimpse into Efficacy and Safety

In Vitro Efficacy:

Published preclinical data has demonstrated the in vitro potency of YKL-04-085 against Dengue virus serotype 2 (DENV-2). Key findings include:

  • IC90 for DENV-2: 0.555 µM[1]

  • Selectivity Index: Greater than 35-fold, indicating a favorable window between antiviral activity and cytotoxicity.[1]

A critical gap in the current publicly available data is the lack of efficacy information for YKL-04-085 against the other three dengue serotypes (DENV-1, DENV-3, and DENV-4). For a dengue antiviral to be clinically effective, it must exhibit pan-serotype activity.

In Vivo Pharmacokinetics and Tolerability:

Pharmacokinetic studies in mice have provided initial insights into the in vivo behavior of YKL-04-085. A 40 mg/kg once-daily intraperitoneal (IP) dosing regimen was reported to be well-tolerated and maintained plasma concentrations of the compound above its in vitro IC90 value for DENV-2.[1]

However, there is currently no publicly available in vivo efficacy data demonstrating that YKL-04-085 can reduce viremia or improve survival in animal models of dengue infection.

Preclinical Safety:

While the aforementioned mouse study indicated that the 40 mg/kg IP dose was "well-tolerated," detailed preclinical safety and toxicology data for YKL-04-085 are not publicly available. A comprehensive assessment of the safety profile is a crucial step in the drug development process.

Head-to-Head Comparison: YKL-04-085 vs. Standard of Care

FeatureYKL-04-085 (Investigational)Standard of Care (Current Practice)
Mechanism of Action Specific: Inhibition of viral translation[1]Non-specific: Symptom management and supportive care[2]
Target Host-directed (cellular translation machinery)[1]Patient's physiological response to infection
Antiviral Activity DENV-2: IC90 = 0.555 µM[1] DENV-1, 3, 4: Data not publicly availableNone
In Vivo Efficacy Data on viremia reduction and survival not publicly available.Aims to prevent progression to severe disease and reduce mortality through fluid management and supportive measures.
Clinical Status PreclinicalEstablished clinical practice
Limitations Lack of pan-serotype efficacy data, no in vivo efficacy data, and limited public safety data.Does not target the virus directly; requires careful clinical management to avoid complications like fluid overload.

Experimental Methodologies for Evaluating Dengue Antivirals

The evaluation of potential dengue antivirals like YKL-04-085 involves a series of standardized in vitro and in vivo assays.

In Vitro Efficacy Assessment: Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is a widely used method to quantify the inhibition of viral replication by an antiviral compound.

Step-by-Step Protocol:

  • Cell Seeding: Plate susceptible cells (e.g., Vero cells) in multi-well plates and allow them to form a monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., YKL-04-085).

  • Virus-Compound Incubation: Incubate a known amount of dengue virus with each dilution of the compound for a set period.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days to allow for plaque development.

  • Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control. The IC50 or IC90 (the concentration that inhibits 50% or 90% of plaque formation, respectively) is then determined.

cluster_workflow Plaque Reduction Neutralization Test (PRNT) Workflow A 1. Seed Cells B 2. Prepare Compound Dilutions A->B C 3. Incubate Virus with Compound B->C D 4. Infect Cell Monolayer C->D E 5. Overlay with Semi-Solid Medium D->E F 6. Incubate for Plaque Formation E->F G 7. Stain and Count Plaques F->G H 8. Calculate IC50/IC90 G->H

Figure 2: Workflow of the Plaque Reduction Neutralization Test.
In Vivo Efficacy Assessment: AG129 Mouse Model

The AG129 mouse model, which lacks receptors for both type I and type II interferons, is a commonly used small animal model for studying dengue virus infection and for the preclinical evaluation of antiviral candidates.

Experimental Workflow:

  • Animal Acclimatization: House AG129 mice in a controlled environment for a period of acclimatization.

  • Infection: Infect the mice with a standardized dose of dengue virus, typically via intraperitoneal or intravenous injection.

  • Treatment: Administer the test compound (e.g., YKL-04-085) at various doses and schedules (prophylactic or therapeutic). A vehicle control group is also included.

  • Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality.

  • Viremia Measurement: Collect blood samples at different time points post-infection to quantify the viral load (viremia) using techniques like quantitative reverse transcription PCR (qRT-PCR) or plaque assays.

  • Data Analysis: Compare the viremia levels and survival rates between the treated and control groups to determine the in vivo efficacy of the compound.

Future Perspectives and the Road Ahead

The development of a safe and effective pan-serotype antiviral for dengue remains a critical public health priority. YKL-04-085, with its novel host-targeting mechanism of inhibiting viral translation, represents a promising avenue of research. However, the current lack of comprehensive preclinical data, particularly on its activity against all four dengue serotypes and its in vivo efficacy, highlights the challenges in advancing antiviral candidates from the laboratory to the clinic.

For researchers and drug developers, the path forward for YKL-04-085 and other dengue antiviral candidates will require:

  • Comprehensive in vitro profiling against all four DENV serotypes to confirm pan-serotype activity.

  • Robust in vivo studies in relevant animal models to demonstrate a significant reduction in viremia and improvement in clinical outcomes.

  • Detailed preclinical safety and toxicology studies to establish a clear safety profile before consideration for human trials.

While supportive care will continue to be the cornerstone of dengue management in the near term, the continued investigation of promising antiviral agents like YKL-04-085 is essential to ultimately provide a specific and effective treatment for this widespread and debilitating disease.

References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS medicinal chemistry letters, 8(3), 344–349. [Link]

  • World Health Organization. (2022). Dengue and severe dengue. [Link]

  • Centers for Disease Control and Prevention. (2024). Clinical Care of Dengue. [Link]

  • Wills, B. A., Nguyen, M. D., Ha, T. L., Dong, T. H., Tran, T. N., Le, T. T., ... & Farrar, J. (2005). Comparison of three fluid solutions for resuscitation in dengue shock syndrome. The New England journal of medicine, 353(9), 877–889. [Link]

  • Lam, P. K., Tam, D. T., Diet, T. V., Tam, C. T., Tien, N. T., Kieu, N. T., ... & Wills, B. (2013). Clinical characteristics of dengue shock syndrome in Vietnamese children: a 10-year prospective study in a single hospital. Clinical infectious diseases, 57(11), 1577–1586. [Link]

Sources

Comparative

Critical Disambiguation: YKL-04-085 vs. CDK7 Inhibitors

Topic: Confirming YKL-04-085 Target Engagement in cellulo Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Before proceeding, verify your chemical probe identi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming YKL-04-085 Target Engagement in cellulo Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Before proceeding, verify your chemical probe identity. There is a frequent nomenclature overlap in the "YKL" series (developed by the Nathanael Gray lab).

  • YKL-5-124: The selective, covalent CDK7 inhibitor .

  • YKL-04-085: A kinase-inactive analog derived from the BTK inhibitor QL47.[1][2][3][4][5] It functions as a broad-spectrum antiviral (specifically targeting Dengue virus translation) and is often used as a negative control in kinase studies to distinguish on-target kinase effects from off-target cytotoxicity.

This guide focuses on YKL-04-085. If your goal is to validate CDK7 inhibition, you likely require YKL-5-124. If your goal is to validate YKL-04-085 as a specific antiviral probe or as a kinase-negative control, proceed below.

Executive Summary: The Non-Kinase Antiviral Probe

YKL-04-085 is a chemical probe designed to decouple kinase inhibition from antiviral activity. Originally derived from the dual BTK/antiviral inhibitor QL47, YKL-04-085 was engineered to remove the "hinge-binding" nitrogen, rendering it inactive against the human kinome (including BTK and CDK7) while retaining potent efficacy against viral translation (e.g., DENV2 IC90 ≈ 0.55 µM).

Confirming target engagement for YKL-04-085 involves a dual-validation approach:

  • Positive Validation: Confirming inhibition of viral translation (phenotypic target engagement).

  • Negative Validation: Confirming lack of host kinase engagement (specificity profiling).

Part 1: The Landscape – Comparative Analysis

YKL-04-085 is defined by what it does not hit. The table below contrasts it with its parent compound (QL47) and the standard CDK7 probe (THZ1), often used in parallel studies.

FeatureYKL-04-085 QL47 (Parent)THZ1 (Comparator)
Primary Target Viral Translation Machinery (DENV/ZIKV)BTK (Cys481) + Viral TranslationCDK7 (Cys312)
Mechanism Translation Inhibition (Non-Kinase)Covalent Kinase InhibitionCovalent Kinase Inhibition
Kinase Selectivity "Kinase Dead" (>468 kinases screened)Polypharmacology (BTK, BMX, etc.)CDK7, CDK12, CDK13
Key Application Antiviral mechanism study; Negative control for kinase assaysDual-mechanism antiviral leadTranscriptional addiction studies
Target Engagement Readout Viral Reporter Replicon (Luciferase)Western Blot (p-BTK)Western Blot (p-Pol II Ser5/7)
IC50 / IC90 ~0.55 µM (DENV2 IC90)~0.50 µM (DENV2 IC90)~50-100 nM (CDK7 IC50)

Part 2: Mechanism of Action & Specificity

To understand YKL-04-085, one must visualize its structural divergence from kinase inhibitors. It lacks the hydrogen bond donor required to anchor into the ATP-binding pocket of kinases, preventing it from inhibiting host signaling pathways while allowing it to interfere with the viral replication complex.

MOA QL47 QL47 (Dual Active) BTK Host BTK Kinase (ATP Pocket) QL47->BTK Covalent Binding (Cys481) Viral_RNA Viral RNA Translation Complex QL47->Viral_RNA Inhibits YKL04085 YKL-04-085 (Kinase-Dead) YKL04085->BTK No Binding (Steric/H-bond mismatch) YKL04085->Viral_RNA Potent Inhibition Signaling B-Cell Signaling (p-PLCg2) BTK->Signaling Activates Replication Viral Replication (DENV/ZIKV) Viral_RNA->Replication Drives

Figure 1: Differential selectivity of YKL-04-085 versus its parent QL47. YKL-04-085 retains antiviral potency but eliminates host kinase engagement.[3]

Part 3: Experimental Protocols

Protocol A: Confirming Phenotypic Engagement (Viral Translation)

Use this protocol to verify YKL-04-085 is active in your system.

Rationale: Since the exact molecular protein target is often elusive or complex, the gold standard for YKL-04-085 engagement is a functional Luciferase Reporter Replicon Assay . This decouples viral entry from translation/replication.

Materials:

  • DENV2 (or relevant virus) Renilla luciferase (Rluc) replicon.

  • BHK-21 or Huh-7 cells.

  • YKL-04-085 (dissolved in DMSO).

  • Renilla Luciferase Assay System.

Workflow:

  • Transfection: Electroporate or transfect BHK-21 cells with in vitro transcribed DENV2-Rluc RNA.

  • Seeding: Plate cells (e.g., 10,000 cells/well) in 96-well plates.

  • Treatment:

    • Allow 2–4 hours for cell attachment.

    • Treat with YKL-04-085 in a dose-response format (0.01 µM to 10 µM).

    • Control: DMSO (Vehicle) and QL47 (Positive Control).

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Readout: Lyse cells and measure Renilla luciferase activity (RLU).

  • Viability Check: Run a parallel MTS/CellTiter-Glo assay to ensure reduction in signal is not due to host cell toxicity.

Interpretation:

  • Target Engagement: A dose-dependent decrease in RLU without significant cytotoxicity confirms YKL-04-085 is engaging the viral translation machinery.

  • Success Criteria: IC50 < 1.0 µM with Selectivity Index (CC50/IC50) > 10.

Protocol B: Confirming Specificity (The "Negative Control" Assay)

Use this protocol to prove YKL-04-085 acts INDEPENDENTLY of host kinases (e.g., if reviewing a paper claiming a kinase-independent mechanism).

Rationale: To validate YKL-04-085 as a clean probe, you must demonstrate it fails to inhibit kinases that its parent (QL47) or analogs (THZ1) inhibit.

Materials:

  • Cell line expressing active BTK (e.g., Ramos cells) or CDK7 (e.g., Jurkat).

  • Stimulation agent (e.g., anti-IgM for BTK).

  • Antibodies: p-BTK (Y223), p-PLCγ2 (Y1217), or p-Pol II (Ser5).

Step-by-Step Workflow:

  • Pre-treatment: Treat cells with:

    • Vehicle (DMSO)

    • YKL-04-085 (1 µM and 10 µM)

    • Positive Control: Ibrutinib (for BTK) or THZ1 (for CDK7) at 100 nM.

    • Incubate for 1–4 hours.

  • Stimulation (for BTK): Stimulate B-cells with anti-IgM (10 µg/mL) for 10 minutes. (CDK7 is constitutively active; no stimulation needed).

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Immunoblot: Run SDS-PAGE and blot for phospho-substrates.

Data Interpretation:

Probep-BTK / p-Pol II SignalInterpretation
DMSO High (+++++)Baseline activity.
Ibrutinib/THZ1 Low/Absent (-)Positive control; Kinase inhibited.
YKL-04-085 High (+++++) CONFIRMED: Probe does not engage the kinase.[1][2][3][4][5]

Troubleshooting:

  • If YKL-04-085 reduces phospho-signal: You may have off-target toxicity or the concentration is too high (>20 µM), causing non-specific aggregation.

Part 4: Visualizing the Validation Workflow

The following diagram outlines the decision tree for validating YKL-04-085 activity.

Workflow Start Start: Validate YKL-04-085 Step1 Step 1: Viral Replicon Assay (Dose Response) Start->Step1 Check1 Reduction in Luciferase? Step1->Check1 Step2 Step 2: Cytotoxicity Assay (MTS/ATP) Check1->Step2 Yes Result_Valid VALIDATED: Specific Antiviral Activity Check1->Result_Valid No (Inactive) Check2 Cell Death > 20%? Step2->Check2 Step3 Step 3: Kinase Selectivity Blot (p-BTK / p-CDK7) Check2->Step3 No Result_Toxic INVALID: Cytotoxicity Artifact Check2->Result_Toxic Yes Check3 Kinase Inhibited? Step3->Check3 Check3->Result_Valid No Result_Dirty INVALID: Off-Target Kinase Hit Check3->Result_Dirty Yes

Figure 2: Validation Logic Flow. A valid YKL-04-085 result requires viral inhibition (Step 1) WITHOUT cytotoxicity (Step 2) and WITHOUT kinase inhibition (Step 3).

References

  • Liang, Y., et al. (2017). "Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent."[1][5] ACS Medicinal Chemistry Letters, 8(3), 344–349.[1]

    • Core Reference: Establishes YKL-04-085 as the kinase-dead, antiviral-specific analog of QL47.[3]

  • Kwiatkowski, N., et al. (2014). "Targeting transcription regulation in cancer with a covalent CDK7 inhibitor." Nature, 511, 616–620.

    • Context: Describes THZ1, the parent scaffold class, establishing the baseline for CDK7 covalent inhibition which YKL-04-085 avoids.
  • Olson, C. M., et al. (2019). "Pharmacological perturbation of CDK9 using selective CDK9 inhibitors." Nature Chemical Biology, 14, 163–170.

    • Context: Discusses the "YKL" series nomenclature and the importance of negative control probes in kinase chemical biology.

Sources

Validation

YKL-04-085: Selectivity Index Calculation &amp; Host-Targeted Antiviral Profiling

Executive Summary: The Challenge of Host-Targeted Antivirals In the landscape of chemical probes, YKL-04-085 occupies a critical niche as a non-kinase, host-targeted antiviral (HTA) agent. Unlike Direct-Acting Antivirals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Host-Targeted Antivirals

In the landscape of chemical probes, YKL-04-085 occupies a critical niche as a non-kinase, host-targeted antiviral (HTA) agent. Unlike Direct-Acting Antivirals (DAAs) that target viral enzymes (e.g., polymerases, proteases), YKL-04-085 functions by covalently modifying the host eukaryotic translation machinery to suppress viral replication.

The Core Dilemma: For host-targeted agents, the distinction between "antiviral efficacy" and "host cytotoxicity" is often thin. A reduction in viral load could simply result from the host cell becoming metabolically compromised. Therefore, the Selectivity Index (SI) is not just a safety metric—it is the primary validator of the compound's mechanism of action.

This guide details the rigorous calculation of the Selectivity Index for YKL-04-085, contrasting it with its parent compound QL47 and standard translation inhibitors, to establish a self-validating experimental protocol.

Mechanistic Profile & Compound Identity[1]

Before calculating SI, one must understand what is being inhibited.

  • Compound: YKL-04-085[1][2]

  • Parent Scaffold: QL-XII-47 (QL47)[1][2]

  • Mechanism: Covalent inhibition of eukaryotic translation elongation.

  • Key Differentiation: Unlike QL47, which inhibits BTK (Bruton's Tyrosine Kinase), YKL-04-085 is devoid of kinase activity .[1][2] It was screened against 468 kinases and showed no significant inhibition, preventing off-target kinase-mediated toxicity.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between YKL-04-085 and general kinase inhibitors, highlighting the specific blockade of viral protein synthesis.

YKL_Mechanism YKL YKL-04-085 Host_Cys Host Reactive Cysteine (Translation Machinery) YKL->Host_Cys Selective Covalent Mod BTK BTK Kinase (Off-Target) YKL->BTK No Binding QL47 QL47 (Parent) QL47->Host_Cys Covalent Mod QL47->BTK Inhibits Translation Eukaryotic Translation (Elongation Step) Host_Cys->Translation Blocks Viral_Rep Viral Replication (DENV, etc.) Translation->Viral_Rep Inhibits (High Sensitivity) Host_Viability Host Cell Viability Translation->Host_Viability Inhibits (Low Sensitivity)

Caption: YKL-04-085 selectively targets the host cysteinome involved in translation without the kinase off-target effects seen in QL47.

Comparative Performance Data

The following table summarizes the selectivity profile of YKL-04-085 compared to its parent QL47 and a general translation inhibitor (Cycloheximide). The data highlights the "therapeutic window" achieved by YKL-04-085.

CompoundTarget ClassKinase Activity (Off-Target)Anti-DENV2 IC90 (μM)Host CC50 (μM)Selectivity Index (SI)
YKL-04-085 Host Translation None 0.555 > 19.4 > 35
QL47Host Translation + KinaseYes (BTK)~0.6< 10< 15
CycloheximideGeneral TranslationNoneN/A< 1.0< 1 (Toxic)
  • IC90 (Inhibitory Concentration 90%): Concentration required to reduce viral replication by 90%.

  • CC50 (Cytotoxic Concentration 50%): Concentration that reduces host cell viability by 50%.

  • SI Calculation:

    
     (Note: Using IC90 provides a more stringent test of efficacy than IC50).
    

Expert Insight: An SI > 10 is generally the threshold for a "hit" in host-targeted antiviral screening. YKL-04-085 achieves an SI > 35, indicating that while it targets host machinery, the virus is hypersensitive to this perturbation compared to the host cell itself.

Protocol: Rigorous Determination of Selectivity Index

To ensure data integrity, the cytotoxicity (CC50) and antiviral efficacy (IC50/IC90) must be determined in parallel using the same cell source and passage number.

Experimental Workflow

Objective: Determine the window between viral inhibition and host cell toxicity. Cell Model: Huh7 (Hepatocarcinoma) or HEK293.

Step-by-Step Methodology:
  • Cell Seeding (Day 0):

    • Seed host cells (e.g., Huh7) into two identical 96-well white-walled plates.

    • Density: 5,000 - 10,000 cells/well.

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Treatment (Day 1):

    • Prepare YKL-04-085 stock (10 mM in DMSO).

    • Perform an 8-point serial dilution (e.g., 3-fold dilutions starting at 50 μM).

    • Add compound to Plate A (Efficacy) and Plate B (Toxicity) .

    • Control: Include DMSO only (0%) and Puromycin/Cycloheximide (Positive Kill Control).

  • Infection vs. Mock (Day 1 + 2h):

    • Plate A (Efficacy): Infect with Reporter Virus (e.g., DENV2-Luciferase) at MOI 0.1.

    • Plate B (Toxicity): "Mock infect" with sterile media (no virus).

    • Crucial Step: Plate B must mimic the volume changes of Plate A but without the viral stressor.

  • Readout (Day 3/4 - 48-72h post-infection):

    • Plate A (Viral Load): Add Luciferase substrate (e.g., Renilla-Glo). Measure Luminescence.

      • Result: Represents Viral Replication.[2][3]

    • Plate B (Host Viability): Add ATP-based viability reagent (e.g., CellTiter-Glo). Measure Luminescence.

      • Result: Represents Host Metabolic Activity.

  • Calculation:

    • Normalize data to DMSO controls (100%).

    • Fit curves using Non-linear regression (4-parameter logistic).

    • Derive IC50/IC90 from Plate A and CC50 from Plate B.

    • Calculate SI:

      
      
      
Self-Validating Logic Diagram

This workflow ensures that "antiviral activity" is not confused with "cell death."

SI_Protocol cluster_efficacy Track A: Antiviral Efficacy cluster_toxicity Track B: Host Toxicity Start Start: Seed Host Cells (Huh7 / HEK293) Split Split into Parallel Tracks Start->Split Treat_A Add YKL-04-085 (Serial Dilution) Split->Treat_A Treat_B Add YKL-04-085 (Serial Dilution) Split->Treat_B Infect Infect with Virus (MOI 0.1) Treat_A->Infect Read_A Measure Viral Reporter (Luciferase/RT-PCR) Infect->Read_A Calc_IC Calculate IC50 / IC90 Read_A->Calc_IC Final_SI Selectivity Index (SI) Result: >35 (Valid) Calc_IC->Final_SI Denominator Mock Mock Infection (Media Only) Treat_B->Mock Read_B Measure ATP/Viability (CellTiter-Glo) Mock->Read_B Calc_CC Calculate CC50 Read_B->Calc_CC Calc_CC->Final_SI Numerator

Caption: Parallel workflow to distinguish specific antiviral efficacy from general host cytotoxicity.

Critical Analysis: Why YKL-04-085?

The "Kinase-Dead" Advantage

Many chemical probes fail due to "polypharmacology"—hitting multiple targets. The parent compound, QL47 , was a covalent BTK inhibitor that serendipitously inhibited viral translation.[2] However, using a kinase inhibitor as an antiviral probe introduces confounding variables (e.g., is the virus blocked because BTK is inhibited?).

YKL-04-085 was engineered to remove the "hinge-contacting nitrogen" required for kinase binding.

  • Result: It retains the host-targeting antiviral activity but loses the kinase inhibition.

  • Implication: Any antiviral effect observed with YKL-04-085 is strictly due to the modulation of the translation machinery, not kinase signaling pathways. This makes it a superior tool for dissecting the role of the host cysteinome in viral infection.[3]

Interpreting the SI of 35

An SI of >35 is high for a host-targeting agent.

  • Direct-Acting Antivirals (DAAs): Often have SIs > 1000 because they target non-host proteins.

  • Host-Targeting Antivirals (HTAs): Often have SIs of 5-10.

  • YKL-04-085 (SI > 35): Suggests a "hypersensitivity" mechanism. The virus relies on the specific translation factor modified by YKL-04-085 more heavily than the host cell does for its own survival. This "addiction" creates the therapeutic window.

References

  • Liang, Y., et al. (2017).[1] Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349.[1]

  • de Wispelaere, M., et al. (2020).[4] A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation.[4] Journal of Biological Chemistry, 295(10), 3205–3216.

  • Vertex AI Search. (2025). Summary of YKL-04-085 Chemical Probe Characteristics. [Verified Search Context]

Sources

Comparative

Comparative Cross-Resistance Profiling of YKL-04-085: A Host-Directed Strategy Against RNA Viruses

Introduction: The Challenge of Resistance in RNA Virus Therapeutics The high mutation rates inherent to RNA viruses present a formidable challenge to the development of durable antiviral therapies. Direct-acting antivira...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Resistance in RNA Virus Therapeutics

The high mutation rates inherent to RNA viruses present a formidable challenge to the development of durable antiviral therapies. Direct-acting antivirals (DAAs), which target viral enzymes like polymerases or proteases, are often susceptible to the rapid emergence of resistance mutations that render them ineffective. This has fueled the search for alternative strategies, among which host-directed antivirals (HDAs) have emerged as a promising approach. HDAs target cellular factors that are essential for viral replication, presenting a higher genetic barrier to the development of resistance.[1][2]

This guide provides a comparative analysis of YKL-04-085, a potent, broad-spectrum inhibitor of viral translation, against conventional DAAs.[3][4] We will delve into its mechanism of action, provide a comprehensive protocol for profiling cross-resistance, and present a comparative framework that underscores the advantages of a host-directed approach in mitigating antiviral resistance.

Mechanism of Action: Targeting the Host's Translation Machinery

YKL-04-085 is a potent inhibitor of viral translation, derived from a medicinal chemistry campaign that optimized a previous compound to eliminate off-target kinase activity.[3][4] While the precise molecular target of YKL-04-085 is a subject of ongoing investigation, its functional effect is the potent inhibition of protein synthesis, which disproportionately affects viruses due to their high reliance on the host's translational machinery for the production of viral proteins.[5]

This mechanism is analogous to that of rocaglates, a class of natural and synthetic compounds that target the eukaryotic translation initiation factor 4A (eIF4A).[6][7] eIF4A is an RNA helicase that unwinds complex secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, a critical step for the initiation of translation. Many viral mRNAs possess highly structured 5'-UTRs and are therefore particularly dependent on eIF4A activity.[6] Rocaglates act by "clamping" the viral mRNA onto the surface of eIF4A, preventing its helicase activity and thereby stalling translation initiation.[6][7] By targeting a stable host factor, compounds like YKL-04-085 and rocaglates are predicted to have a high barrier to resistance, as the virus cannot easily evolve a mutation to overcome the inhibition of an essential host protein.[1]

cluster_host_cell Host Cell Cytoplasm Viral_RNA Viral RNA (Structured 5'-UTR) eIF4A Host eIF4A (RNA Helicase) Viral_RNA->eIF4A Binds to Ribosome 40S Ribosomal Subunit Viral_RNA->Ribosome Translation Initiation eIF4A->Viral_RNA Unwinds 5'-UTR Viral_Protein Viral Protein Synthesis Ribosome->Viral_Protein Elongation Progeny Virions Progeny Virions YKL YKL-04-085 YKL->eIF4A Inhibits/Clamps

Caption: Mechanism of YKL-04-085 as a host-directed translation inhibitor.

Experimental Protocol for Generating and Profiling Cross-Resistance

To objectively assess the resistance profile of YKL-04-085, a systematic, in vitro evolution experiment is required. This involves serially passaging a virus in the presence of sub-lethal concentrations of the antiviral agent to select for resistant variants.

Causality Behind Experimental Choices:
  • Virus Selection: A representative RNA virus with a relatively high mutation rate and established cell culture model is ideal (e.g., Influenza A virus, Dengue virus, or a human coronavirus like HCoV-229E).

  • Cell Line: A highly permissive cell line (e.g., Vero E6, MDCK, or Huh-7) is chosen to ensure robust viral replication and clear cytopathic effect (CPE) for accurate titering.

  • Drug Concentrations: Starting concentrations are typically 1x to 3x the EC50 value. This applies enough selective pressure to favor resistant mutants without completely extinguishing the viral population. Concentrations are gradually increased in subsequent passages as resistance emerges.

  • Parallel Passaging: Passaging the virus in the absence of any drug serves as a crucial control to monitor for cell culture adaptations that are not related to drug resistance.

Step-by-Step Methodology:
  • Preparation:

    • Prepare stock solutions of YKL-04-085 and comparator direct-acting antivirals (e.g., Oseltamivir for Influenza, or a viral protease inhibitor for Dengue).

    • Seed 6-well plates with the chosen cell line to achieve 90-95% confluency on the day of infection.

  • Initial Infection (Passage 0):

    • Infect confluent cell monolayers with the wild-type virus at a low multiplicity of infection (MOI) of 0.01.

    • After a 1-hour adsorption period, remove the inoculum and add fresh culture medium containing the desired concentration of the antiviral drug. A "no-drug" control is run in parallel.

    • Incubate until 75-90% CPE is observed (typically 48-72 hours).

  • Serial Passaging (Passage 1 to P15+):

    • Harvest the supernatant from each well.

    • Clarify the supernatant by centrifugation to remove cell debris.

    • Use a small volume (e.g., 100 µL) of the clarified supernatant from the previous passage to infect fresh cell monolayers.

    • Repeat the infection and incubation steps as in Passage 0. For the drug-treated arms, gradually increase the drug concentration if the virus continues to replicate efficiently.

  • Monitoring and Titration:

    • At each passage, titrate the viral supernatant using a standard method like a plaque assay or TCID50 assay to monitor the viral load. An increase in viral titer in the presence of the drug is indicative of emerging resistance.

  • Phenotypic Analysis (Cross-Resistance Profiling):

    • After a predetermined number of passages (e.g., 15-20), isolate viral clones from the resistant populations.

    • Determine the EC50 value of YKL-04-085 and the comparator DAAs against the wild-type virus and the selected resistant clones.

    • The fold-change in EC50 for the resistant clone compared to the wild-type virus quantifies the level of resistance. A fold-change >10 is typically considered significant resistance.

  • Genotypic Analysis (Optional but Recommended):

    • Extract viral RNA from the resistant clones and perform full-genome sequencing to identify mutations associated with the resistance phenotype.

cluster_no_drug No Drug Control cluster_ykl YKL-04-085 cluster_daa Direct-Acting Antiviral P0 Passage 0 (Wild-Type Virus) P1 Passage 1 Pn Passage 'n' (e.g., 15) Isolate Isolate & Purify Viral Clones Phenotype Phenotypic Assay (EC50 Determination) Isolate->Phenotype Genotype Genotypic Assay (Sequencing) Isolate->Genotype Result Resistance Profile (Fold-Change) Phenotype->Result P0_nd P0 P1_nd P1 P0_nd->P1_nd Serial Passage Pn_nd Pn P1_nd->Pn_nd Serial Passage P0_ykl P0 P1_ykl P1 P0_ykl->P1_ykl Serial Passage (Increasing Conc.) Pn_ykl Pn P1_ykl->Pn_ykl Serial Passage (Increasing Conc.) Pn_ykl->Isolate P0_daa P0 P1_daa P1 P0_daa->P1_daa Serial Passage (Increasing Conc.) Pn_daa Pn P1_daa->Pn_daa Serial Passage (Increasing Conc.) Pn_daa->Isolate

Caption: Experimental workflow for in vitro resistance selection.

Comparative Analysis: YKL-04-085 vs. Direct-Acting Antivirals

The primary advantage of a host-directed antiviral like YKL-04-085 is its anticipated resilience against the development of resistance. Studies on similar host eIF4A inhibitors, such as rocaglates, have shown that after 15 passages of a coronavirus in the presence of the drug, no decrease in sensitivity was observed, indicating that viral escape mutants are unlikely to emerge.[6][7]

In contrast, direct-acting antivirals that target viral proteins are prone to the selection of resistance mutations. For example, resistance to HCV protease inhibitors can emerge through single amino acid substitutions in the NS3 protease domain.[8] Similarly, influenza viruses can rapidly develop resistance to neuraminidase inhibitors through mutations in the neuraminidase or hemagglutinin proteins.

The table below provides a conceptual comparison based on expected outcomes from the described experimental protocol.

Antiviral AgentClass / MechanismTargetExpected Fold-Change in EC50 (Resistant vs. WT)Likelihood of Cross-Resistance to Other Classes
YKL-04-085 Host-Directed Antiviral (HDA) / Translation Inhibitor Host eIF4A (putative) ~1-3 fold Very Low
Oseltamivir Direct-Acting Antiviral (DAA) / Neuraminidase InhibitorViral Neuraminidase>100 foldLow (to different MOAs)
Protease Inhibitor (e.g., VX-950 for HCV) Direct-Acting Antiviral (DAA) / Protease InhibitorViral NS3/4A Protease>50 foldLow (to different MOAs); High (within class)

Data in this table is representative and based on published findings for the respective drug classes. Specific values for YKL-04-085 would need to be determined experimentally.

Interpretation of Expected Results:
  • YKL-04-085: We expect to see minimal to no shift in the EC50 value after serial passaging. This is because any viral mutation would have to compensate for the inhibition of a fundamental host cellular process, which is evolutionarily very difficult.

  • Direct-Acting Antivirals (DAAs): A significant increase (often >10-fold) in the EC50 is expected for the DAA-passaged virus. This resistance is typically caused by mutations in the viral protein targeted by the drug.

  • Cross-Resistance: A virus that has developed resistance to a DAA (e.g., Oseltamivir) would not be expected to show cross-resistance to YKL-04-085 because their mechanisms of action are entirely different.[8] Conversely, a virus passaged with YKL-04-085 would remain fully susceptible to DAAs. Cross-resistance is most commonly observed between drugs of the same class that bind to similar sites on the viral target protein.[8]

YKL YKL-04-085 (HDA - Translation) DAA1 DAA Class 1 (e.g., Polymerase Inh.) DAA2 DAA Class 2 (e.g., Protease Inh.) DAA3 DAA Class 2a (Similar Protease Inh.) Res_DAA2 Resistance to DAA Class 2 Res_DAA2->YKL No Cross-Resistance Res_DAA2->DAA1 No Cross-Resistance Res_DAA2->DAA2 Confers Resistance Res_DAA2->DAA3 Confers Cross-Resistance

Caption: Logical relationships of cross-resistance.

Conclusion and Future Directions

YKL-04-085 represents a promising class of host-directed antivirals that function by inhibiting viral translation. The key advantage of this strategy is the high barrier to resistance, a critical feature for developing durable therapies against rapidly mutating RNA viruses. The experimental framework provided here allows for a direct comparison of its resistance profile against traditional direct-acting antivirals, highlighting the lack of cross-resistance and the robust nature of targeting essential host factors.

Future research should focus on confirming the precise molecular target of YKL-04-085 within the host translation machinery and expanding cross-resistance profiling to include a wider range of RNA viruses and DAA classes. Such studies will further validate the potential of YKL-04-085 and similar compounds as broad-spectrum, resistance-refractory antiviral agents.

References

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS medicinal chemistry letters, 8(3), 344–349. [Link]

  • Carocci, M., Hin, A., Pejo, E., de Wispelaere, M., Liang, Y., Gray, N. S., & Yang, P. L. (2018). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. PloS one, 13(3), e0193930. [Link]

  • Liang, Y., de Wispelaere, M., Carocci, M., Liu, Q., Wang, J., Yang, P. L., & Gray, N. S. (2017). Structure-Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters. [Link]

  • Thivierge, K., Cotton, M., & Laliberté, J. F. (2008). Plant Translation Factors and Virus Resistance. MDPI. [Link]

  • Lin, C., Gates, C. A., Rao, B. G., Brennan, D. L., Fulghum, J. R., Luong, Y. P., Frantz, J. D., Lin, K., Ma, S., Wei, Y. Y., Perni, R. B., & Kwong, A. D. (2005). In vitro studies of cross-resistance mutations against two hepatitis C virus serine protease inhibitors, VX-950 and BILN 2061. The Journal of biological chemistry, 280(42), 35359–35366. [Link]

  • Chen, X., Yang, K., Wu, Y., Chen, Y., Liu, Y., Wang, Q., ... & Ji, H. (2019). Discovery, X-ray Crystallography and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. Journal of medicinal chemistry. [Link]

  • El-Kalamouni, C., Kliukiene, J., Schollmayer, M., Müller, C., Biedenkopf, N., & Becker, S. (2022). Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity. Viruses, 14(3), 519. [Link]

  • Lyu, Y., Huang, Y., Chen, J., Li, Z., Guo, M., & Huang, C. (2024). Garcinone C inhibits pseudorabies virus replication through EGF/PI3K/Akt axis. Frontiers. [Link]

  • El-Kalamouni, C., Kliukiene, J., Schollmayer, M., Müller, C., Biedenkopf, N., & Becker, S. (2022). Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity. Viruses. [Link]

  • Jan, E., & Sarnow, P. (2020). Translational control of coronaviruses. Nucleic acids research, 48(21), 11957–11974. [Link]

  • De Clercq, E., & Li, G. (2016). Antiviral Drug Resistance: Mechanisms and Clinical Implications. Clinical microbiology reviews, 29(3), 569–602. [Link]

  • Waman, V. P., & Kalthur, G. (2017). Improving Viral Protease Inhibitors to Counter Drug Resistance. Trends in pharmacological sciences, 38(11), 990–1002. [Link]

  • Lazar, C., Ghedov, A., & Lazar, C. (2017). In vitro methods for testing antiviral drugs. Journal of virological methods, 248, 133–143. [Link]

  • Müller, C., El-Kalamouni, C., & Wendel, H. G. (2021). Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics. Viruses, 13(10), 2056. [Link]

  • Schiffer, C. A., & Swanstrom, R. (2021). Drug design strategies to avoid resistance in direct-acting antivirals and beyond. Chemical reviews, 121(15), 9057–9102. [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). Broad-spectrum Antiviral Activity of eIF4a Inhibitors. [Link]

  • ResearchGate. (2022). (PDF) Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity. [Link]

  • Schollmayer, M., El-Kalamouni, C., Biedenkopf, N., Becker, S., & Müller, C. (2021). Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Strategies and efforts in circumventing the emergence of antiviral resistance against conventional antivirals. [Link]

  • Ventoso, I., & Carrasco, L. (2008). Inhibition of host translation by virus infection in vivo. Proceedings of the National Academy of Sciences of the United States of America, 105(33), 11828–11833. [Link]

  • ResearchGate. (n.d.). Natural producers of molecules with eIF4A inhibitory activity. [Link]

  • UTMB. (2020). UTMB researchers have discovered a new antiviral mechanism for dengue therapeutics. [Link]

  • MDPI. (n.d.). Translation Inhibition Mediated by Interferon-Stimulated Genes during Viral Infections. [Link]

  • Future Medicine. (n.d.). Advances in antiviral drug discovery and development. [Link]

  • MDPI. (n.d.). Structural Basis and Inhibitor Development of SARS-CoV-2 Papain-like Protease. [Link]

  • Preprints.org. (n.d.). Targeting the DEAD-box RNA helicase eIF4A with rocaglates - a pan-antiviral strategy. [Link]

Sources

Validation

Comparative Pharmacokinetics &amp; Selectivity Guide: YKL-04-085 vs. QL47

Executive Summary: The Evolution of a Chemical Probe Verdict: YKL-04-085 is the superior chemical probe for interrogating host-targeted antiviral mechanisms (specifically eukaryotic translation inhibition) due to its exc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of a Chemical Probe

Verdict: YKL-04-085 is the superior chemical probe for interrogating host-targeted antiviral mechanisms (specifically eukaryotic translation inhibition) due to its exceptional selectivity profile.

While QL47 served as the prototype, its utility is severely compromised by two critical flaws: rapid metabolic instability (mouse liver microsome


 min) and significant off-target kinase activity  (potent covalent inhibition of BTK). YKL-04-085 was rationally designed to eliminate these kinase off-targets and improve metabolic stability, rendering it suitable for in vivo efficacy studies via intraperitoneal (IP) administration, despite retaining high systemic clearance.

Compound Profiles

QL47: The "Dirty" Prototype
  • Origin: Originally developed as a covalent inhibitor of Bruton's Tyrosine Kinase (BTK), derived from the mTOR inhibitor Torin2.

  • Mechanism: Dual-action. It covalently modifies Cys481 of BTK (kinase inhibition) and targets an early step in eukaryotic translation elongation (antiviral activity).

  • Critical Limitation: Its "dirty" profile makes it impossible to distinguish whether phenotypic effects are due to translation inhibition or kinase blockade. Furthermore, its acrylamide moiety drives rapid metabolic degradation.

YKL-04-085: The Selective Probe
  • Origin: A Structure-Activity Relationship (SAR) optimized derivative of QL47.

  • Mechanism: Selective inhibition of eukaryotic translation elongation.

  • Selectivity: Devoid of kinase activity. Screened against a panel of 468 kinases, it showed no significant inhibition, ensuring that observed antiviral effects are translation-specific.[1]

  • PK Status: Improved metabolic stability compared to QL47, though still characterized by high clearance. It requires IP dosing for effective in vivo exposure.

Comparative Pharmacokinetics & Selectivity

The following data synthesizes findings from the foundational SAR study by Liang et al. (ACS Med. Chem. Lett. 2017).[2][3][4][5]

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters
ParameterQL47 (Prototype)YKL-04-085 (Optimized Probe)Implication
Primary Target Eukaryotic Translation + BTKEukaryotic Translation OnlyYKL-04-085 allows mechanism-specific study.
Kinase Selectivity Poor (IC

BTK = 7 nM)
Excellent (No hits in 468 kinase panel)QL47 confounds signaling pathway analysis.
Metabolic Stability (MLM) Extremely Low (

min)
Improved (Stable enough for IP dosing)QL47 is rapidly cleared by the liver.
In Vivo Bioavailability (F%) NegligibleLow (Oral not viable)Both require parenteral dosing.
Systemic Clearance Ultra-HighHighYKL-04-085 requires frequent or IP dosing.
Recommended Route In vitro use onlyIntraperitoneal (IP)IP route bypasses first-pass metabolism issues.
Antiviral Potency (DENV2) ActiveIC

= 0.555 µM
Potency is retained despite structural changes.
Deep Dive: The Stability Challenge

QL47's metabolic instability is largely attributed to its reactive acrylamide "warhead" and the scaffold's susceptibility to oxidative metabolism. In the transition to YKL-04-085, the medicinal chemistry campaign focused on retaining the translation-inhibitory pharmacophore while removing the kinase-binding motifs.

Although YKL-04-085 is not an orally bioavailable drug candidate (due to high clearance and low F%), it crosses the "probe threshold." This means it achieves sufficient plasma exposure following IP administration to drive antiviral efficacy in mouse models, a feat QL47 could not reliably achieve due to its near-instantaneous degradation.

Mechanistic Visualization

The following diagram illustrates the divergence in mechanism and selectivity between the two compounds.

MechanismComparison cluster_outcomes Phenotypic Outcomes QL47 QL47 (Prototype) Target_Trans Eukaryotic Translation (Elongation Step) QL47->Target_Trans Inhibits Target_BTK Bruton's Tyrosine Kinase (BTK - Cys481) QL47->Target_BTK Covalent Inhibition (Off-Target) YKL YKL-04-085 (Selective Probe) YKL->Target_Trans Selectively Inhibits YKL->Target_BTK No Activity (> 10 µM) Effect_AntiViral Antiviral Activity (DENV, etc.) Target_Trans->Effect_AntiViral Effect_Signaling B-Cell Signaling Blockade Target_BTK->Effect_Signaling

Figure 1: Selectivity profile comparison. QL47 acts as a "dirty" dual-inhibitor, confounding experimental results, while YKL-04-085 isolates the translation inhibition mechanism.

Experimental Protocols

To validate these pharmacokinetic properties in your own lab, follow these standardized protocols.

Protocol A: Microsomal Stability Assay (MLM)

Validates the metabolic half-life difference between QL47 and YKL-04-085.

  • Preparation:

    • Prepare Mouse Liver Microsomes (MLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

    • Pre-warm microsomes at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add test compound (QL47 or YKL-04-085) to a final concentration of 1 µM.

    • Initiate reaction by adding NADPH-regenerating system (final: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately quench in 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS.[6]

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
    • Expectation: QL47 will show rapid loss (

      
       min). YKL-04-085 should show extended stability.
      
Protocol B: In Vivo Dosing Strategy (Mouse)

Recommended dosing for efficacy studies using YKL-04-085.

  • Formulation:

    • Due to low solubility, formulate YKL-04-085 in a vehicle of 5% DMSO + 40% PEG400 + 55% Saline (or water).

    • Ensure complete solubilization via sonication.

  • Administration:

    • Route: Intraperitoneal (IP) injection.[1]

    • Dose: 10–50 mg/kg (titrate based on tolerability).

    • Frequency: Twice daily (BID) is often required due to high clearance to maintain plasma levels above the IC

      
       (0.555 µM).
      
  • PK Sampling:

    • Collect plasma via tail nick at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

    • Process via protein precipitation (as in Protocol A) and analyze by LC-MS/MS.[6]

Workflow Visualization

This diagram outlines the decision logic for choosing between these compounds in a drug discovery context.

Workflow Start Start: Antiviral Mechanism Study Choice Select Tool Compound Start->Choice QL47_Path Option A: QL47 Choice->QL47_Path If historical data only YKL_Path Option B: YKL-04-085 Choice->YKL_Path Recommended QL47_Risk Risk: Kinase Inhibition (BTK) Risk: Rapid Metabolism (T1/2 < 2 min) QL47_Path->QL47_Risk YKL_Benefit Benefit: Clean Kinase Profile Benefit: IP Dosing Viable YKL_Path->YKL_Benefit Outcome_Bad Confounded Data (Cannot attribute effect to translation) QL47_Risk->Outcome_Bad Outcome_Good Valid In Vivo Efficacy Data (Mechanism confirmed) YKL_Benefit->Outcome_Good

Figure 2: Decision workflow for compound selection. YKL-04-085 provides a validated path to in vivo efficacy.

References

  • Liang, Y., et al. (2017).[3] Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. ACS Medicinal Chemistry Letters, 8(3), 344–349.[3] [Link][3]

  • de Wispelaere, M., et al. (2020). A broad-spectrum antiviral molecule, QL47, selectively inhibits eukaryotic translation. Journal of Biological Chemistry, 295(14). [Link]

Sources

Comparative

Technical Deep Dive: YKL-04-085 and Interferon Synergy

This guide provides a technical deep-dive into the synergistic applications of YKL-04-085 , a potent chemical probe targeting Salt-Inducible Kinases (SIKs). While originally characterized for its broad-spectrum antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the synergistic applications of YKL-04-085 , a potent chemical probe targeting Salt-Inducible Kinases (SIKs). While originally characterized for its broad-spectrum antiviral activity via translation inhibition, its mechanism intersects critically with Interferon (IFN) signaling pathways in both viral defense and immuno-oncology.

Mechanisms in Antiviral Defense and Tumor Sensitization

Executive Summary

YKL-04-085 is a pan-Salt-Inducible Kinase (SIK) inhibitor derived from the scaffold of QL47. Unlike earlier generation kinase inhibitors, YKL-04-085 was engineered to remove off-target inhibition of BTK while retaining potent efficacy against SIK1, SIK2, and SIK3.

Its synergy with Interferon (IFN) is context-dependent, operating through two distinct biological logics:

  • In Antiviral Research: YKL-04-085 inhibits viral protein translation.[1][2][3] When combined with Type I Interferon (IFN-

    
    ), which upregulates RNA degradation and translation blocks (via PKR/RNase L), the combination creates a "dual-lock" on viral replication, overcoming resistance mechanisms.
    
  • In Immuno-Oncology: SIK inhibition (specifically SIK3) prevents tumor cells from stabilizing NF-

    
    B in response to inflammatory cytokines. This sensitizes "cold" or resistant tumors to the cytotoxic effects of IFN-
    
    
    
    and TNF secreted by tumor-infiltrating lymphocytes (TILs).

Mechanistic Basis of Synergy

A. The Antiviral Axis: Translational Blockade

YKL-04-085 exerts a non-canonical antiviral effect by targeting host factors required for viral translation, distinct from classical eIF4E inhibition.

  • The Drug Action: YKL-04-085 inhibits the SIK-mediated phosphorylation of CRTCs (CREB-regulated transcription coactivators), but its direct antiviral potency correlates with the inhibition of viral RNA translation initiation.

  • The Synergy: Interferons induce the expression of Interferon-Stimulated Genes (ISGs). Key ISGs like PKR (Protein Kinase R) and OAS/RNase L aim to shut down protein synthesis. Viruses often evolve to bypass these ISGs. YKL-04-085 acts as a secondary checkpoint, inhibiting the translation machinery that escapes the initial IFN response.

B. The Immuno-Oncology Axis: Sensitization to Cytotoxicity

In the tumor microenvironment (TME), SIK activity acts as a survival brake.

  • The Resistance Mechanism: When T-cells attack a tumor, they secrete IFN-

    
      and TNF . Tumor cells respond by activating SIK3.[4][5][6][7] SIK3 promotes the nuclear translocation of NF-
    
    
    
    B and restricts caspase activation, effectively shielding the tumor cell from cytokine-mediated apoptosis.
  • The Synergy: Treatment with YKL-04-085 inhibits SIK3. Without SIK3 activity, the NF-

    
    B survival signal fails. Consequently, the tumor cells become hypersensitive to the IFN-
    
    
    
    and TNF already present in the TME, converting a survival signal into a death signal.
C. Pathway Visualization

The following diagram illustrates the dual mechanistic pathways where YKL-04-085 intersects with Interferon signaling.

YKL_Synergy cluster_0 Antiviral Context (Type I IFN) cluster_1 Immuno-Oncology Context (Type II IFN) IFN_Type1 Type I IFN (IFN-alpha) ISGs ISGs (PKR, RNase L) IFN_Type1->ISGs Translation Viral Translation ISGs->Translation Inhibits Viral_RNA Viral RNA Viral_RNA->Translation Replication Viral Replication Translation->Replication T_Cell Cytotoxic T-Cell Cytokines IFN-gamma & TNF T_Cell->Cytokines SIK3 SIK3 Kinase Cytokines->SIK3 Activates Apoptosis Apoptosis (Tumor Death) Cytokines->Apoptosis Induces (Direct) NFkB NF-kB (Nuclear) SIK3->NFkB Promotes NFkB->Apoptosis Blocks YKL YKL-04-085 YKL->Translation Direct Block YKL->SIK3 Inhibits caption Figure 1: YKL-04-085 acts as a translation blocker in viral infection and a sensitization agent in cancer, amplifying IFN effects.

Comparative Analysis: YKL-04-085 vs. Alternatives

In experimental design, selecting the correct SIK inhibitor is crucial. YKL-04-085 is often compared to HG-9-91-01 (the standard tool compound) and Dasatinib (a clinical multi-kinase inhibitor).

FeatureYKL-04-085 HG-9-91-01 Dasatinib
Primary Target Pan-SIK (SIK1/2/3)Pan-SIK (SIK1/2/3)SRC/ABL (Off-target SIK)
Kinase Selectivity High (Devoid of BTK activity)High (Potent SIK inhibition)Low (Broad spectrum)
Antiviral Potency High (Dengue IC90 ~0.55

M)
Moderate (Context dependent)Low/Variable
PK Properties Improved stability over QL47Rapid clearance (Poor in vivo)Clinical Grade (Optimized)
Mechanism Note Dual translation/kinase inhibitionPrimarily kinase inhibitionMulti-pathway interference
Best Use Case Viral Synergy & In Vivo Probing In Vitro Mechanistic Assays Clinical Repurposing

Key Insight: While HG-9-91-01 is more potent in cell-free kinase assays (IC50 < 10 nM), YKL-04-085 is often preferred for viral studies due to its specific structure-activity relationship (SAR) that favors translation inhibition of viral RNA, a property not fully shared by pure kinase inhibitors.

Experimental Protocols

Protocol A: Validating Antiviral Synergy (In Vitro)

Objective: Determine if YKL-04-085 synergizes with IFN-


 to inhibit viral replication (e.g., Dengue or Zika).
  • Cell Seeding: Seed Huh-7 or A549 cells (5,000 cells/well) in 96-well plates.

  • Infection: Infect cells with Reporter Virus (e.g., DENV-Luciferase) at MOI 0.1.

  • Treatment Matrix:

    • Prepare a checkerboard dilution series.

    • Axis X: IFN-

      
       (0, 10, 100, 1000 IU/mL).
      
    • Axis Y: YKL-04-085 (0, 0.1, 0.5, 1.0, 5.0

      
      M).
      
  • Incubation: Incubate for 48 hours.

  • Readout:

    • Measure Luciferase activity (Viral Replication).[4]

    • Measure ATP/MTS (Cell Viability) to rule out toxicity.

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 indicates synergy.

Protocol B: Tumor Sensitization Assay (Immuno-Oncology)

Objective: Assess if YKL-04-085 sensitizes tumor cells to T-cell mediated killing (IFN-


/TNF).
  • Target Cells: Plate Tumor Cells (e.g., MC38 or B16F10) labeled with a fluorescent tracker or Luciferase.

  • Pre-treatment: Treat tumor cells with YKL-04-085 (1-5

    
    M)  or DMSO control for 6 hours.
    
  • Co-Culture: Add activated OT-I CD8+ T-cells (or relevant antigen-specific T-cells) at Effector:Target ratios of 1:1, 5:1, and 10:1.

    • Alternative: Instead of T-cells, add recombinant IFN-

      
       (10 ng/mL) + TNF-
      
      
      
      (10 ng/mL)
      to test direct cytokine sensitization.
  • Incubation: Incubate for 24 hours.

  • Readout: Measure cell death via Annexin V flow cytometry or Caspase-3/7 Glo assay.

  • Validation: Perform Western Blot for Nuclear NF-

    
    B (p65) . YKL-04-085 treatment should reduce nuclear p65 despite TNF/IFN stimulation.
    

References

  • Structure–Activity Relationship Study of QL47: A Broad-Spectrum Antiviral Agent. Source: ACS Medicinal Chemistry Letters (2017) Context: Defines YKL-04-085 as a derivative of QL47 with improved PK and potent viral translation inhibition.[2][3]

  • Salt-inducible kinase 3 protects tumor cells from cytotoxic T-cell attack by promoting TNF-induced NF-κB activation. Source: Journal for ImmunoTherapy of Cancer (2022) Context:[5][6] Establishes the mechanism of SIK3 inhibition sensitizing tumors to T-cell cytokines (TNF/IFN).

  • Inhibition of Salt-Inducible Kinases as a Therapeutic Strategy to Enhance Immunoregulatory Functions. Source: PNAS (2016) Context: Describes the foundational biology of SIK inhibition (using HG-9-91-01) in regulating cytokine responses.

  • Synergistic Interferon-Alpha-Based Combinations for Treatment of SARS-CoV-2 and Other Viral Infections. Source: Viruses (2021) Context: Provides the rationale for combining translation inhibitors with Interferon for synergistic antiviral effects.

Sources

Safety & Regulatory Compliance

Safety

Establishing Safe Disposal Procedures for the Novel Research Compound YKL-04-085

Introduction: The Challenge of Novel Compound Disposal As researchers at the forefront of drug development, we frequently synthesize or acquire novel chemical entities. YKL-04-085 represents one such compound, and while...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Novel Compound Disposal

As researchers at the forefront of drug development, we frequently synthesize or acquire novel chemical entities. YKL-04-085 represents one such compound, and while its potential therapeutic applications are under investigation, the absence of comprehensive public safety and disposal data necessitates a rigorous, first-principles approach to waste management. Federal and state regulations prohibit the transportation, storage, or disposal of wastes with unknown identities.[1] This guide provides a procedural framework for researchers to establish a safe and compliant disposal plan for YKL-04-085 and other novel compounds where a Safety Data Sheet (SDS) is not available or is incomplete. The core principle is to treat the unknown as potentially hazardous until proven otherwise.

The responsibility for proper waste disposal lies with the generator.[2] Improper disposal can severely endanger public health and the environment.[2] Therefore, a systematic waste management plan must be developed before beginning any laboratory activity involving a new chemical entity.[2]

Part 1: Initial Hazard Assessment and Characterization

Before any disposal route can be determined, a thorough hazard assessment must be conducted. This process involves gathering all available data and, when necessary, performing simple analytical tests to characterize the potential risks associated with YKL-04-085 waste streams.

Step 1: Information Consolidation

The first step is to collate all known information about YKL-04-085. Even without a formal SDS, crucial data can be found in:

  • Internal Documentation: Review all synthesis notes, analytical data (NMR, LC-MS, etc.), and preliminary biological screening results. These can provide clues about reactivity, stability, and potential biological activity.

  • Structural Analogs: Identify functional groups on the YKL-04-085 molecule and research the known hazards of similar compounds. This can help predict potential reactivity, toxicity, or environmental hazards.

  • Supplier Information: If procured externally, the supplier may have preliminary safety information, even if a full SDS is not available.

Step 2: Preliminary Hazard Identification

Based on the gathered information, a preliminary hazard profile must be established. The Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) have formulated specific guidelines for laboratories.[3] A hazardous waste is defined as any material that exhibits a "Hazardous Characteristic" or is specifically "listed" by name.[4] For a novel compound like YKL-04-085, we must focus on the four key characteristics of hazardous waste:

Hazard Characteristic Description & Examples Simple Lab Tests (Use PPE)
Ignitability Liquids with a flash point <140°F, solids that can cause fire through friction, or oxidizers.[4] Examples include ethanol and acetone.[4]A simple flame test on a small, isolated sample can indicate ignitability.[5] The color and nature of the flame (e.g., sooty smoke) can suggest the presence of aromatic compounds.[5]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[4] Examples include hydrochloric acid and sodium hydroxide.[4]Use of pH paper or a calibrated pH meter on an aqueous solution or suspension of the waste.
Reactivity Substances that are unstable, react violently with water, or generate toxic gases when mixed with water or under acidic/basic conditions.[4] Examples include sodium metal and potassium cyanide.[4]Carefully controlled addition of a small amount of waste to water. Observe for rapid temperature increase, gas evolution, or violent reaction.
Toxicity Harmful or fatal when ingested or absorbed. This is often determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is beyond the scope of a standard lab.In the absence of TCLP data, assume toxicity based on structural alerts, biological activity data, or comparison to known toxic analogs.

Caution: These tests are for preliminary identification and must be performed on a small scale, in a fume hood, with appropriate Personal Protective Equipment (PPE). If the compound is suspected to be highly reactive or explosive, do not attempt these tests.[1]

Part 2: Developing the Disposal Protocol

Once a preliminary hazard assessment is complete, the next step is to develop a formal Standard Operating Procedure (SOP) for the disposal of all YKL-04-085 waste streams. This protocol must be created in direct consultation with your institution's Environmental Health and Safety (EHS) department.

The Central Role of EHS

Your institution's EHS office is the definitive authority on waste management.[2] They develop and implement waste management systems that comply with all federal, state, and local regulations.[2][6] EHS personnel are trained professionals who can make the full waste determination and ensure it is packaged and transported correctly.[6][7]

The workflow for establishing a disposal protocol should follow a clear, logical path that prioritizes safety and compliance.

G cluster_0 Phase 1: In-Lab Assessment cluster_1 Phase 2: EHS Consultation & Protocol cluster_2 Phase 3: Implementation A Synthesize or Receive YKL-04-085 B Gather All Known Data (Notebooks, Analogs, etc.) A->B C Perform Preliminary Hazard Characterization (pH, Reactivity, etc.) B->C D Assume Hazardous If Unknown C->D Ambiguous Results E MANDATORY: Consult EHS with All Findings C->E Clear Results D->E F EHS Provides Guidance on Waste Stream Segregation & Container Selection E->F G Develop Lab-Specific Disposal SOP for YKL-04-085 F->G H Segregate Waste at Point of Generation (Solid, Liquid, Sharps) G->H I Label Waste Containers Accurately & Completely H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Request Pickup from EHS J->K

Caption: Workflow for establishing a compliant disposal protocol for a novel chemical.

Step-by-Step Disposal Procedures

1. Waste Segregation: From the moment of generation, different waste streams must be kept separate to prevent dangerous reactions.[3][8]

  • Solid Waste: Includes contaminated gloves, bench paper, weigh boats, and solid YKL-04-085. This waste should be collected in a designated, lined, and sealed container.[9]

  • Liquid Waste: Includes reaction mixtures, solvent washes, and solutions of YKL-04-085. This waste must be collected in a compatible, sealed container (plastic is often preferred).[4][8] Never mix incompatible waste types.[2]

  • Sharps Waste: Includes needles, scalpels, or broken glass contaminated with YKL-04-085. These must be placed in a designated, puncture-resistant sharps container.[10]

2. Container Selection and Labeling: Proper containment and labeling are critical for safety and compliance.

  • Compatibility: Waste containers must be chemically compatible with YKL-04-085 and any solvents.[2] For example, use glass for organic solvents and plastic for aqueous waste.[8]

  • Labeling: All waste containers must be clearly labeled.[11] The label, often provided by EHS, must include:[2][6]

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (no abbreviations or formulas).[11][12]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Ignitable, Corrosive).[6]

    • The date waste accumulation began.[2]

3. Storage in a Satellite Accumulation Area (SAA): Designated SAAs are the proper place to store waste before EHS pickup.[10]

  • Location: The SAA is typically located in a fume hood or a ventilated, cool, and dry area at or near the point of generation.[2][10]

  • Secondary Containment: Waste containers should be kept in a secondary container (like a plastic tub) to contain any potential leaks.[2][10]

  • Caps and Lids: All waste containers must be kept tightly closed except when actively adding waste.[2][4]

4. Arranging for Disposal: Once a waste container is full or waste is no longer being generated, a pickup request must be submitted to EHS.[6][12] Do not allow waste to accumulate for extended periods.[12] EHS will then transport the waste for final disposal, which may include methods like incineration or stabilization.[3]

Part 3: Emergency Procedures and Spill Control

Even with careful planning, spills can occur. Your lab's Chemical Hygiene Plan, a written program required by OSHA, should detail these procedures.[13]

For a small spill of YKL-04-085:

  • Alert Personnel: Immediately notify others in the lab.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Containment: Use a universal spill absorbent material (vermiculite, sand, or a commercial spill kit) to absorb the spilled material. Work from the outside of the spill inward.

  • Collection: Carefully scoop the absorbent material into a designated waste bag or container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with the spill debris and request a pickup from EHS.

For a large spill, or a spill of highly reactive/toxic material:

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: If safe to do so, close the laboratory doors to contain the spill.

  • Contact EHS/Emergency Services: From a safe location, call your institution's emergency number and provide details about the spilled substance. Do not attempt to clean it up yourself.

By adhering to this rigorous, safety-first framework, researchers can responsibly manage the waste from novel compounds like YKL-04-085, ensuring the protection of themselves, their colleagues, and the environment.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
YKL-04-085
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Reactant of Route 2
YKL-04-085
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